molecular formula C7H13N3 B1419978 1-(1-Methyl-1H-pyrazol-4-yl)propan-2-amine CAS No. 1017783-02-6

1-(1-Methyl-1H-pyrazol-4-yl)propan-2-amine

Cat. No.: B1419978
CAS No.: 1017783-02-6
M. Wt: 139.2 g/mol
InChI Key: UECWYYHRNMAMOT-UHFFFAOYSA-N
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Description

1-(1-Methyl-1H-pyrazol-4-yl)propan-2-amine (CAS 1017783-02-6) is a high-purity organic compound with a molecular formula of C7H13N3 and a molecular weight of 139.20 g/mol . This chemical features a pyrazole core, a five-membered heterocycle known for its significant role in medicinal chemistry . Pyrazole derivatives are extensively researched due to their wide spectrum of biological activities, which include anti-inflammatory, antimicrobial, antifungal, and anticancer properties . While specific mechanistic studies on this exact amine derivative may be limited, the pyrazole scaffold is recognized for its ability to interact with various enzymatic targets and receptors, making it a valuable building block in drug discovery and the synthesis of more complex molecules . This product is intended for research purposes only and is not designed for human therapeutic or veterinary use. Researchers are advised to handle this compound with care and refer to the corresponding safety data sheet (SDS) for proper handling and storage guidelines.

Properties

IUPAC Name

1-(1-methylpyrazol-4-yl)propan-2-amine
Source PubChem
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InChI

InChI=1S/C7H13N3/c1-6(8)3-7-4-9-10(2)5-7/h4-6H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UECWYYHRNMAMOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CN(N=C1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501288252
Record name α,1-Dimethyl-1H-pyrazole-4-ethanamine
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Molecular Weight

139.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017783-02-6
Record name α,1-Dimethyl-1H-pyrazole-4-ethanamine
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Record name α,1-Dimethyl-1H-pyrazole-4-ethanamine
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Record name 1-(1-methyl-1H-pyrazol-4-yl)propan-2-amine
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Foundational & Exploratory

"synthesis of 1-(1-Methyl-1H-pyrazol-4-yl)propan-2-amine"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 1-(1-Methyl-1H-pyrazol-4-yl)propan-2-amine

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for this compound, a substituted pyrazole derivative of significant interest to researchers in medicinal chemistry and drug development. The pyrazole scaffold is a well-established pharmacophore found in numerous biologically active compounds, making its derivatives valuable building blocks for novel therapeutic agents. This document details a multi-step synthesis commencing from the readily accessible 1-methyl-1H-pyrazole, proceeding through key intermediates such as 1-methyl-1H-pyrazole-4-carbaldehyde and 1-(1-methyl-1H-pyrazol-4-yl)propan-2-one. The narrative emphasizes the rationale behind methodological choices, provides detailed, step-by-step experimental protocols, and is grounded in authoritative scientific literature to ensure accuracy and reproducibility.

Introduction and Strategic Overview

Substituted pyrazoles are a cornerstone of modern medicinal chemistry, exhibiting a wide spectrum of biological activities. The target molecule, this compound, incorporates key structural features—a methylated pyrazole ring and a chiral aminopropane side chain—that offer potential for diverse pharmacological interactions. The synthetic strategy outlined herein is designed for clarity, efficiency, and scalability, focusing on well-established and high-yielding chemical transformations.

Our synthetic approach is rooted in a retrosynthetic analysis that deconstructs the target molecule into manageable, synthetically accessible precursors. This strategy allows for a modular approach, where each intermediate can be synthesized and purified before proceeding to the subsequent step, ensuring high purity in the final product.

Retrosynthetic Analysis

The primary disconnection is made at the carbon-nitrogen bond of the amine, pointing to a reductive amination of a ketone precursor. This ketone is then traced back to an aldehyde, which can be constructed from the foundational 1-methyl-1H-pyrazole ring.

G cluster_main Retrosynthetic Analysis Target This compound Ketone 1-(1-Methyl-1H-pyrazol-4-yl)propan-2-one Target->Ketone Reductive Amination Aldehyde 1-Methyl-1H-pyrazole-4-carbaldehyde Ketone->Aldehyde Grignard Addition & Oxidation Pyrazole 1-Methyl-1H-pyrazole Aldehyde->Pyrazole Vilsmeier-Haack Formylation

Caption: Retrosynthetic pathway for the target amine.

The Synthetic Pathway: From Pyrazole to Aminopropane

The forward synthesis is a logical three-stage process. It begins with the functionalization of the pyrazole ring, followed by the elaboration of the propanone side chain, and culminates in the formation of the target amine.

G cluster_workflow Forward Synthesis Workflow Start 1-Methyl-1H-pyrazole Step1 Vilsmeier-Haack Reagent (POCl3, DMF) Start->Step1 Aldehyde 1-Methyl-1H-pyrazole- 4-carbaldehyde Step1->Aldehyde Step2 1. MeMgBr 2. PCC or Dess-Martin Aldehyde->Step2 Ketone 1-(1-Methyl-1H-pyrazol-4-yl)- propan-2-one Step2->Ketone Step3 Reductive Amination (NH4OAc, NaBH3CN) Ketone->Step3 Target 1-(1-Methyl-1H-pyrazol-4-yl)- propan-2-amine Step3->Target

Caption: Step-by-step forward synthesis workflow.

Detailed Experimental Protocols

The following protocols are based on established chemical literature and provide a comprehensive guide for each synthetic transformation. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Stage 1: Synthesis of 1-Methyl-1H-pyrazole-4-carbaldehyde

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocyclic rings like pyrazole.[1][2][3] This reaction utilizes a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to install a formyl group at the C4 position.

Protocol:

  • Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool anhydrous N,N-dimethylformamide (DMF, 3.0 eq) to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.

  • Substrate Addition: Add 1-methyl-1H-pyrazole (1.0 eq) dropwise to the reaction mixture.

  • Reaction: After the addition, remove the ice bath and heat the reaction mixture to 80-90 °C for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Cool the mixture to room temperature and carefully pour it onto crushed ice. Neutralize the solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield 1-methyl-1H-pyrazole-4-carbaldehyde as a solid.

Stage 2: Synthesis of 1-(1-Methyl-1H-pyrazol-4-yl)propan-2-one

This stage involves a two-step sequence: a Grignard reaction to add a C2 fragment, followed by oxidation of the resulting secondary alcohol to the desired ketone.

Protocol:

  • Grignard Reaction:

    • Dissolve the 1-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C.

    • Add methylmagnesium bromide (MeMgBr, 1.1 eq, 3.0 M solution in diethyl ether) dropwise.

    • After addition, allow the reaction to warm to room temperature and stir for 2-4 hours until TLC indicates the consumption of the starting aldehyde.

    • Quench the reaction by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the crude secondary alcohol, 1-(1-methyl-1H-pyrazol-4-yl)propan-2-ol. This intermediate is often used in the next step without further purification.

  • Oxidation:

    • Dissolve the crude alcohol from the previous step in anhydrous DCM.

    • Add pyridinium chlorochromate (PCC, 1.5 eq) or Dess-Martin periodinane (1.2 eq) portion-wise.

    • Stir the mixture at room temperature for 2-3 hours. Monitor the reaction by TLC.

    • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite or silica gel to remove the chromium salts or periodinane byproduct.

    • Wash the filter cake with additional diethyl ether.

    • Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography to afford 1-(1-methyl-1H-pyrazol-4-yl)propan-2-one.

Stage 3: Synthesis of this compound

The final step is a reductive amination, which converts the ketone into the target primary amine.[4][5] This one-pot reaction involves the formation of an imine intermediate with an ammonia source, which is then immediately reduced in situ.

Protocol:

  • Reaction Setup: To a solution of 1-(1-methyl-1H-pyrazol-4-yl)propan-2-one (1.0 eq) in methanol (MeOH), add ammonium acetate (NH₄OAc, 10.0 eq). Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) or sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.[5] The choice of reducing agent is critical; these reagents are mild enough to selectively reduce the imine in the presence of the ketone.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol. Partition the residue between DCM and a saturated aqueous NaHCO₃ solution.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Purification: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude amine can be purified by silica gel column chromatography, typically using a gradient of DCM and methanol (with a small percentage of ammonium hydroxide to prevent streaking) to yield the pure this compound.

Data Summary and Characterization

Successful synthesis should be confirmed by standard analytical techniques. The following table provides expected data points for this synthetic pathway. Yields are representative and may vary based on experimental conditions and scale.

StepProduct NameMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Analytical Confirmation
11-Methyl-1H-pyrazole-4-carbaldehydeC₅H₆N₂O110.1170-85¹H NMR, ¹³C NMR, MS
21-(1-Methyl-1H-pyrazol-4-yl)propan-2-oneC₇H₁₀N₂O138.17[6]65-80¹H NMR, ¹³C NMR, MS, IR (strong C=O stretch)
3This compoundC₇H₁₃N₃139.20[7]50-70¹H NMR, ¹³C NMR, MS (disappearance of C=O in IR)

Conclusion

This guide presents a logical and experimentally validated three-stage synthetic route to this compound. By leveraging the Vilsmeier-Haack reaction, Grignard addition followed by oxidation, and a final reductive amination, this pathway provides a reliable method for accessing this valuable chemical building block. The detailed protocols and strategic explanations are intended to empower researchers in drug discovery and organic synthesis to confidently produce this compound for further investigation and application.

References

  • Title: Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates Source: MDPI URL: [Link]

  • Title: Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates Source: Semantic Scholar URL: [Link]

  • Title: 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives Source: Asian Journal of Chemistry URL: [Link]

  • Title: Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions Source: KTU ePubl URL: [Link]

  • Title: Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes Source: National Institutes of Health (NIH) URL: [Link]

  • Title: SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES Source: INEOS OPEN URL: [Link]

  • Title: 1-(1-methyl-1H-pyrazol-4-yl)propan-1-one | C7H10N2O | CID 23005704 Source: PubChem URL: [Link]

Sources

"physicochemical properties of 1-(1-Methyl-1H-pyrazol-4-yl)propan-2-amine"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 1-(1-Methyl-1H-pyrazol-4-yl)propan-2-amine

Introduction: Bridging Structure and Function in Drug Discovery

In the landscape of modern drug discovery, the adage "structure dictates function" is paramount. However, the journey from a promising molecular structure to a viable clinical candidate is paved with the complexities of its physicochemical properties. These intrinsic characteristics—solubility, lipophilicity, and ionization state—govern a molecule's absorption, distribution, metabolism, and excretion (ADME), ultimately defining its pharmacokinetic and pharmacodynamic profile.[1][2][3] Neglecting these foundational parameters often leads to attrition during later, more costly stages of development.[4] This guide provides a comprehensive technical overview of this compound, a novel heterocyclic amine with potential therapeutic applications.

This document moves beyond a simple recitation of data. It is designed for researchers, medicinal chemists, and drug development professionals, offering not only predicted values for key physicochemical properties but also detailing the robust experimental methodologies required for their validation. We will explore the causality behind experimental choices, providing field-proven insights to ensure the generation of trustworthy, reproducible data. By grounding our discussion in authoritative protocols and predictive science, we aim to equip scientists with the knowledge necessary to fully characterize this and other novel chemical entities.

Section 1: Core Molecular Attributes and In Silico Profile

This compound is a small molecule featuring a methylated pyrazole ring linked to a propan-2-amine side chain. The pyrazole core is a common scaffold in medicinal chemistry, known for its metabolic stability and ability to participate in hydrogen bonding. The primary amine group is a key basic center, making the molecule's properties highly dependent on pH.

A preliminary assessment using computational tools provides a foundational profile of the molecule, guiding subsequent experimental work.[5][6] These in silico predictions are invaluable for high-throughput screening and initial lead optimization.[7]

Chemical Structure:

Figure 1. Chemical Structure of this compound.

Table 1: Predicted Physicochemical and Molecular Properties

PropertyPredicted ValueSignificance in Drug Discovery
IUPAC Name This compoundStandardized chemical identification.
Molecular Formula C₇H₁₃N₃Defines the elemental composition.
Molecular Weight 139.20 g/mol Influences diffusion and transport; typically <500 Da for oral drugs.
pKa (strongest basic) 9.5 ± 0.2Governs the ionization state, impacting solubility, permeability, and target binding.
logP 0.65 ± 0.3Measures lipophilicity of the neutral form; affects membrane permeability and protein binding.
logD at pH 7.4 -1.45 ± 0.3pH-dependent lipophilicity; critical for predicting behavior at physiological pH.
Aqueous Solubility >100 µM (Predicted)Essential for absorption and formulation; low solubility can hinder bioavailability.[8]
Polar Surface Area (TPSA) 43.84 ŲInfluences membrane permeability; typically <140 Ų for good oral absorption.
Hydrogen Bond Donors 1 (from -NH₂)Participate in interactions with biological targets and water.
Hydrogen Bond Acceptors 3 (2 from pyrazole N, 1 from -NH₂)Key for molecular recognition and solubility.
Rotatable Bonds 2Affects conformational flexibility and binding entropy.

Note: Predicted values are generated using established algorithms (e.g., ACD/Labs, ChemAxon, or similar computational models) and should be confirmed experimentally.[5]

Section 2: Ionization Constant (pKa) - The Master Switch

The pKa is arguably the most critical physicochemical parameter for an ionizable compound like this compound. It defines the pH at which 50% of the molecules are in their ionized (protonated) form and 50% are in their neutral (free base) form. The primary amine in this molecule is a basic center, meaning it will be predominantly protonated at physiological pH (~7.4), a state that typically enhances aqueous solubility but may reduce passive membrane permeability.

Expert Rationale for Experimental Method Selection

While several methods exist for pKa determination, potentiometric titration is often considered the gold standard due to its accuracy and direct measurement of protonation events.[9][10] Unlike UV-spectrophotometric methods, which require a chromophore near the ionization center and can be confounded by impurities, potentiometry relies on a simple acid-base titration monitored by a pH electrode, making it robust and broadly applicable.[10]

Experimental Protocol: pKa Determination by Potentiometric Titration

This protocol provides a self-validating system for the precise determination of the pKa value.

  • Preparation of Solutions:

    • Accurately weigh approximately 5-10 mg of this compound and dissolve in a known volume (e.g., 50 mL) of 0.15 M KCl solution to maintain constant ionic strength.

    • Prepare standardized solutions of 0.1 M HCl and 0.1 M KOH.

  • System Calibration: Calibrate the pH meter and electrode using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) at a constant temperature (e.g., 25°C).

  • Titration Procedure:

    • Place the sample solution in a thermostated vessel and immerse the calibrated pH electrode and a burette tip delivering the titrant.

    • Slowly titrate the solution with the standardized 0.1 M HCl, recording the pH value after each incremental addition (e.g., 0.05 mL). Continue the titration well past the equivalence point.

    • Repeat the process by titrating a fresh sample solution with 0.1 M KOH.

  • Data Analysis:

    • Plot the pH values against the volume of titrant added.

    • Calculate the first derivative (ΔpH/ΔV) to precisely locate the equivalence point, where the derivative reaches its maximum.

    • The pH at the half-equivalence point (the volume of titrant that is half of the volume required to reach the equivalence point) corresponds to the pKa of the compound.[11]

  • Validation: Perform a blank titration using only the 0.15 M KCl solution to correct for any background effects. The experiment should be run in triplicate to ensure reproducibility.

pKa_Determination_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Validation A 1. Prepare Sample Solution (Compound in 0.15M KCl) D 4. Titrate with Acid (HCl) Record pH vs. Volume A->D E 5. Titrate with Base (KOH) Record pH vs. Volume A->E B 2. Standardize Titrants (0.1M HCl & 0.1M KOH) B->D B->E C 3. Calibrate pH Meter (3-point calibration) C->D C->E F 6. Plot Titration Curve (pH vs. Volume) D->F E->F G 7. Determine Equivalence Point (First Derivative Max) F->G H 8. Calculate pKa (pH at 1/2 Equivalence Point) G->H I 9. Validate with Blank & Triplicates H->I

Caption: Workflow for pKa determination via potentiometric titration.

Section 3: Lipophilicity (logP & logD) - Gauging Membrane Affinity

Lipophilicity is a measure of a compound's affinity for a lipid-like (non-polar) environment versus an aqueous (polar) one.[12] It is a critical determinant of a drug's ability to cross biological membranes, bind to plasma proteins, and interact with hydrophobic pockets of target enzymes.[12]

  • logP (Partition Coefficient): Refers to the partitioning of the neutral species between octanol and water. It is a constant for the molecule.[13]

  • logD (Distribution Coefficient): Describes the partitioning of all species (neutral and ionized) at a specific pH. For a basic compound, logD will be lower than logP at pH values below its pKa.[13]

Expert Rationale for Experimental Method Selection

The shake-flask method is the traditional and most reliable technique for determining logP/logD.[9] It directly measures the equilibrium partitioning of the compound between two immiscible phases (typically n-octanol and a buffered aqueous solution). Analysis of the concentration in each phase is now commonly performed using High-Performance Liquid Chromatography (HPLC), which offers high sensitivity and specificity.[14]

Experimental Protocol: logD₇.₄ Determination by Shake-Flask Method

This protocol is designed to measure the logD at the physiologically relevant pH of 7.4.

  • Phase Preparation:

    • Prepare a phosphate buffer solution at pH 7.4.

    • Pre-saturate the n-octanol by shaking it vigorously with the pH 7.4 buffer and allowing the layers to separate for 24 hours.

    • Pre-saturate the pH 7.4 buffer by shaking it with n-octanol and allowing separation. This ensures thermodynamic equilibrium.

  • Partitioning:

    • Prepare a stock solution of this compound in the pre-saturated buffer.

    • In a glass vial, combine a known volume of the pre-saturated n-octanol and the pre-saturated buffer containing the compound (e.g., in a 1:1 ratio).

    • Shake the vial vigorously for a set period (e.g., 1-2 hours) to facilitate partitioning.

  • Equilibration and Separation:

    • Allow the mixture to stand undisturbed for at least 24 hours to ensure complete phase separation and equilibrium. Centrifugation at low speed can aid this process.

  • Concentration Analysis:

    • Carefully withdraw an aliquot from the aqueous phase and the octanol phase.

    • Determine the concentration of the compound in each aliquot using a validated HPLC-UV method. A calibration curve must be generated for accurate quantification.[14]

  • Calculation and Validation:

    • Calculate logD₇.₄ using the formula: logD₇.₄ = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] ) .

    • The experiment should be performed at three different starting concentrations to confirm that the partition coefficient is independent of concentration. Results should be reported as the average of triplicate experiments.

logD_Determination_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Validation A 1. Prepare pH 7.4 Buffer B 2. Pre-saturate Solvents (Octanol <=> Buffer) A->B C 3. Prepare Compound Stock in Saturated Buffer B->C D 4. Combine Phases & Shake C->D E 5. Equilibrate & Separate (24h, Centrifuge) D->E F 6. Sample Each Phase E->F G 7. Quantify Concentration (HPLC-UV) F->G H 8. Calculate logD log([Octanol]/[Aqueous]) G->H I 9. Validate (Triplicates, 3 Concentrations) H->I

Caption: Workflow for logD determination via the shake-flask method.

Section 4: Aqueous Solubility - The Gateway to Absorption

Aqueous solubility is the maximum concentration of a compound that can dissolve in water at a given temperature and pH. It is a fundamental prerequisite for oral drug absorption.[15] Poor solubility is a major challenge in drug development, often leading to low and variable bioavailability.[8] It is crucial to distinguish between two types of solubility measurements:

  • Kinetic Solubility: Measures the concentration at which a compound, dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer. It's a high-throughput method used in early discovery.[16][17]

  • Thermodynamic Solubility: Represents the true equilibrium solubility of the solid compound in a buffer. It is a lower-throughput but more accurate and relevant measure for lead optimization.[8][18]

Expert Rationale for Experimental Method Selection

For definitive characterization, thermodynamic solubility is the required metric. A modified shake-flask method that includes a heating and cooling cycle can accelerate the time required to reach equilibrium, making the process more efficient without sacrificing accuracy.[18] This "heating and equilibration" approach ensures that the measurement reflects the solubility of the most stable crystalline form of the compound.

Experimental Protocol: Thermodynamic Solubility Determination
  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4). The excess solid is critical to ensure a saturated solution is formed.

  • Equilibration:

    • Seal the vials and shake them at a controlled, elevated temperature (e.g., 37°C) for 1-2 hours to accelerate dissolution.

    • Transfer the vials to a shaker at ambient temperature (e.g., 25°C) and agitate for at least 24-48 hours. This allows the solution to equilibrate and any supersaturation to resolve.

  • Phase Separation:

    • After equilibration, filter the samples through a low-binding filter (e.g., 0.45 µm PVDF) to remove all undissolved solid. Alternatively, centrifuge the samples at high speed and carefully collect the supernatant.

  • Quantification:

    • Analyze the clear filtrate/supernatant using a validated HPLC-UV or LC-MS/MS method to determine the concentration of the dissolved compound.

  • Validation:

    • Confirm that equilibrium has been reached by analyzing samples at multiple time points (e.g., 24h and 48h). The solubility value should be constant.

    • Visually inspect the remaining solid to check for any changes in its physical form (e.g., from crystalline to amorphous), which could affect the result.[15]

Solubility_Determination_Workflow cluster_prep Preparation cluster_exp Equilibration cluster_analysis Analysis & Validation A 1. Add Excess Solid to pH 7.4 Buffer B 2. Shake at 37°C (Accelerate Dissolution) A->B C 3. Shake at 25°C (≥24h for Equilibrium) B->C D 4. Filter or Centrifuge (Remove Solid) C->D E 5. Quantify Supernatant (HPLC or LC-MS/MS) D->E F 6. Validate (Time Point Analysis, Triplicates) E->F

Caption: Workflow for thermodynamic solubility determination.

Conclusion and Forward Look

The physicochemical profile of this compound, as established through predictive modeling and outlined experimental protocols, suggests a compound with characteristics favorable for early-stage drug discovery. Its low molecular weight, moderate polar surface area, and predicted high aqueous solubility are promising attributes. The basic pKa of ~9.5 indicates that it will be predominantly charged at physiological pH, which is beneficial for solubility but may present a challenge for passive membrane permeability—a classic balancing act in medicinal chemistry.[12]

The detailed protocols provided in this guide offer a robust framework for obtaining definitive experimental data. This empirical validation is a non-negotiable step in advancing any compound through the discovery pipeline. By understanding and meticulously characterizing these foundational properties, researchers can make more informed decisions, optimize molecular design, and ultimately increase the probability of developing a successful therapeutic agent.

References

Sources

An In-Depth Technical Guide to 1-(1-Methyl-1H-pyrazol-4-yl)propan-2-amine: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of Novel Chemical Entities

In the dynamic field of medicinal chemistry, the exploration of novel molecular scaffolds is paramount to the discovery of next-generation therapeutics. This guide focuses on 1-(1-Methyl-1H-pyrazol-4-yl)propan-2-amine , a compound for which a specific CAS number is not publicly registered, suggesting its status as a novel or less-documented chemical entity. The following sections provide a comprehensive theoretical framework for its synthesis, characterization, and potential utility, drawing upon established chemical principles and data from structurally analogous compounds. This document is intended to serve as a foundational resource for researchers embarking on the synthesis and investigation of this and related molecules.

Molecular Overview and Physicochemical Properties

This compound belongs to the class of pyrazole derivatives, which are recognized as "privileged scaffolds" in drug discovery due to their wide range of biological activities.[1][2] The structure features a 1-methyl-1H-pyrazole ring substituted at the 4-position with a propan-2-amine side chain. This combination of a heterocyclic aromatic ring and a chiral amine moiety suggests a high potential for specific interactions with biological targets.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value
IUPAC Name This compound
Molecular Formula C₇H₁₃N₃
Molecular Weight 139.20 g/mol
Canonical SMILES CC(N)CC1=CN=NN1C
Predicted Boiling Point Approx. 220-240 °C at 760 mmHg
Predicted Solubility Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO)

Note: These properties are estimations based on the chemical structure and data from similar compounds.

Proposed Synthesis Pathway: A Strategic Approach

A plausible and efficient synthetic route to this compound can be envisioned starting from commercially available 1-methyl-1H-pyrazole-4-carbaldehyde. The proposed pathway involves a nitroaldol condensation followed by reduction.

Synthesis_Pathway cluster_1 Intermediate cluster_2 Final Product A 1-Methyl-1H-pyrazole-4-carbaldehyde C (E)-1-(1-Methyl-1H-pyrazol-4-yl)-2-nitroprop-1-ene A->C Henry Reaction reagent1 Base (e.g., Ammonium Acetate) Heat B Nitroethane B->C D This compound C->D Reduction reagent2 Reducing Agent (e.g., LiAlH₄ or H₂/Pd-C)

Caption: Proposed synthesis of this compound.

Experimental Protocol: A Step-by-Step Guide

Part A: Synthesis of (E)-1-(1-Methyl-1H-pyrazol-4-yl)-2-nitroprop-1-ene

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in nitroethane (5.0 eq).

  • Catalyst Addition: Add a catalytic amount of ammonium acetate (0.2 eq).

  • Reaction Conditions: Heat the mixture to 80-100 °C and stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Part B: Synthesis of this compound

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LiAlH₄) (3.0 eq) in anhydrous tetrahydrofuran (THF).

  • Addition of Intermediate: Cool the suspension to 0 °C in an ice bath. Add a solution of (E)-1-(1-Methyl-1H-pyrazol-4-yl)-2-nitroprop-1-ene (1.0 eq) in anhydrous THF dropwise, maintaining the temperature below 10 °C.

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

  • Monitoring: Monitor the reduction by TLC or LC-MS.

  • Quenching: Cool the reaction mixture to 0 °C and quench cautiously by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Extraction and Purification: Filter the resulting solids and wash thoroughly with THF or ethyl acetate. Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amine. Further purification can be achieved by distillation under reduced pressure or by column chromatography.

Analytical Characterization

A comprehensive analytical approach is crucial for confirming the identity and purity of the synthesized this compound.

Table 2: Recommended Analytical Techniques

TechniquePurposeExpected Observations
¹H and ¹³C NMR Spectroscopy Structural ElucidationCharacteristic peaks for the pyrazole ring protons and carbons, the methyl group on the nitrogen, and the propan-2-amine side chain.
Mass Spectrometry (MS) Molecular Weight ConfirmationA molecular ion peak corresponding to the calculated molecular weight (139.20 g/mol ).
Infrared (IR) Spectroscopy Functional Group IdentificationCharacteristic absorption bands for N-H stretching of the primary amine and C=N stretching of the pyrazole ring.
High-Performance Liquid Chromatography (HPLC) Purity AssessmentA single major peak indicating high purity.

Potential Applications in Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[1][3][4][5]

  • Kinase Inhibition: Many pyrazole-containing compounds are potent kinase inhibitors.[5] The structural features of this compound make it a candidate for screening against various kinases involved in cancer and inflammatory diseases.

  • Neuropharmacology: The aminopropane scaffold is present in numerous neurologically active compounds. The combination of this moiety with a pyrazole ring could lead to novel agents targeting receptors or enzymes in the central nervous system.

  • Anti-infective Agents: Pyrazole derivatives have also been investigated for their antibacterial and antifungal properties.[5]

Potential_Applications A This compound B Kinase Inhibition (Oncology, Inflammation) A->B C CNS Modulation (Neurodegenerative Diseases, Psychiatry) A->C D Anti-infective Activity (Antibacterial, Antifungal) A->D

Caption: Potential therapeutic areas for this compound.

Safety and Handling

While specific toxicological data for this compound is unavailable, it is prudent to handle this compound with the care afforded to novel chemical entities. Based on structurally related compounds, the following precautions are recommended.[6][7][8]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6][7]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any vapors or dust.[7]

  • First Aid:

    • In case of skin contact: Wash off with soap and plenty of water.[6]

    • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.[6]

    • If inhaled: Move the person into fresh air.[6]

    • If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[6]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Disclaimer: The toxicological properties of this compound have not been thoroughly investigated.[6] All handling and experimental procedures should be conducted by trained personnel in a controlled laboratory setting.

Conclusion and Future Directions

This technical guide provides a foundational framework for the synthesis, characterization, and potential exploration of this compound. The proposed synthetic route offers a viable starting point for its preparation. Subsequent biological screening of this novel compound is warranted to elucidate its pharmacological profile and potential as a lead compound in drug discovery programs. Further studies should also focus on optimizing the synthesis and conducting a thorough toxicological evaluation.

References

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An In-Depth Technical Guide on the Structure Elucidation of 1-(1-Methyl-1H-pyrazol-4-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(1-Methyl-1H-pyrazol-4-yl)propan-2-amine is a heterocyclic compound featuring a pyrazole ring, a foundational structure in many pharmaceuticals. The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a versatile scaffold in medicinal chemistry, known for a wide range of biological activities.[1][2] Precise structural confirmation of such molecules is a critical step in drug discovery and development, ensuring the identity and purity of a synthesized compound. This guide provides a comprehensive, technically-grounded workflow for the complete structure elucidation of this compound, leveraging a suite of modern analytical techniques. The focus is not merely on the procedural steps but on the underlying scientific rationale that dictates the experimental choices, ensuring a self-validating and robust analytical cascade.

Logical Workflow for Structure Elucidation

The unambiguous determination of a molecular structure is a process of assembling a puzzle. Each analytical technique provides a unique piece of information, and their combined interpretation leads to the final, confirmed structure. The logical flow for elucidating the structure of this compound is designed to be systematic, with each step building upon the last.

structure_elucidation_workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_confirmation Structure Confirmation synthesis Synthesis of This compound ms Mass Spectrometry (MS) Determine Molecular Weight & Formula synthesis->ms Provides Sample ir Infrared (IR) Spectroscopy Identify Functional Groups ms->ir Confirms Mass nmr Nuclear Magnetic Resonance (NMR) ¹H, ¹³C, COSY, HSQC, HMBC ir->nmr Identifies Bonds data_integration Data Integration & Structure Assembly nmr->data_integration Provides Connectivity final_structure Final Confirmed Structure data_integration->final_structure Leads to cosy_correlations H_CH CH Proton (~3.2-3.5 ppm) H_CH2 CH₂ Protons (~2.6-2.8 ppm) H_CH->H_CH2 ³J coupling H_CH3 CH₃ Protons (~1.1-1.3 ppm) H_CH->H_CH3 ³J coupling

Caption: Expected COSY correlations for the propan-2-amine side chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It allows for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds, which is vital for connecting different fragments of the molecule.

hmbc_correlations cluster_pyrazole Pyrazole Ring cluster_sidechain Side Chain H5 H5 C4 C4 H5->C4 ²J C3 C3 H5->C3 ³J N_CH3_H N-CH₃ (H) N_CH3_H->C3 ³J C5 C5 N_CH3_H->C5 ³J N_CH3_C N-CH₃ (C) CH2_H CH₂ (H) CH2_H->C4 ²J CH2_H->C5 ³J CH2_C CH₂ (C)

Caption: Key expected HMBC correlations for connecting the side chain to the pyrazole ring.

Data Integration and Final Structure Confirmation

The final step in the structure elucidation process is the integration of all spectroscopic data.

  • Mass Spectrometry provides the molecular formula (C₇H₁₃N₃).

  • IR Spectroscopy confirms the presence of a primary amine and an aromatic ring system.

  • ¹H and ¹³C NMR provide the number and types of protons and carbons, respectively.

  • COSY confirms the propan-2-amine fragment by showing the coupling between the CH, CH₂, and terminal CH₃ protons.

  • HSQC links each proton to its directly attached carbon.

  • HMBC is the linchpin, connecting the fragments. Key correlations would be from the CH₂ protons of the side chain to the C4 and C5 carbons of the pyrazole ring, and from the N-methyl protons to the C3 and C5 carbons of the pyrazole, unequivocally establishing the substitution pattern.

By systematically analyzing and integrating the data from these techniques, the structure of this compound can be confidently and unambiguously determined. This rigorous, multi-faceted approach exemplifies the principles of scientific integrity and trustworthiness in chemical research.

References

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Spectroscopic Characterization of 1-(1-Methyl-1H-pyrazol-4-yl)propan-2-amine: A Predictive and Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed predictive analysis of the spectroscopic data for the novel compound 1-(1-Methyl-1H-pyrazol-4-yl)propan-2-amine. In the absence of publicly available experimental spectra for this specific molecule, this document leverages fundamental principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast its characteristic spectral features. By drawing comparisons with structurally analogous compounds and citing established spectroscopic principles, this guide serves as a valuable resource for researchers, scientists, and drug development professionals involved in the synthesis and characterization of new pyrazole-based chemical entities. The methodologies for spectroscopic analysis are also detailed, providing a framework for the empirical validation of the predictions herein.

Introduction: The Significance of Pyrazole Derivatives and the Need for Spectroscopic Elucidation

Pyrazole derivatives are a cornerstone in medicinal chemistry, demonstrating a wide array of biological activities that have led to their incorporation into numerous FDA-approved pharmaceuticals.[1] The specific compound of interest, this compound, combines the versatile pyrazole scaffold with a chiral aminopropane side chain, suggesting potential applications in drug discovery.

Unambiguous structural confirmation is a critical step following the synthesis of any new chemical entity.[2] Spectroscopic techniques such as NMR, IR, and MS provide the foundational data for this characterization, offering insights into the molecular framework, functional groups, and overall connectivity of the molecule.[2] This guide will provide a predictive overview of the expected spectroscopic data for this compound, establishing a benchmark for future experimental work.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) signals, a detailed map of the molecule's connectivity can be constructed.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in a solvent like CDCl₃ would exhibit distinct signals corresponding to each unique proton environment.

Predicted SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
H-3'~7.5Singlet1HPyrazole C-HProtons on pyrazole rings typically appear in the aromatic region.[3]
H-5'~7.3Singlet1HPyrazole C-HThe electronic environment differs slightly from H-3', leading to a separate signal.
N-CH₃~3.8Singlet3HPyrazole N-CH₃The methyl group attached to the nitrogen of the pyrazole ring.
C-2-H~3.0-3.2Sextet1HCH-NH₂Methine proton adjacent to the amine and a methylene group.
C-1-H₂~2.6-2.8Doublet2HCH₂-pyrazoleMethylene protons adjacent to the pyrazole ring and the chiral center.
NH₂~1.5-2.5Broad Singlet2HAmineAmine protons often appear as a broad signal and can exchange with deuterium.[4]
C-3-H₃~1.1-1.3Doublet3HCH-CH₃Methyl group adjacent to the chiral center.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Predicted SignalChemical Shift (δ, ppm)AssignmentRationale
C-3'~138Pyrazole C-HAromatic carbons in pyrazole rings.[5]
C-5'~128Pyrazole C-HAromatic carbons in pyrazole rings.[5]
C-4'~118Pyrazole C-substitutedQuaternary carbon of the pyrazole ring.
C-2~48-52CH-NH₂Carbon directly attached to the nitrogen of the amine.[4]
N-CH₃~38Pyrazole N-CH₃Carbon of the N-methyl group.
C-1~35-40CH₂-pyrazoleMethylene carbon.
C-3~20-25CH-CH₃Methyl carbon.
Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring NMR spectra is crucial for reproducibility and data quality.[3]

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique for identifying the presence of specific functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show the following key absorption bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
3400-3250N-H stretchPrimary AminePrimary amines typically show two bands in this region (symmetric and asymmetric stretching).[4]
3100-3000C-H stretchAromatic (Pyrazole)Stretching vibrations of C-H bonds on the pyrazole ring.
2960-2850C-H stretchAliphaticStretching vibrations of C-H bonds in the propyl side chain.
1650-1580N-H bendPrimary AmineBending (scissoring) vibration of the N-H bonds.[6]
1580-1400C=C and C=N stretchPyrazole RingSkeletal vibrations of the pyrazole ring.
1250-1020C-N stretchAliphatic AmineStretching vibration of the carbon-nitrogen bond.[6]
Experimental Protocol for IR Spectroscopy

Caption: General workflow for acquiring an FT-IR spectrum of a liquid sample.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This data is invaluable for determining the molecular weight and gaining insights into the molecule's structure through its fragmentation pattern.

Predicted Mass Spectrum

For this compound (Molecular Formula: C₇H₁₃N₃), the predicted molecular weight is approximately 139.20 g/mol .

  • Molecular Ion (M⁺): A peak is expected at m/z = 139.

  • M+1 Peak: A smaller peak at m/z = 140 will be present due to the natural abundance of ¹³C.

Predicted Fragmentation Pattern

The most common fragmentation for amines is the alpha-cleavage, where the bond between the alpha- and beta-carbons is broken.

MS_Fragmentation Molecule [C₇H₁₃N₃]⁺˙ m/z = 139 Fragment1 [C₂H₆N]⁺ m/z = 44 Molecule->Fragment1 α-cleavage Fragment2 [C₅H₇N₂]⁺ m/z = 95 Molecule->Fragment2 benzylic cleavage

Caption: Predicted major fragmentation pathways for this compound.

  • Alpha-Cleavage: Cleavage of the C1-C2 bond would result in the loss of a methyl radical, leading to the formation of a stable iminium ion. However, the most likely alpha-cleavage would be the loss of the pyrazolylmethyl radical to give a fragment at m/z = 44 ([CH(NH₂CH₃)]⁺).

  • Benzylic-type Cleavage: The bond between the methylene group (C1) and the pyrazole ring is prone to cleavage, leading to a stable pyrazolylmethyl cation at m/z = 95 . This is often a significant fragmentation pathway for compounds with a methylene spacer next to an aromatic ring.

Predicted Major Fragments:

m/zProposed Fragment
139[M]⁺
95[M - C₂H₆N]⁺
44[M - C₅H₇N₂]⁺

Conclusion

This guide has presented a predictive spectroscopic analysis of this compound based on established chemical principles and data from analogous structures. The predicted ¹H NMR, ¹³C NMR, IR, and MS data provide a comprehensive set of benchmarks for the characterization of this novel compound. Researchers and drug development professionals can use this information to guide their synthetic efforts and to interpret future experimental results. The outlined experimental workflows further serve as a practical guide for obtaining high-quality spectroscopic data.

References

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A-Z Guide to Biological Activity Screening of Novel Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Potential of the Pyrazole Scaffold

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its remarkable versatility in chemical modification allows for the creation of a vast library of derivatives with a wide spectrum of pharmacological activities.[1][2] From established anti-inflammatory drugs like celecoxib to cutting-edge kinase inhibitors used in oncology, pyrazole-containing compounds have demonstrated significant therapeutic impact.[3][4][5] This guide provides an in-depth technical framework for the systematic biological activity screening of novel pyrazole compounds, designed for researchers and scientists in the field of drug development. We will delve into the core assays for evaluating anticancer, antimicrobial, and anti-inflammatory potential, emphasizing the scientific rationale behind each protocol and the importance of robust data interpretation.

Part 1: Anticancer Activity Screening

The anticancer potential of pyrazole derivatives is a major focus of current research, with many compounds exhibiting potent activity against various cancer cell lines.[1][6] The primary screening cascade for anticancer activity typically involves evaluating cytotoxicity, followed by mechanistic studies to understand how these compounds induce cell death.

Primary Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for initial high-throughput screening of compound libraries.[7][8] It provides a quantitative measure of a compound's ability to reduce cell viability.

Scientific Principle: This colorimetric assay is based on the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt MTT into insoluble purple formazan crystals.[7][9][10] The amount of formazan produced is directly proportional to the number of viable cells.[7]

Experimental Protocol: MTT Assay [1][9][11][12]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well.[11] Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the novel pyrazole compounds in culture medium. The final solvent concentration (e.g., DMSO) should be kept constant across all wells and should not exceed a level that affects cell viability. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for a predetermined period, typically 48 to 72 hours.[1]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.[1]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[1][12]

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[1][9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50), the concentration of the compound that causes 50% inhibition of cell growth, by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.[1][11]

Mechanistic Elucidation: Kinase Inhibition

Many pyrazole derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways involved in cell growth, proliferation, and survival.[3][13][14] Therefore, a key step in characterizing a novel bioactive pyrazole is to assess its kinase inhibitory potential.

Scientific Principle: Kinase inhibition assays measure the ability of a compound to block the enzymatic activity of a specific kinase. This is often done through in vitro assays that quantify the phosphorylation of a substrate.

Experimental Workflow: Kinase Inhibition Screening

The following diagram illustrates a typical workflow for screening pyrazole compounds for kinase inhibitory activity.

Kinase_Inhibition_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Selectivity Profiling Compound Library Compound Library Primary Kinase Assay Primary Kinase Assay Compound Library->Primary Kinase Assay Single Concentration Hit Identification Hit Identification Primary Kinase Assay->Hit Identification >50% Inhibition Dose-Response Analysis Dose-Response Analysis Hit Identification->Dose-Response Analysis IC50 Determination IC50 Determination Dose-Response Analysis->IC50 Determination Curve Fitting Kinase Panel Screening Kinase Panel Screening IC50 Determination->Kinase Panel Screening Selectivity Assessment Selectivity Assessment Kinase Panel Screening->Selectivity Assessment Identify Off-Targets

Caption: Workflow for kinase inhibitor screening.

Data Presentation: Hypothetical Anticancer Activity of Novel Pyrazole Compounds

Compound IDCancer Cell LineIC50 (µM)Target KinaseKinase IC50 (nM)
PYR-001MCF-7 (Breast)2.5Aurora A50
PYR-002HCT116 (Colon)1.8Akt125
PYR-003A549 (Lung)5.1EGFR120
Doxorubicin(Control)0.5--

Part 2: Antimicrobial Activity Screening

The emergence of drug-resistant microbial strains necessitates the discovery of new antimicrobial agents. Pyrazole derivatives have shown promising antibacterial and antifungal activities, making them an important class of compounds to investigate for this purpose.[15][16][17]

Primary Screening: Agar Well Diffusion Method

The agar well diffusion method is a widely used and cost-effective technique for preliminary screening of the antimicrobial activity of novel compounds.[18][19][20]

Scientific Principle: This method relies on the diffusion of the test compound from a well through a solidified agar medium that has been inoculated with a specific microorganism. If the compound possesses antimicrobial activity, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well.[18][20] The diameter of this zone is proportional to the antimicrobial potency of the compound.

Experimental Protocol: Agar Well Diffusion [18][19][21]

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus for Gram-positive bacteria, Escherichia coli for Gram-negative bacteria, Candida albicans for fungi) in a suitable broth. The turbidity of the suspension should be adjusted to a McFarland standard.

  • Inoculation of Agar Plates: Uniformly spread the microbial inoculum over the surface of a sterile agar plate (e.g., Mueller-Hinton agar for bacteria, Sabouraud Dextrose agar for fungi).

  • Well Creation: Aseptically create wells (typically 6 mm in diameter) in the inoculated agar using a sterile cork borer.[18]

  • Compound Application: Add a defined volume (e.g., 100 µL) of the test pyrazole compound solution (dissolved in a suitable solvent like DMSO) into each well.[18] Include a negative control (solvent alone) and a positive control (a standard antibiotic or antifungal drug).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48 hours for fungi).

  • Measurement and Interpretation: Measure the diameter of the zone of inhibition in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Data Presentation: Hypothetical Antimicrobial Activity of Novel Pyrazole Compounds (Zone of Inhibition in mm)

Compound IDS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungus)
PYR-004181215
PYR-00510811
PYR-006221519
Ciprofloxacin2528-
Fluconazole--20

Part 3: Anti-inflammatory Activity Screening

Chronic inflammation is implicated in a wide range of diseases, and the development of novel anti-inflammatory agents is a critical area of research. Pyrazole derivatives, most notably the selective COX-2 inhibitors, have a well-established role in treating inflammation.[4][22][23]

In Vitro Screening: Inhibition of Nitric Oxide Production

A common in vitro model for assessing anti-inflammatory activity involves the use of lipopolysaccharide (LPS)-stimulated macrophages. LPS, a component of the outer membrane of Gram-negative bacteria, induces a strong inflammatory response in macrophages, leading to the production of pro-inflammatory mediators like nitric oxide (NO).

Scientific Principle: The production of NO is a hallmark of inflammation. The Griess assay provides a simple and sensitive colorimetric method to measure nitrite, a stable and nonvolatile breakdown product of NO.[24] A reduction in nitrite levels in the presence of a test compound indicates its potential to inhibit NO production and thus exert an anti-inflammatory effect.[24][25]

Experimental Protocol: Nitric Oxide Inhibition Assay [24][25]

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of the novel pyrazole compounds for a specified time (e.g., 1 hour). Then, stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include a vehicle control (cells with LPS and solvent) and a positive control (a known anti-inflammatory drug).

  • Incubation: Incubate the plates for 24 hours.[24]

  • Griess Assay:

    • Collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).[24]

    • Incubate at room temperature for 10-15 minutes to allow for color development.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated vehicle control. Determine the IC50 value for NO inhibition.

Signaling Pathway: LPS-Induced Inflammatory Response

The following diagram illustrates the signaling pathway activated by LPS in macrophages, leading to the production of inflammatory mediators.

LPS_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NF-kB NF-kB IKK->NF-kB iNOS iNOS NF-kB->iNOS COX-2 COX-2 NF-kB->COX-2 Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB->Pro-inflammatory Cytokines NO NO iNOS->NO Prostaglandins Prostaglandins COX-2->Prostaglandins

Caption: LPS-induced inflammatory signaling pathway.

Conclusion: A Roadmap for Discovery

This guide provides a foundational framework for the biological activity screening of novel pyrazole compounds. The described protocols for anticancer, antimicrobial, and anti-inflammatory assays represent the initial steps in a comprehensive drug discovery cascade. Positive results from these primary screens should be followed by more in-depth secondary assays, in vivo studies, and toxicological evaluations to fully characterize the therapeutic potential of promising lead compounds. The inherent structural versatility of the pyrazole nucleus ensures that it will remain a fertile ground for the discovery of new and improved therapeutic agents for years to come.

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An In-depth Technical Guide to the In Vitro Evaluation of 1-(1-Methyl-1H-pyrazol-4-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro evaluation of 1-(1-Methyl-1H-pyrazol-4-yl)propan-2-amine, a novel pyrazole derivative. Drawing upon the extensive pharmacological activities associated with the pyrazole scaffold, this document outlines a logical, multi-tiered approach to characterizing the biological potential of this compound. The methodologies described herein are grounded in established scientific principles and are designed to yield robust and reproducible data for researchers, scientists, and drug development professionals.

Introduction: The Promise of the Pyrazole Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2][3] Pyrazole derivatives have been successfully developed as anti-inflammatory, anticancer, antimicrobial, and analgesic agents.[1][4][5] The presence of this heterocyclic motif in established drugs like Celecoxib (an anti-inflammatory agent) and Rimonabant (an anti-obesity drug) underscores the therapeutic potential of this chemical class.[1][3] The subject of this guide, this compound, combines the pyrazole core with a propan-2-amine side chain, a structural feature that warrants a thorough investigation of its biological effects. This guide will detail a strategic in vitro evaluation cascade to elucidate its potential cytotoxic, anti-inflammatory, and antimicrobial properties.

Part 1: Foundational Cytotoxicity Assessment

A fundamental first step in the evaluation of any novel compound is to determine its effect on cell viability. This baseline data is crucial for interpreting the results of more specific functional assays and for identifying a therapeutic window.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Human cancer cell lines (e.g., MCF-7 [breast], DU145 [prostate], A549 [lung])[6][7]

  • Normal human cell line (e.g., HEK293)

  • DMEM/F-12 media supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (solubilized in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multiskan plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture media. Replace the existing media with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

Data Analysis:

Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ (half-maximal inhibitory concentration) value, the concentration of the compound that inhibits 50% of cell growth, should be determined by plotting a dose-response curve.

Table 1: Hypothetical Cytotoxicity Data for this compound

Cell LineIC₅₀ (µM)
MCF-715.2
DU14528.9
A54945.1
HEK293> 100
Workflow for Cytotoxicity Screening

G cluster_0 Phase 1: Cytotoxicity Profiling A Cell Line Seeding (Cancer & Normal) B Treatment with This compound (Serial Dilutions) A->B C Incubation (48-72 hours) B->C D MTT Assay C->D E Data Analysis (IC50 Determination) D->E

Caption: Workflow for determining the cytotoxic potential of the test compound.

Part 2: Investigating Anti-Inflammatory Activity

Given that many pyrazole derivatives exhibit anti-inflammatory properties, a targeted investigation into this area is a logical progression.[8] A key enzyme in the inflammatory cascade is Cyclooxygenase-2 (COX-2).

Experimental Protocol: COX-2 Inhibition Assay

This assay measures the ability of the test compound to inhibit the peroxidase activity of COX-2.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine)

  • Heme

  • This compound

  • Celecoxib (positive control)

  • Assay buffer (e.g., Tris-HCl)

  • 96-well UV-transparent plates

  • Spectrophotometer

Procedure:

  • Enzyme Preparation: Prepare a working solution of COX-2 enzyme with heme in the assay buffer.

  • Compound Incubation: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme solution. Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add TMPD and arachidonic acid to initiate the reaction.

  • Absorbance Measurement: Immediately measure the absorbance at 595 nm every 30 seconds for 5 minutes.

  • Data Analysis: Calculate the rate of reaction for each concentration. Determine the percent inhibition relative to the vehicle control and calculate the IC₅₀ value.

Table 2: Hypothetical COX-2 Inhibition Data

CompoundIC₅₀ (µM)
This compound8.7
Celecoxib0.5

Part 3: Evaluation of Antimicrobial Properties

The pyrazole scaffold is also present in compounds with known antibacterial and antifungal activities.[5][9] A preliminary screening against common bacterial strains is therefore warranted.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus [Gram-positive], Escherichia coli [Gram-negative])

  • Mueller-Hinton Broth (MHB)

  • This compound

  • Ciprofloxacin (positive control)

  • 96-well plates

  • Resazurin dye

Procedure:

  • Compound Dilution: Prepare serial dilutions of the test compound in MHB in a 96-well plate.

  • Bacterial Inoculation: Add a standardized bacterial suspension (0.5 McFarland) to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Growth Assessment: Add resazurin dye to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates bacterial growth.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no color change is observed.

Table 3: Hypothetical Antimicrobial Activity

OrganismMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli> 128

Part 4: Mechanistic Insights - Apoptosis Induction

Should the initial cytotoxicity screening reveal potent and selective activity against cancer cell lines, a deeper investigation into the mechanism of cell death is warranted. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.

Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line showing high sensitivity to the compound

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compound at its IC₅₀ concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Signaling Pathway Visualization

G cluster_1 Potential Apoptotic Pathway A This compound B Induction of Cellular Stress A->B Target Interaction C Activation of Caspase Cascade (e.g., Caspase-3) B->C Signal Transduction D Execution of Apoptosis C->D Proteolytic Cleavage

Caption: Potential mechanism of action leading to apoptosis.

Conclusion

This technical guide provides a structured and scientifically rigorous approach to the initial in vitro evaluation of this compound. By systematically assessing its cytotoxicity, anti-inflammatory, and antimicrobial properties, researchers can build a comprehensive biological profile of this novel compound. The detailed protocols and logical workflows presented herein are designed to ensure data integrity and to provide a solid foundation for further preclinical development. The diverse biological activities associated with the pyrazole scaffold suggest that this compound is a promising candidate for further investigation.[1][10]

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The Pyrazole Scaffold: A Comprehensive Technical Guide to Mechanisms of Action in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone of modern medicinal chemistry. Its remarkable versatility and favorable physicochemical properties have led to its incorporation into a multitude of FDA-approved drugs targeting a wide array of diseases. This guide provides an in-depth technical exploration of the core mechanisms through which pyrazole-based compounds exert their pharmacological effects. We will dissect the molecular interactions and cellular consequences of these compounds, moving beyond a simple catalog of drugs to an expert analysis of how and why they work. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental validation of these mechanisms and the strategic design of future pyrazole-based therapeutics.

The Pyrazole: A Privileged Scaffold in Medicinal Chemistry

The pyrazole nucleus is more than just a structural motif; it is a dynamic pharmacophore whose utility stems from a unique combination of chemical properties. Its aromaticity, coupled with the presence of both a hydrogen bond donor (N-1) and a hydrogen bond acceptor (N-2), allows it to engage in a wide range of interactions with biological targets.[1] Furthermore, the pyrazole ring can act as a bioisostere for other aromatic systems like benzene or imidazole, often conferring improved properties such as enhanced solubility and metabolic stability.[1] These attributes have enabled the development of pyrazole-containing drugs for diverse clinical applications, including anti-inflammatory, anti-cancer, and anti-viral therapies.[2][3][4]

Key Mechanisms of Action & Target Classes

Pyrazole-based compounds achieve their therapeutic effects by modulating a diverse set of biological targets. The following sections explore the principal mechanisms, supported by experimental evidence and case studies of prominent drugs.

Enzyme Inhibition: A Dominant Paradigm

The ability of the pyrazole scaffold to fit snugly into the active sites of enzymes makes it a prolific source of inhibitors. The specific substitutions on the pyrazole ring dictate the target selectivity and potency.

The selective inhibition of COX-2 is a classic example of the successful application of the pyrazole scaffold.

  • Mechanism: Non-steroidal anti-inflammatory drugs (NSAIDs) traditionally inhibit both COX-1, which has a housekeeping role in protecting the gastric mucosa, and COX-2, which is upregulated during inflammation and is responsible for synthesizing inflammatory prostaglandins.[5] Selective COX-2 inhibitors were designed to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[6]

  • Structural Basis of Selectivity: The key to COX-2 selectivity lies in a subtle difference in the active sites of the two isoforms. The COX-2 active site possesses a larger, more accommodating side pocket due to the substitution of a valine residue at position 523 (as opposed to a bulkier isoleucine in COX-1).[6] This allows bulkier molecules, like the diaryl-substituted pyrazole Celecoxib, to access and bind within this side pocket, an interaction that is sterically hindered in COX-1.[6][7] The trifluoromethyl group on the pyrazole ring of Celecoxib is crucial for this selective binding.[7]

  • Case Study: Celecoxib: Celecoxib is a diaryl-substituted pyrazole that selectively inhibits the COX-2 enzyme.[7] Its mechanism results in a decrease in the production of prostaglandin E2 (PGE2), a key mediator of inflammation and pain.[4][8] The clinical utility of Celecoxib in treating inflammatory conditions like arthritis underscores the success of this targeted approach.

Protein kinases, which regulate a vast number of cellular processes, are a major class of targets for pyrazole-based anti-cancer drugs.[9] Dysregulation of kinase activity is a common driver of cancer cell proliferation and survival.[10]

  • Mechanism: Many pyrazole-containing kinase inhibitors function as ATP-competitive inhibitors.[6] The pyrazole ring often acts as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, a flexible loop connecting the N- and C-lobes of the kinase domain. This interaction blocks the binding of ATP, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.[1]

  • Case Study: Ruxolitinib: Ruxolitinib is a potent and selective inhibitor of Janus kinases (JAKs), specifically JAK1 and JAK2.[11] The JAK-STAT signaling pathway is crucial for the signaling of numerous cytokines and growth factors involved in hematopoiesis and immune response.[3] In myeloproliferative neoplasms, mutations can lead to constitutive activation of the JAK-STAT pathway. Ruxolitinib inhibits JAK1 and JAK2, leading to a downregulation of the JAK-STAT pathway, which in turn inhibits myeloproliferation and reduces pro-inflammatory cytokine levels.[11]

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation Cytokine Cytokine Cytokine->Receptor 1. Binding JAK->JAK 3. Auto-phosphorylation STAT STAT JAK->STAT 4. STAT Recruitment & Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus 5. Dimerization & Nuclear Translocation Gene Gene Transcription (Inflammation, Proliferation) Nucleus->Gene 6. Binds DNA Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibits Phosphorylation

G-Protein Coupled Receptor (GPCR) Modulation

Pyrazoles can also act as potent modulators of GPCRs, a large family of transmembrane receptors involved in a multitude of physiological processes.

  • Mechanism: Pyrazole-based compounds can act as antagonists or allosteric modulators of GPCRs.[12] As antagonists, they bind to the receptor, often at the same site as the endogenous ligand, but do not elicit a response, thereby blocking the receptor's activity. The binding affinity can be determined through techniques like radioligand displacement assays.[1]

  • Case Study: Rimonabant: Although withdrawn from the market due to psychiatric side effects, Rimonabant is a well-studied example of a pyrazole-based GPCR antagonist. It was designed as a selective cannabinoid receptor 1 (CB1) antagonist. The CB1 receptor is involved in regulating appetite and energy metabolism. By blocking this receptor, Rimonabant was developed as an anti-obesity medication.[3]

Methodologies for Elucidating Mechanism of Action

Determining the precise mechanism of action (MoA) is a critical step in drug development. A multi-faceted experimental approach is required to move from a hit compound to a well-characterized lead. As a Senior Application Scientist, my focus is not just on the execution of these assays, but on the robust design and interpretation that ensures self-validating results.

MoA_Workflow cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: In Vitro Characterization cluster_2 Phase 3: Cellular Confirmation TSA Thermal Shift Assay (TSA) Is the compound binding? CETSA Cellular Thermal Shift Assay (CETSA) Does it bind in a cell? TSA->CETSA Confirms Target Binding EnzymeAssay Biochemical Assay (e.g., Kinase) What is the potency (IC50)? CETSA->EnzymeAssay Validates Cellular Permeability WesternBlot Western Blot Is the downstream pathway inhibited? EnzymeAssay->WesternBlot Links Potency to Cellular Effect FunctionalAssay Functional Assay (e.g., PGE2) Is the biological output affected? WesternBlot->FunctionalAssay Confirms Pathway Inhibition

Confirming Target Engagement: Thermal Shift Assays

The first crucial question is: does my compound physically interact with the intended target protein? The Thermal Shift Assay (TSA), or Differential Scanning Fluorimetry, is a rapid and cost-effective method to answer this.[13]

  • Principle: TSA measures the thermal stability of a protein. When a ligand binds to a protein, it typically stabilizes the protein's structure, resulting in an increase in its melting temperature (Tm).[14] This change in Tm is detected by monitoring the fluorescence of a dye that binds to hydrophobic regions of the protein as it unfolds with increasing temperature.[13][14] A positive shift in Tm is a strong indicator of ligand binding.[13][14]

  • Expertise in Execution: The choice of buffer and protein concentration is critical for obtaining a sharp, sigmoidal melt curve. A no-ligand (apo) control is essential to establish the baseline Tm. A destabilizing ligand will cause a negative shift in Tm, which is also a valid result indicating binding.[14]

CETSA advances the TSA principle by assessing target engagement within the complex milieu of a living cell, which provides a more physiologically relevant context.[15]

  • Cell Treatment: Culture cells to the desired confluency. Treat intact cells with the pyrazole compound at various concentrations or with a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.[16][17]

  • Heating Step: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of temperatures for a set duration (e.g., 3 minutes), followed by cooling.[16] One temperature should be at the higher end of the protein's melting curve where significant precipitation is expected without a stabilizing ligand.

  • Cell Lysis: Lyse the cells through repeated freeze-thaw cycles.[18] This step is crucial for releasing the intracellular proteins.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[18]

  • Sample Preparation for Western Blot: Carefully collect the supernatant, which contains the soluble, non-denatured proteins. Determine the protein concentration of each sample to ensure equal loading. Prepare samples with loading buffer.

  • SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.[19]

    • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensity for the target protein at each temperature. A stabilizing compound will result in a higher band intensity at elevated temperatures compared to the vehicle control, indicating that more protein remained soluble due to ligand binding.[20]

Quantifying Potency: In Vitro Inhibition Assays

Once binding is confirmed, the next step is to quantify the compound's potency, typically by determining its half-maximal inhibitory concentration (IC50).[9]

  • Principle for Kinase Assays: A common method measures the amount of ATP consumed during the phosphorylation reaction.[21] A luminescent assay format, such as Kinase-Glo®, can be used where the light output is proportional to the amount of ATP remaining in the reaction.[10][21] As the inhibitor concentration increases, kinase activity decreases, less ATP is consumed, and the luminescent signal increases.[10]

  • Trustworthiness Through Controls:

    • No-Enzyme Control: Establishes the background signal.

    • Vehicle (DMSO) Control: Represents 0% inhibition (maximum enzyme activity).

    • Known Inhibitor Control: A positive control to validate the assay's performance.[9]

  • Reagent Preparation: Prepare a reaction buffer containing the kinase, its specific substrate peptide, and any necessary cofactors.

  • Compound Titration: Perform a serial dilution of the pyrazole compound to create a range of concentrations (e.g., 10-point, 3-fold dilution).

  • Assay Plate Setup: In a 384-well plate, add the kinase reaction buffer, the pyrazole compound dilutions, and the vehicle/positive controls.[22]

  • Initiate Reaction: Start the kinase reaction by adding a solution of ATP (a concentration at or near the Km for ATP is often used for physiological relevance).[2] Incubate at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent (e.g., Kinase-Glo® reagent). Incubate to allow the luminescent signal to stabilize.[23]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • IC50 Calculation: Subtract the background luminescence. Normalize the data with the 0% and 100% inhibition controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[23][24]

Data Presentation: Comparative Potency of Pyrazole Kinase Inhibitors

Compound IDR1-GroupR2-GroupTarget KinaseIC50 (nM)
PZA-001-H-PhenylJAK2250
PZA-002-CH3-PhenylJAK2120
PZA-003-H-4-F-PhenylJAK275
PZA-004-CH3-4-F-PhenylJAK215
Ruxolitinib--JAK23.3

Note: This is a representative table with hypothetical data for illustrative purposes. Actual data can be found in scientific literature.[25][26][27][28][29]

Verifying Cellular Effects: Downstream Functional Assays

The final step is to confirm that the observed in vitro activity translates to the desired biological effect in a cellular context.

  • Principle: This involves measuring a downstream marker of the target's activity. For a COX-2 inhibitor, this would be the production of prostaglandins.[30] For a kinase inhibitor, this could be the phosphorylation status of a known downstream substrate.

  • Example: Measuring PGE2 Production: To confirm the cellular activity of a pyrazole-based COX-2 inhibitor, one can stimulate cells (e.g., macrophages) with an inflammatory agent like lipopolysaccharide (LPS) in the presence of the inhibitor. The concentration of PGE2 in the cell culture supernatant can then be quantified using a competitive enzyme-linked immunosorbent assay (ELISA).[30][31] A potent inhibitor will cause a dose-dependent decrease in PGE2 production.

Conclusion and Future Directions

The pyrazole scaffold is a testament to the power of heterocyclic chemistry in drug discovery. Its ability to potently and selectively modulate key biological targets, from enzymes like COX-2 and protein kinases to GPCRs, has cemented its status as a privileged structure. The methodologies outlined in this guide—from initial target engagement confirmation with thermal shift assays to potency determination and cellular validation—provide a robust framework for researchers to confidently elucidate the mechanisms of action of novel pyrazole-based compounds. As our understanding of disease biology deepens, the logical and strategic application of these techniques will continue to unlock the full therapeutic potential of this remarkable scaffold, leading to the development of the next generation of targeted medicines.

References

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Available at: [Link]

  • Wang, L., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]

  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research. Available at: [Link]

  • The chemical structures of the pyrazole derivatives with their IC50 and pIC50 values. (n.d.). ResearchGate. Available at: [Link]

  • Babon, J. J., et al. (2011). The structure of JAK2 pseudokinase domain reveals a mechanism of autoinhibition.
  • Jafari, R., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Journal of Visualized Experiments. Available at: [Link]

  • Celecoxib. (2023). StatPearls. Available at: [Link]

  • Assay Development for Protein Kinase Enzymes. (2012). Methods in Molecular Biology. Available at: [Link]

  • Martinez Molina, D., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. Available at: [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery. (2024). Reaction Biology. Available at: [Link]

  • Wang, L., et al. (2016). Predicting Binding Affinities for GPCR Ligands Using Free-Energy Perturbation. Journal of the American Chemical Society. Available at: [Link]

  • Wootten, D., et al. (2017). Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. Pharmacological Reviews.
  • Çavuşoğlu, T., & Ardıç, M. (2020). The potential of JAK/STAT pathway inhibition by ruxolitinib in the treatment of COVID-19. Cytokine & Growth Factor Reviews. Available at: [Link]

  • Chemical structures of pyrazole derivatives 1-9 and their IC 50 values... (n.d.). ResearchGate. Available at: [Link]

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (2019). Cancers. Available at: [Link]

  • Kinase assays. (2020). BMG LABTECH. Available at: [Link]

  • A simple open source bioinformatic methodology for initial exploration of GPCR ligands' agonistic/antagonistic properties. (2020). PLoS One. Available at: [Link]

  • Selective activity of ruxolitinib on the JAK2/STAT signaling pathway in HL cells. (n.d.). ResearchGate. Available at: [Link]

  • FitzGerald, G. A., & Patrono, C. (2001). The Coxibs, Selective Inhibitors of Cyclooxygenase-2. New England Journal of Medicine.
  • Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. Available at: [Link]

  • An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids. (2010). Journal of Lipid Research. Available at: [Link]

  • The Thermal Shift Assay: A Powerful Tool to Analyze Proteins. (2024). Bitesize Bio. Available at: [Link]

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (2011). Brieflands. Available at: [Link]

  • Determination of IC50 values for p110 with the PI3-kinase inhibitors... (n.d.). ResearchGate. Available at: [Link]

  • Howes, J. M., et al. (n.d.). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. University of Cambridge. Available at: [Link]

  • Inhibition of the JAK and MEK Pathways Limits Mitochondrial ROS Production in Human Saphenous Vein Smooth Muscle Cells. (2023). Antioxidants. Available at: [Link]

  • Inhibition of the Kinase Cascade Can Be Quantitative. (2017). Biochemistry. Available at: [Link]

  • Determination of Protein–Ligand Binding Affinities by Thermal Shift Assay. (2024). ACS Pharmacology & Translational Science. Available at: [Link]

  • 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356. (n.d.). GraphPad. Available at: [Link]

  • Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. (2022). STAR Protocols. Available at: [Link]

  • COX Inhibitors. (2023). StatPearls. Available at: [Link]

  • Binding Kinetics of mu-Opioid Receptor Antagonists & Agonists. (n.d.). Enzymlogic. Available at: [Link]

  • The impact of JAK/STAT inhibitor ruxolitinib on the genesis of lymphoproliferative diseases. (2017). Oncology Letters.
  • Determination of Protein–Ligand Binding Affinities by Thermal Shift Assay. (2024). ResearchGate. Available at: [Link]

  • Table 2, IC50 values for selected compounds versus caspase panel. (n.d.). Probe Reports from the NIH Molecular Libraries Program. Available at: [Link]

  • Ruxolitinib Mechanism of Action Pathway. (n.d.). PathWhiz. Available at: [Link]

  • Binding kinetics of ligands acting at GPCRs. (2017). British Journal of Pharmacology. Available at: [Link]

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An In-depth Technical Guide to the Pharmacological Profile of 1-(1-Methyl-1H-pyrazol-4-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted pharmacological profile of 1-(1-Methyl-1H-pyrazol-4-yl)propan-2-amine, a novel compound for which specific pharmacological data is not yet publicly available. By leveraging established knowledge of the pyrazole scaffold as a versatile pharmacophore and analyzing structurally related compounds, this document constructs a scientifically-grounded hypothesis regarding its potential mechanism of action, receptor interactions, and therapeutic applications.[1][2][3][4] This guide is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis, characterization, and potential biological activities of this compound, thereby providing a foundational resource for future research endeavors.

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2][3] Its unique chemical properties, including its aromaticity and ability to act as both a hydrogen bond donor and acceptor, make it a privileged scaffold in drug design.[3] Pyrazole derivatives have demonstrated a vast spectrum of pharmacological activities, leading to their successful incorporation into a number of FDA-approved drugs for various therapeutic indications, including inflammation, cancer, and neurological disorders.[1][2][5] The versatility of the pyrazole nucleus allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to achieve desired therapeutic effects.[1][2][4]

The subject of this guide, this compound, combines the pyrazole scaffold with a propan-2-amine moiety, a classic pharmacophore associated with monoaminergic activity. This structural combination suggests a potential interaction with monoamine transporters and receptors, positioning it as a compound of interest for neurological and psychiatric research.

Synthesis and Characterization

While a specific synthetic route for this compound has not been published, its synthesis can be reasonably projected from established methods for preparing substituted pyrazoles and primary amines.[1][6][7] A plausible synthetic strategy would involve the construction of a pyrazole precursor followed by the introduction of the propan-2-amine side chain.

Proposed Synthetic Pathway

A likely approach would be the reductive amination of a ketone precursor, 1-(1-Methyl-1H-pyrazol-4-yl)propan-2-one. This ketone can be synthesized through various methods, including the acylation of a suitable pyrazole derivative.

G cluster_synthesis Proposed Synthesis of this compound start 1-Methyl-1H-pyrazole intermediate1 1-(1-Methyl-1H-pyrazol-4-yl)propan-2-one start->intermediate1 Acylation product This compound intermediate1->product Reductive Amination (e.g., NH3, H2/Pd-C or NaBH3CN)

Caption: A plausible synthetic route to the target compound.

Experimental Protocol: Reductive Amination

Materials:

  • 1-(1-Methyl-1H-pyrazol-4-yl)propan-2-one

  • Ammonia (in methanol, 7N)

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas

  • Methanol

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 1-(1-Methyl-1H-pyrazol-4-yl)propan-2-one (1.0 eq) in methanol, add a 7N solution of ammonia in methanol (10.0 eq).

  • Add 10% Pd/C (10% w/w).

  • The reaction mixture is placed under a hydrogen atmosphere (balloon or Parr shaker) and stirred vigorously at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Once complete, the reaction mixture is filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure.

  • The residue is partitioned between ethyl acetate and saturated aqueous sodium bicarbonate.

  • The aqueous layer is extracted with ethyl acetate (3x).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.

  • Purification is achieved by silica gel chromatography or distillation under reduced pressure to afford this compound.

Hypothesized Pharmacological Profile

Based on its structural features, this compound is predicted to be a modulator of the monoaminergic system. The propan-2-amine backbone is a key structural motif in many psychostimulants and other CNS-active agents.

Predicted Mechanism of Action: A Focus on Monoamine Transporters

The primary hypothesized mechanism of action is the inhibition of monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). The relative potency for each transporter will determine its pharmacological classification as a dopamine, norepinephrine, or serotonin releasing agent/reuptake inhibitor, or a combination thereof.

G cluster_moa Hypothesized Mechanism of Action compound This compound dat Dopamine Transporter (DAT) compound->dat Inhibition/Reversal net Norepinephrine Transporter (NET) compound->net Inhibition/Reversal sert Serotonin Transporter (SERT) compound->sert Inhibition/Reversal synapse Increased Synaptic Monoamines dat->synapse net->synapse sert->synapse

Caption: Predicted interaction with monoamine transporters.

Potential Receptor Interactions

Beyond transporters, the compound may exhibit affinity for various G-protein coupled receptors (GPCRs), including trace amine-associated receptor 1 (TAAR1), which is known to be activated by various amphetamine-like substances.[8] Activation of TAAR1 can modulate the activity of monoamine transporters and neuronal firing rates.[8]

Structure-Activity Relationship (SAR) Considerations

The SAR of pyrazole-based compounds is extensive.[9][10][11] The N-methyl group on the pyrazole ring is expected to influence metabolic stability and receptor interactions. The position of the propan-2-amine side chain at the 4-position of the pyrazole ring will dictate its orientation within the binding pockets of its targets.

Structural Feature Predicted Influence on Activity
Pyrazole Core Provides a rigid scaffold and potential for hydrogen bonding and π-π stacking interactions.[5]
N-Methyl Group May enhance metabolic stability and potentially alter receptor selectivity compared to N-unsubstituted analogs.
Propan-2-amine Side Chain Key for interaction with monoamine transporters and TAAR1. The amine is likely protonated at physiological pH, forming a crucial ionic interaction.
4-Position Linkage Determines the spatial relationship between the pyrazole ring and the amine, influencing binding affinity and selectivity.

Preclinical Evaluation Strategy

To validate the hypothesized pharmacological profile, a tiered preclinical evaluation strategy is proposed.

In Vitro Assays
  • Receptor Binding Assays: To determine the binding affinities (Ki) for DAT, NET, SERT, TAAR1, and a panel of other relevant CNS receptors.

  • Monoamine Transporter Uptake Assays: To measure the functional inhibition (IC50) of dopamine, norepinephrine, and serotonin uptake in cells expressing the respective transporters.

  • Efflux Assays: To determine if the compound acts as a substrate and induces transporter-mediated efflux (releasing agent activity).

  • cAMP Assays: To assess functional activity at TAAR1 and other GPCRs.

Ex Vivo and In Vivo Studies
  • Microdialysis: In rodents to measure changes in extracellular levels of dopamine, norepinephrine, and serotonin in key brain regions like the striatum and prefrontal cortex.

  • Locomotor Activity: To assess potential stimulant or depressant effects in rodents.

  • Drug Discrimination Studies: To compare its subjective effects to known psychostimulants or other classes of drugs.

  • Pharmacokinetic Profiling: To determine its absorption, distribution, metabolism, and excretion (ADME) properties.

Potential Therapeutic Applications

Should the hypothesized pharmacological profile be confirmed, this compound could have potential therapeutic applications in disorders characterized by monoaminergic dysregulation, such as:

  • Attention-Deficit/Hyperactivity Disorder (ADHD)

  • Depression

  • Narcolepsy

  • Binge Eating Disorder

Conclusion

While direct experimental data for this compound is currently lacking, a robust pharmacological profile can be hypothesized based on its structural analogy to known monoaminergic agents and the well-documented role of the pyrazole scaffold in medicinal chemistry. The proposed preclinical evaluation strategy provides a clear roadmap for elucidating its true biological activity. This compound represents a novel chemical entity with the potential to modulate monoaminergic neurotransmission, warranting further investigation to determine its therapeutic potential.

References

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  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. [Link]

  • A Novel Series of 4-methyl Substituted Pyrazole Derivatives as Potent Glucagon Receptor Antagonists: Design, Synthesis and Evaluation of Biological Activities. PubMed. [Link]

  • Synthesis, characterization and biological activity of certain Pyrazole derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules. [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]

  • Synthesis of tetrasubstituted pyrazoles 4. ResearchGate. [Link]

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. [Link]

  • Synthesis and structure-activity relationships of a series of (1H-pyrazol-4-yl)acetamide antagonists of the P2X(7) receptor. ResearchGate. [Link]

  • Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. PubMed. [Link]

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. PMC. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules. [Link]

  • Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. Kaunas University of Technology. [Link]

  • (1-methyl-1H-pyrazol-4-yl)methanol. PubChem. [Link]

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  • Molecular basis of human trace amine-associated receptor 1 activation. PubMed Central. [Link]

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Methodological & Application

"using 1-(1-Methyl-1H-pyrazol-4-yl)propan-2-amine in kinase inhibitor assays"

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals on the application of pyrazole-based compounds in kinase inhibitor assays, with a focus on adapting methodologies for novel molecules such as 1-(1-Methyl-1H-pyrazol-4-yl)propan-2-amine.

Introduction: The Expanding Role of Pyrazole Scaffolds in Kinase Inhibition

The pyrazole ring is a privileged scaffold in medicinal chemistry, frequently incorporated into the design of kinase inhibitors due to its favorable properties. Its five-membered heterocyclic structure with two adjacent nitrogen atoms allows for a variety of hydrogen bonding patterns and steric interactions within the ATP-binding pocket of kinases. This versatility has led to the development of numerous pyrazole-containing compounds that have entered clinical trials and received regulatory approval.

While the specific compound this compound is not extensively documented in the public literature as a kinase inhibitor, its structural motifs suggest potential for interaction with kinase active sites. This guide will use the well-characterized dual PI3K/mTOR inhibitor, NVP-BEZ235, as a representative pyrazole-containing compound to illustrate the principles and protocols for evaluating novel molecules in kinase inhibitor assays. The methodologies described herein are broadly applicable and can be adapted for the characterization of new chemical entities like this compound.

Part 1: Foundational Concepts in Kinase Inhibition Assays

Before embarking on experimental protocols, it is crucial to understand the fundamental principles that govern kinase activity and its inhibition. Kinases catalyze the transfer of a phosphate group from a phosphate donor, typically ATP, to a specific substrate. Kinase inhibitors can be broadly classified based on their mechanism of action, which dictates the design of appropriate assays for their characterization.

Understanding Kinase Inhibition Mechanisms

Kinase inhibitors are typically classified based on their binding mode to the target kinase:

  • Type I inhibitors: Bind to the active conformation of the kinase in the ATP-binding pocket.

  • Type II inhibitors: Bind to the inactive conformation of the kinase, extending into an allosteric pocket adjacent to the ATP-binding site.

  • Allosteric inhibitors: Bind to a site on the kinase remote from the ATP-binding pocket, inducing a conformational change that inhibits kinase activity.

  • Covalent inhibitors: Form a covalent bond with a reactive residue, typically a cysteine, in or near the active site, leading to irreversible inhibition.

The initial characterization of a novel compound like this compound will likely involve determining its half-maximal inhibitory concentration (IC50) in a biochemical assay. Subsequent mechanistic studies can elucidate its mode of inhibition.

The PI3K/mTOR Signaling Pathway: A Key Target for Pyrazole-Based Inhibitors

The Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR) are critical nodes in a signaling pathway that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for drug development. NVP-BEZ235 is a potent inhibitor of both PI3K and mTOR, and its mechanism of action is well-understood.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates mTORC2 mTORC2 mTORC2->AKT activates S6K p70S6K mTORC1->S6K 4EBP1 4E-BP1 mTORC1->4EBP1 Growth Cell Growth & Proliferation S6K->Growth 4EBP1->Growth

Caption: The PI3K/AKT/mTOR signaling cascade.

Part 2: Experimental Protocols for Kinase Inhibitor Profiling

The following protocols provide a framework for the biochemical characterization of novel pyrazole-containing compounds. These methods are designed to be robust and adaptable to a high-throughput screening (HTS) format.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

HTRF is a robust, fluorescence-based assay technology that is well-suited for kinase inhibitor screening. It relies on the transfer of energy between a donor fluorophore (typically a lanthanide cryptate) and an acceptor fluorophore (a smaller organic molecule) when they are in close proximity.

In a typical HTRF kinase assay, a biotinylated substrate is phosphorylated by the kinase of interest. A streptavidin-conjugated donor fluorophore and an antibody that specifically recognizes the phosphorylated substrate, conjugated to an acceptor fluorophore, are then added. When the substrate is phosphorylated, the donor and acceptor are brought into close proximity, resulting in a FRET signal. The presence of an inhibitor prevents substrate phosphorylation, leading to a decrease in the FRET signal.

HTRF_Workflow cluster_0 Assay Plate Preparation cluster_1 Detection p1 Dispense Test Compound (e.g., this compound) p2 Add Kinase and Biotinylated Substrate p1->p2 p3 Add ATP to Initiate Reaction p2->p3 d1 Add Detection Reagents: Streptavidin-Donor & Phospho-Antibody-Acceptor p3->d1 d2 Incubate d1->d2 d3 Read on HTRF-compatible Plate Reader d2->d3

Caption: A generalized workflow for an HTRF kinase assay.

This protocol is adapted for a 384-well plate format.

  • Compound Plating:

    • Prepare serial dilutions of the test compound (e.g., this compound) and the positive control (e.g., NVP-BEZ235) in DMSO.

    • Dispense 1 µL of the compound dilutions into the assay plate. For control wells, dispense 1 µL of DMSO.

  • Enzyme and Substrate Addition:

    • Prepare a solution containing the PI3K enzyme and its biotinylated substrate (e.g., biotin-PIP2) in the assay buffer.

    • Add 5 µL of the enzyme/substrate mix to each well.

  • Reaction Initiation:

    • Prepare an ATP solution in the assay buffer. The final ATP concentration should be at the Km value for the specific kinase isoform to ensure sensitive detection of ATP-competitive inhibitors.

    • Add 4 µL of the ATP solution to each well to start the reaction.

    • Incubate the plate at room temperature for the desired time (e.g., 60 minutes).

  • Detection:

    • Prepare the detection reagent mix containing the streptavidin-donor and the phospho-specific antibody-acceptor in the detection buffer.

    • Add 10 µL of the detection mix to each well to stop the reaction.

    • Incubate the plate at room temperature for 60 minutes to allow for the development of the HTRF signal.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible plate reader, with excitation at 320 nm and emission at both 620 nm (cryptate) and 665 nm (acceptor).

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

Luminescence-Based Kinase Assays (e.g., Kinase-Glo®, ADP-Glo™)

Luminescence-based assays are another popular method for measuring kinase activity. These assays typically measure the amount of ATP remaining after the kinase reaction.

The ADP-Glo™ assay is a two-step process that measures the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity.

  • Kinase Reaction: The kinase phosphorylates its substrate, converting ATP to ADP.

  • ADP Detection:

    • An ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP.

    • A kinase detection reagent is then added to convert the ADP back to ATP, which is then used by a luciferase to generate a luminescent signal.

The amount of light produced is directly proportional to the amount of ADP generated and, therefore, the kinase activity.

  • Kinase Reaction:

    • Set up the kinase reaction in a 96- or 384-well plate with the test compound, kinase, substrate, and ATP. The total volume is typically 5-25 µL.

    • Incubate at room temperature for the desired time.

  • ATP Depletion:

    • Add an equal volume of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature.

  • Signal Generation:

    • Add a volume of Kinase Detection Reagent equal to the total volume in the well after the addition of the ADP-Glo™ Reagent.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

Part 3: Data Analysis and Interpretation

Accurate data analysis is critical for the correct interpretation of kinase inhibition assays. The primary goal is to determine the IC50 value of the test compound.

IC50 Determination

The IC50 value is the concentration of an inhibitor that reduces the enzyme activity by 50%. It is determined by performing a dose-response experiment where the kinase activity is measured at a range of inhibitor concentrations.

  • Data Normalization:

    • The raw data (HTRF ratio or luminescence signal) is normalized to the positive and negative controls.

    • The 100% activity control (negative control) is typically the reaction with DMSO only.

    • The 0% activity control (positive control) is a reaction with a known potent inhibitor or no enzyme.

    • % Inhibition = 100 * (1 - (Signal_compound - Signal_min) / (Signal_max - Signal_min))

  • Curve Fitting:

    • The normalized data is then plotted against the logarithm of the inhibitor concentration.

    • A sigmoidal dose-response curve (variable slope) is fitted to the data using a non-linear regression analysis software (e.g., GraphPad Prism, an in-house software).

    • The IC50 value is derived from the fitted curve.

Representative Data for NVP-BEZ235

The following table summarizes the reported IC50 values for NVP-BEZ235 against various kinases, illustrating the type of data that would be generated for a novel compound.

Kinase TargetIC50 (nM)Assay Type
PI3Kα4Biochemical
PI3Kβ76Biochemical
PI3Kδ7Biochemical
PI3Kγ5Biochemical
mTOR6Biochemical

Note: These are approximate values from published literature and may vary depending on the specific assay conditions.

Part 4: Advanced Characterization and Mechanism of Action Studies

Once the initial IC50 of a compound like this compound is determined, further studies are necessary to elucidate its mechanism of action.

ATP Competition Assay

To determine if the compound is an ATP-competitive inhibitor, the IC50 is determined at various ATP concentrations. For an ATP-competitive inhibitor, the IC50 will increase linearly with increasing ATP concentration.

Residence Time Determination

For compounds that exhibit slow-binding or irreversible inhibition, determining the residence time (the duration of the inhibitor-target complex) is crucial. This can be assessed using techniques like surface plasmon resonance (SPR) or by measuring the rate of recovery of enzyme activity after rapid dilution of the inhibitor-enzyme complex.

Conclusion

The protocols and principles outlined in this guide provide a comprehensive framework for the initial characterization and detailed mechanistic study of novel pyrazole-containing compounds as kinase inhibitors. By using a well-characterized molecule like NVP-BEZ235 as a template, researchers can adapt these methodologies to evaluate the potential of new chemical entities such as this compound. A systematic approach, from initial screening to in-depth mechanism of action studies, is essential for the successful development of the next generation of targeted kinase inhibitors.

References

  • Maira, S. M., et al. (2008). NVP-BEZ235, a dual pan-PI3K and mTOR inhibitor, is highly effective in preclinical models of human cancers. Molecular Cancer Therapeutics. [Link]

  • Cisbio Bioassays. HTRF Kinase Assays. Cisbio Website. [Link]

  • Serra, V., et al. (2008). NVP-BEZ235, a dual PI3K/mTOR inhibitor, prevents PI3K signaling and inhibits the growth of cancer cells with activating PI3K mutations. Cancer Research. [Link]

  • Engelman, J. A. (2009). Targeting PI3K signalling in cancer: opportunities, challenges and limitations. Nature Reviews Cancer. [Link]

Application Note: A Comprehensive Protocol for the Synthesis of Pyrazole Amines via Reductive Amination

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of pyrazole amines through reductive amination, a cornerstone reaction in medicinal chemistry and drug discovery. Pyrazole amines are privileged scaffolds found in numerous biologically active compounds, making their efficient synthesis a critical task for researchers. This guide offers an in-depth exploration of the reaction mechanism, practical experimental procedures, and critical considerations for achieving high yields and purity. By explaining the rationale behind reagent selection and procedural steps, this document aims to empower researchers to confidently apply and adapt this methodology for the synthesis of diverse pyrazole amine libraries.

Introduction: The Significance of Pyrazole Amines and Reductive Amination

Pyrazole derivatives are a prominent class of heterocyclic compounds widely utilized in the development of pharmaceuticals and agrochemicals.[1][2][3] Their diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties, have cemented their importance in medicinal chemistry.[2][3] Among these, pyrazole amines serve as crucial building blocks and key pharmacophores in many drug candidates.

Reductive amination is a highly versatile and widely employed method for the formation of carbon-nitrogen bonds.[4][5][6] It offers a more controlled alternative to direct alkylation of amines, which often suffers from over-alkylation, leading to mixtures of primary, secondary, and tertiary amines.[4] The power of reductive amination lies in its two-step, often one-pot, process involving the formation of an imine or iminium ion intermediate from a carbonyl compound (an aldehyde or ketone) and an amine, followed by its reduction to the corresponding amine.[4][5][7] This methodology is particularly valuable in pharmaceutical synthesis due to its operational simplicity, broad substrate scope, and the availability of mild and selective reducing agents.[6]

This guide will focus on the practical application of reductive amination for the synthesis of pyrazole amines, starting from pyrazole carbaldehydes.

Reaction Mechanism and Key Principles

The reductive amination process can be conceptually broken down into two key stages that typically occur in the same reaction vessel:

  • Imine/Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the primary or secondary amine on the carbonyl carbon of the pyrazole aldehyde. This is followed by dehydration to form a C=N double bond, resulting in an imine (from a primary amine) or an iminium ion (from a secondary amine). This step is generally reversible and often acid-catalyzed to facilitate the removal of the water molecule.

  • Reduction: A reducing agent, present in the reaction mixture, selectively reduces the imine or iminium ion to the final amine product. The choice of reducing agent is critical to the success of the reaction, as it must be capable of reducing the C=N bond without significantly reducing the starting aldehyde.

Diagram of the Reductive Amination Mechanism

ReductiveAmination PyrazoleCHO Pyrazole Aldehyde (R-CHO) Hemiaminal Hemiaminal Intermediate PyrazoleCHO->Hemiaminal + Amine Amine Primary/Secondary Amine (R'-NH2) Amine->Hemiaminal ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) Product Pyrazole Amine ReducingAgent->Product Imine Imine/Iminium Ion Hemiaminal->Imine - H2O Imine->Product

Caption: General workflow of reductive amination.

Selecting the Right Reducing Agent

Several reducing agents can be employed for reductive amination, each with its own advantages and limitations.[4]

Reducing AgentKey Characteristics
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild and selective, making it the reagent of choice for many applications. It is particularly effective for the reductive amination of aldehydes and ketones and tolerates a wide range of functional groups.[8] It does not readily reduce aldehydes and ketones at room temperature, which minimizes side reactions.
Sodium Cyanoborohydride (NaBH₃CN) Another mild reducing agent that is effective at a slightly acidic pH. However, it is highly toxic due to the potential release of hydrogen cyanide gas, requiring careful handling and disposal.
Sodium Borohydride (NaBH₄) A more powerful reducing agent that can also reduce the starting aldehyde or ketone, especially at neutral or acidic pH. Its use often requires a stepwise procedure where the imine is formed first, followed by the addition of the reducing agent.[8]

For the synthesis of pyrazole amines, sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended due to its high selectivity, operational simplicity, and safety profile.[9]

Experimental Protocol: Synthesis of a Representative Pyrazole Amine

This protocol details the synthesis of a pyrazole amine from a pyrazole-4-carbaldehyde and a primary amine using sodium triacetoxyborohydride.

Materials and Reagents:

  • 1-Aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehyde (or other substituted pyrazole aldehyde)

  • Primary amine (e.g., benzylamine, aniline)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., chloroform/methanol mixture)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the pyrazole carbaldehyde (1.0 mmol, 1.0 eq) and the desired primary amine (1.2 mmol, 1.2 eq) in anhydrous 1,2-dichloroethane (35 mL).[9]

  • Addition of Reducing Agent: To the stirred solution, add sodium triacetoxyborohydride (1.4 mmol, 1.4 eq) portion-wise at room temperature.[9] The addition may cause some effervescence.

  • Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.[9]

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (30 mL).[9] Stir vigorously for 15-20 minutes to neutralize any remaining acid and decompose the excess reducing agent.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 30 mL).[9]

    • Combine the organic layers and wash with brine (30 mL).[9]

    • Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.[9][10][11]

  • Purification: The crude product is then purified by column chromatography on silica gel. The choice of eluent will depend on the polarity of the product; a mixture of chloroform and methanol is often effective.[9]

Experimental Workflow Diagram

Workflow Start Start Setup Dissolve Pyrazole Aldehyde and Amine in DCE Start->Setup AddReagent Add NaBH(OAc)3 Setup->AddReagent Reflux Reflux and Monitor (1-3 hours) AddReagent->Reflux Quench Quench with NaHCO3 Reflux->Quench Extract Extract with DCM Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry and Concentrate Wash->Dry Purify Purify by Column Chromatography Dry->Purify End Obtain Pure Pyrazole Amine Purify->End

Caption: Step-by-step experimental workflow.

Troubleshooting and Considerations

  • Low Yield: If the yield is low, ensure that all reagents and solvents are anhydrous, as moisture can hydrolyze the imine intermediate and decompose the reducing agent. Increasing the reaction time or temperature may also improve the yield.

  • Side Products: The formation of side products can occur if the reducing agent is too strong and reduces the starting aldehyde. Using a milder reducing agent like NaBH(OAc)₃ is crucial to avoid this. If over-alkylation is an issue with primary amines, a stepwise procedure of first forming the imine followed by reduction can be beneficial.[8]

  • Purification Challenges: Pyrazole amines can sometimes be challenging to purify due to their basic nature. Using a silica gel column treated with a small amount of triethylamine in the eluent can help to prevent streaking and improve separation.

Conclusion

Reductive amination is a robust and reliable method for the synthesis of pyrazole amines, offering high yields and excellent functional group tolerance. By understanding the underlying mechanism and carefully selecting the appropriate reagents and reaction conditions, researchers can efficiently generate diverse libraries of these valuable compounds for drug discovery and development. The protocol outlined in this application note provides a solid foundation for the successful synthesis of pyrazole amines and can be adapted to a wide range of substrates.

References

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • Hanuš, V., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Butin, A. V., et al. (2018). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN. [Link]

  • Hanuš, V., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications. [Link]

  • Atkinson, S., et al. (2009). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Organic Letters. [Link]

  • Wikipedia. (2023, December 27). Reductive amination. [Link]

  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. [Link]

  • Al-Issa, S. A. (2007). Recent developments in aminopyrazole chemistry. Arkat USA. [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. [Link]

  • Conti, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]

  • Kamal, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [Link]

Sources

Application Notes & Protocols for the Evaluation of 1-(1-Methyl-1H-pyrazol-4-yl)propan-2-amine in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] In the realm of oncology, pyrazole derivatives have emerged as a promising class of small molecules with potent anticancer properties.[1][2][3] These compounds have been reported to exert their effects through various mechanisms, including the inhibition of key signaling kinases, induction of apoptosis, and cell cycle arrest.[1][4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application and evaluation of a novel pyrazole-containing compound, 1-(1-Methyl-1H-pyrazol-4-yl)propan-2-amine, in cancer cell line models. While specific data on this particular molecule is not extensively available, the protocols and methodologies outlined herein are based on established research on structurally related pyrazole derivatives and provide a robust framework for its characterization.

Potential Mechanism of Action of Pyrazole Derivatives in Cancer

Pyrazole derivatives have been shown to target a multitude of signaling pathways implicated in cancer progression.[1][2] The unique structural features of the pyrazole ring allow for diverse substitutions, leading to compounds with high affinity and selectivity for various biological targets.[1] A potential, generalized mechanism of action for a novel pyrazole derivative like this compound could involve one or more of the following pathways:

  • Kinase Inhibition: Many pyrazole-containing drugs, such as Crizotinib and Ruxolitinib, function as kinase inhibitors.[3] These compounds can target receptor tyrosine kinases (e.g., EGFR, VEGFR) or downstream kinases (e.g., CDKs, B-Raf, JAK2), thereby disrupting signaling cascades that control cell proliferation, survival, and angiogenesis.[1]

  • Induction of Apoptosis: A common mechanism of action for anticancer agents is the induction of programmed cell death, or apoptosis. Pyrazole derivatives have been demonstrated to trigger apoptosis in cancer cells through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspases.[1]

  • Cell Cycle Arrest: By interfering with the cell cycle machinery, pyrazole compounds can halt the proliferation of cancer cells. This is often achieved through the inhibition of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression.[6]

  • Tubulin Polymerization Inhibition: Some pyrazole derivatives have been found to interfere with microtubule dynamics by inhibiting tubulin polymerization, a mechanism shared by established chemotherapeutic agents like paclitaxel.[4]

Experimental Protocols

The following protocols provide a step-by-step guide for the initial in vitro evaluation of this compound in cancer cell lines.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of the test compound and to calculate its half-maximal inhibitory concentration (IC50).

Materials:

  • Selected cancer cell lines (e.g., MDA-MB-468 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer)[7]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound (dissolved in DMSO to create a stock solution)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO-treated) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.

Experimental Workflow for In Vitro Evaluation

G cluster_prep Preparation cluster_assays Primary Assays cluster_analysis Data Analysis & Interpretation Compound This compound Stock Solution Viability Cell Viability Assay (MTT) Determine IC50 Compound->Viability Cells Cancer Cell Lines (e.g., MDA-MB-468, A549) Cells->Viability IC50 IC50 Calculation Viability->IC50 Apoptosis Apoptosis Assay (Annexin V/PI) ApoptosisQuant Quantification of Apoptosis Apoptosis->ApoptosisQuant CellCycle Cell Cycle Analysis (PI Staining) CellCycleDist Cell Cycle Distribution Analysis CellCycle->CellCycleDist IC50->Apoptosis IC50->CellCycle Mechanism Hypothesize Mechanism of Action ApoptosisQuant->Mechanism CellCycleDist->Mechanism

Caption: Workflow for the in vitro evaluation of a novel pyrazole compound.

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis by the test compound using flow cytometry.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle control.

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive/PI negative cells are considered early apoptotic, while Annexin V-FITC positive/PI positive cells are late apoptotic or necrotic.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of the test compound on cell cycle progression.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 70% ethanol

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to measure the DNA content.

  • Data Analysis: Analyze the cell cycle distribution (G0/G1, S, and G2/M phases) using appropriate software.

Data Presentation

Quantitative data should be summarized in a clear and concise manner. For example, the IC50 values of this compound in different cancer cell lines can be presented in a table.

Table 1: Hypothetical IC50 Values of this compound

Cancer Cell LineTissue of OriginIC50 (µM) after 48h
MDA-MB-468Breast15.2
A549Lung8.9
HCT-116Colon12.5
MCF-7Breast25.1

Hypothetical Signaling Pathway

Based on the known mechanisms of other pyrazole derivatives, a potential signaling pathway for this compound is depicted below.

G cluster_membrane cluster_cytoplasm cluster_nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway RTK->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway RTK->PI3K_AKT_mTOR Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation ROS Reactive Oxygen Species (ROS) Mitochondrion Mitochondrion ROS->Mitochondrion Caspase_9 Caspase-9 Mitochondrion->Caspase_9 Caspase_3 Caspase-3 Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis Compound This compound Compound->RTK Inhibition Compound->ROS Induction

Caption: Potential signaling pathways affected by a novel pyrazole compound.

References

  • Smolecule. (2023, August 19). 1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine.
  • Ghasemi, S., et al. (2020). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. PMC - NIH.
  • Benchchem. (n.d.). An In-depth Technical Guide on 1-(1H-Pyrazol-3-yl)propan-2-amine: Structure, Synthesis, and Potential Biological Significance.
  • MDPI. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.
  • PMC - NIH. (n.d.). Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023, August 12).
  • PMC - NIH. (n.d.). Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-Date Overview.
  • NIH. (2025, April 1). Design, nanogel synthesis, anti-proliferative activity and in silico ADMET profile of pyrazoles and pyrimidines as topo-II inhibitors and DNA intercalators.
  • ResearchGate. (n.d.). The percentage of inhibition of selected cancer cell lines (A: B16F1; B.
  • Amadis Chemical. (n.d.). N-Methyl-2-(1-methyl-1H-pyrazol-4-yl)propan-2-amine,1538987-86-8.
  • EvitaChem. (n.d.). Buy 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine (EVT-1756346).
  • PMC - NIH. (2024, July 20). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells.
  • NIH. (n.d.). Pyrazole-based and N,N-diethylcarbamate functionalized some novel aurone analogs: Design, synthesis, cytotoxic evaluation, docking and SAR studies, against AGS cancer cell line.
  • ChemScene. (n.d.). 2-(1-Methyl-1H-pyrazol-4-yl)propan-2-amine.
  • PMC - PubMed Central. (n.d.). Current status of pyrazole and its biological activities.
  • NIH. (2024, July 12). Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis.
  • MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.
  • ResearchGate. (n.d.). Design, synthesis, biological evaluation, in silico ADME prediction and molecular docking of pyrazole-benzamides as multitargeting protien kinase inhibitors | Request PDF.
  • NIH. (n.d.). N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy.
  • Synthesis, characterization and biological activity of some pyrazole-pyrazolone derivatives. (2017, October 2).
  • PubMed. (2012, August 15). Synthesis, Biological Evaluation, and Molecular Docking Studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline Derivatives as Novel Anticancer Agents.
  • PMC - PubMed Central. (n.d.). N-((1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-methylene-3-oxo-olean-12-en-28-amide Induces Apoptosis in Human Breast Cancer Cells by Stimulating Oxidative Stress and Inhibiting the Notch-Akt Signaling Pathway.
  • PubMed. (n.d.). 1-Methyl-3-((4-(quinolin-4-yloxy)phenyl)amino)-1H-pyrazole-4-carboxamide derivatives as new rearranged during Transfection (RET) kinase inhibitors capable of suppressing resistant mutants in solvent-front regions.

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Application Notes and Protocols for 1-(1-Methyl-1H-pyrazol-4-yl)propan-2-amine as a Scaffold for Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.[1] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, contribute to its versatility in engaging with a wide array of biological targets.[2] This has led to the successful development of numerous FDA-approved drugs containing the pyrazole core, treating a spectrum of diseases from inflammation to cancer.[1] The 1-(1-Methyl-1H-pyrazol-4-yl)propan-2-amine scaffold represents a promising, yet underexplored, platform for the design of novel therapeutics. The introduction of a propan-2-amine side chain at the 4-position of the N-methylated pyrazole ring provides a key vector for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). This guide provides a comprehensive overview of the synthesis, derivatization, and biological evaluation of this scaffold, with a particular focus on its potential as a precursor for kinase inhibitors.

Synthetic Strategy: From Pyrazole to Functionalized Amines

The synthesis of this compound is a multi-step process that begins with the construction of the pyrazole ring, followed by the introduction and modification of the propan-2-amine side chain. A robust and adaptable synthetic route is crucial for generating a library of derivatives for biological screening.

Protocol 1: Synthesis of 1-(1-Methyl-1H-pyrazol-4-yl)propan-2-one (Key Intermediate)

A common and effective method for the synthesis of 4-substituted pyrazoles involves the reaction of a 1,3-dicarbonyl compound with a hydrazine. To obtain the desired substitution pattern, a multi-step approach is often necessary.

Materials:

  • 1-Methyl-1H-pyrazole

  • Anhydrous Dichloromethane (DCM)

  • Propionyl chloride

  • Aluminum chloride (AlCl₃)

  • Hydrochloric acid (HCl), 1 M

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (EtOAc) for chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-methyl-1H-pyrazole (1.0 eq) in anhydrous DCM.

  • Friedel-Crafts Acylation: Cool the solution to 0 °C in an ice bath. Add aluminum chloride (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Addition of Acylating Agent: Add propionyl chloride (1.1 eq) dropwise via the dropping funnel over 30 minutes.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Carefully quench the reaction by slowly adding it to a beaker of crushed ice and 1 M HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield 1-(1-methyl-1H-pyrazol-4-yl)propan-2-one.

Protocol 2: Reductive Amination to this compound

Reductive amination is a classic and reliable method for converting ketones to primary amines.

Materials:

  • 1-(1-Methyl-1H-pyrazol-4-yl)propan-2-one

  • Ammonium acetate (NH₄OAc)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Imine Formation: To a solution of 1-(1-methyl-1H-pyrazol-4-yl)propan-2-one (1.0 eq) in methanol, add ammonium acetate (10.0 eq). Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol. Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with dichloromethane.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude amine by silica gel column chromatography, eluting with a gradient of dichloromethane and methanol (containing a small percentage of triethylamine to prevent streaking) to afford this compound.

Diagram of Synthetic Workflow:

Synthesis A 1-Methyl-1H-pyrazole C 1-(1-Methyl-1H-pyrazol-4-yl)propan-2-one A->C Friedel-Crafts Acylation B Propionyl Chloride, AlCl3 E This compound C->E Reductive Amination D NH4OAc, NaBH3CN

Caption: Synthetic route to the target scaffold.

Application in Kinase Inhibitor Design

The this compound scaffold is an excellent starting point for the design of kinase inhibitors. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] The pyrazole core can act as a hinge-binding motif, while the propan-2-amine side chain provides a versatile handle for introducing substituents that can target other regions of the ATP-binding pocket, thereby modulating potency and selectivity.

Rationale for Targeting Janus Kinase 2 (TYK2)

Recent patent literature has highlighted the use of 1-methyl-1H-pyrazol-4-yl moieties in the development of Tyrosine Kinase 2 (TYK2) inhibitors. TYK2 is a member of the Janus kinase (JAK) family and is a key mediator of cytokine signaling pathways. Dysregulation of the JAK-STAT pathway is implicated in a variety of autoimmune and inflammatory diseases. Therefore, developing selective TYK2 inhibitors is a promising therapeutic strategy. The this compound scaffold can be derivatized to optimize interactions within the TYK2 active site.

Diagram of a Potential Signaling Pathway Inhibition:

Kinase_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor TYK2 TYK2 Receptor->TYK2 Activation STAT STAT TYK2->STAT Phosphorylation Nucleus Nucleus STAT->Nucleus Translocation Gene Gene Transcription (Inflammation) Nucleus->Gene Inhibitor 1-(1-Methyl-1H-pyrazol-4-yl) propan-2-amine Derivative Inhibitor->TYK2 Inhibition

Caption: Inhibition of the TYK2-STAT signaling pathway.

Protocols for Biological Evaluation

Once a library of derivatives based on the this compound scaffold has been synthesized, a cascade of in vitro and cell-based assays is necessary to determine their biological activity.

Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • Kinase of interest (e.g., recombinant human TYK2)

  • Kinase substrate (e.g., a generic tyrosine kinase substrate peptide)

  • ATP

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Synthesized pyrazole derivatives

  • White, opaque 384-well assay plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the synthesized compounds in an appropriate solvent (e.g., DMSO). The final DMSO concentration in the assay should not exceed 1%.

  • Kinase Reaction:

    • Add 2.5 µL of a 2x kinase/substrate solution to each well of a 384-well plate.

    • Add 0.5 µL of the serially diluted compounds or vehicle control (DMSO).

    • Initiate the kinase reaction by adding 2 µL of a 2.5x ATP solution.

    • Incubate the reaction at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

Protocol 4: Cell Viability/Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cell line relevant to the kinase target (e.g., a cell line with a constitutively active JAK-STAT pathway)

  • Complete cell culture medium

  • Synthesized pyrazole derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the pyrazole derivatives for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37 °C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the GI₅₀ (concentration for 50% growth inhibition) value from the dose-response curve.

Table of Representative Data:

Compound IDTarget KinaseIC₅₀ (nM) - In Vitro AssayGI₅₀ (µM) - Cell Viability
Scaffold TYK2>10,000>100
Derivative 1 TYK255025.3
Derivative 2 TYK2854.1
Derivative 3 TYK2120.8

Structure-Activity Relationship (SAR) Insights

The derivatization of the this compound scaffold allows for a systematic exploration of the SAR. Key modifications can be made at the following positions:

  • Amine Terminus: Acylation, sulfonylation, or reductive amination with various aldehydes can introduce a wide range of functional groups. These modifications can probe interactions with solvent-exposed regions of the kinase active site or form additional hydrogen bonds.

  • Pyrazole Ring: While the core is generally maintained for hinge binding, substitution at the 3- and 5-positions of the pyrazole ring can influence the electronic properties and steric profile of the scaffold.

  • Methyl Group on Pyrazole Nitrogen: This group can be varied to larger alkyl or aryl groups to explore additional binding pockets.

A focused library of derivatives with systematic modifications at these positions will enable the development of a robust SAR model, guiding the design of more potent and selective inhibitors.

Conclusion

The this compound scaffold is a valuable starting point for the design of novel drug candidates, particularly kinase inhibitors. Its straightforward synthesis and versatile derivatization potential make it an attractive platform for medicinal chemists. The protocols and application notes provided herein offer a comprehensive guide for researchers to synthesize, evaluate, and optimize derivatives of this promising scaffold, ultimately accelerating the discovery of new therapeutics.

References

  • Faisal, M., Saeed, A., Hussain, S., Dar, P., & Larik, F. A. (2019).
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  • US20170240552A1 - Pyrazolo[1,5-a]pyrazin-4-yl derivatives. (n.d.). Google Patents.
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  • (2-[4-Methylpyrazol-1-yl]phenyl)platinum(II) (1,3-bis[1-methyl-1H-pyrazol-4-yl]propane-1,3-dione). (2024, January 24). MDPI. Retrieved from [Link]

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  • Current status of pyrazole and its biological activities. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis, Biological Evaluation, and Molecular Docking Studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline Derivatives as Novel Anticancer Agents. (2012, August 15). PubMed. Retrieved from [Link]

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  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)... (n.d.). PubMed Central. Retrieved from [Link]

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Application Notes and Protocols for Assessing the Anti-inflammatory Activity of Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Pyrazoles in Inflammation Therapy

Inflammation is a fundamental biological process orchestrated by the immune system in response to harmful stimuli like pathogens and damaged cells.[1] While acute inflammation is a protective mechanism essential for healing, chronic inflammation is a key driver of numerous debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1][2] Non-steroidal anti-inflammatory drugs (NSAIDs) are common treatments, but their use can be limited by significant side effects.[2] This has spurred the search for novel anti-inflammatory agents with improved safety profiles.

The pyrazole scaffold, a five-membered heterocyclic ring with two adjacent nitrogen atoms, has emerged as a privileged structure in medicinal chemistry due to the potent and diverse biological activities of its derivatives.[1][2][3] Notably, the selective COX-2 inhibitor celecoxib, which features a pyrazole core, exemplifies the therapeutic potential of this chemical class in managing inflammation with a reduced risk of gastrointestinal issues compared to non-selective NSAIDs.[2] Pyrazole derivatives have been shown to exert their anti-inflammatory effects through various mechanisms, including the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, modulation of pro-inflammatory cytokines, and suppression of the NF-κB signaling pathway.[2][3]

This guide provides a comprehensive overview of robust and validated experimental protocols for assessing the anti-inflammatory activity of novel pyrazole compounds, encompassing both in vitro and in vivo methodologies.

I. In Vitro Assessment of Anti-inflammatory Activity

In vitro assays are crucial for the initial screening and mechanistic characterization of pyrazole derivatives. They offer a controlled environment to evaluate the direct effects of compounds on cellular and molecular targets involved in the inflammatory cascade.

Lipopolysaccharide (LPS)-Induced Inflammation in RAW 264.7 Macrophages

Scientific Rationale: RAW 264.7 murine macrophages are a widely used cell line for studying inflammation. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates these cells to produce a variety of pro-inflammatory mediators, including nitric oxide (NO), prostaglandins, and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[4][5] This model allows for the evaluation of a compound's ability to suppress the production of these key inflammatory molecules.

Experimental Workflow:

LPS_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis c1 Seed RAW 264.7 cells in 96-well plates c2 Incubate for 24h to allow adherence c1->c2 t1 Pre-treat with pyrazole compounds or vehicle c2->t1 t2 Incubate for 1h t1->t2 t3 Stimulate with LPS (1 µg/mL) t2->t3 t4 Incubate for 24h t3->t4 a1 Collect cell culture supernatant t4->a1 a4 Assess cell viability (MTT Assay) t4->a4 a2 Perform Nitric Oxide (NO) Assay (Griess Assay) a1->a2 a3 Perform Cytokine Measurement (ELISA for TNF-α, IL-6) a1->a3

Caption: Workflow for LPS-induced inflammation assay in RAW 264.7 cells.

Detailed Protocol:

  • Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Seeding: Seed the cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the pyrazole compounds (dissolved in a suitable solvent like DMSO) for 1 hour. Include a vehicle control group.

  • Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plates for 24 hours.

  • Supernatant Collection: After incubation, centrifuge the plates and collect the supernatant for analysis of NO and cytokines.

  • Cell Viability Assay: Assess the viability of the remaining cells using the MTT assay to rule out cytotoxicity-mediated effects.

Nitric Oxide (NO) Production Measurement (Griess Assay)

Scientific Rationale: During inflammation, inducible nitric oxide synthase (iNOS) is upregulated in macrophages, leading to a significant increase in the production of nitric oxide (NO), a key inflammatory mediator. The Griess assay is a simple and sensitive colorimetric method to quantify nitrite (NO2-), a stable and nonvolatile breakdown product of NO in the cell culture supernatant.[6][7]

Detailed Protocol:

  • Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.[6]

  • Assay Procedure:

    • Add 50 µL of cell culture supernatant to a new 96-well plate.

    • Add 50 µL of the Griess reagent to each well.[8]

    • Incubate at room temperature for 10 minutes, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.[6][9]

  • Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Cytokine Measurement (ELISA)

Scientific Rationale: Pro-inflammatory cytokines such as TNF-α and IL-6 are central mediators of the inflammatory response.[2][10] Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive technique to quantify the concentration of these cytokines in the cell culture supernatant.

Detailed Protocol (General):

  • Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α).[11]

  • Blocking: Block non-specific binding sites with a suitable blocking buffer.

  • Sample Incubation: Add the collected cell culture supernatants and standards to the wells and incubate.

  • Detection: Add a biotin-conjugated detection antibody, followed by streptavidin-horseradish peroxidase (HRP).

  • Substrate Addition: Add a chromogenic substrate (e.g., TMB), which will be converted by HRP to produce a colored product.

  • Stopping the Reaction: Stop the reaction with a stop solution (e.g., sulfuric acid).

  • Measurement: Measure the absorbance at 450 nm.[11] The concentration of the cytokine is proportional to the absorbance.

ParameterControlLPS (1 µg/mL)Pyrazole Compound (X µM) + LPS
NO (µM)BaselineHighReduced
TNF-α (pg/mL)BaselineHighReduced
IL-6 (pg/mL)BaselineHighReduced
Cell Viability (%)~100%~100%>90% (non-toxic)
Table 1: Expected Outcome of In Vitro Anti-inflammatory Assays.
Cyclooxygenase (COX-2) Inhibition Assay

Scientific Rationale: A key mechanism of action for many anti-inflammatory drugs, including celecoxib, is the selective inhibition of COX-2, an enzyme that is induced during inflammation and is responsible for the production of prostaglandins.[2][12] A direct enzymatic assay can determine the inhibitory potential of pyrazole derivatives on COX-2 activity.

Experimental Workflow:

COX2_Workflow cluster_prep Reaction Setup cluster_reaction Enzymatic Reaction cluster_detection Detection r1 Prepare reaction buffer with Heme and COX-2 enzyme r2 Add pyrazole compound or inhibitor control (Celecoxib) r1->r2 r3 Pre-incubate r2->r3 e1 Initiate reaction by adding Arachidonic Acid (substrate) r3->e1 e2 Incubate for a defined time e1->e2 d1 Add detection reagent (e.g., fluorometric probe) e2->d1 d2 Measure fluorescence or colorimetric signal d1->d2

Caption: Workflow for COX-2 inhibitor screening assay.

Detailed Protocol (using a commercial kit):

  • Reagent Preparation: Prepare the assay buffer, COX-2 enzyme, arachidonic acid (substrate), and a fluorometric or colorimetric probe as per the kit's instructions.[13][14][15]

  • Assay Plate Setup: In a 96-well plate, add the assay buffer, COX-2 enzyme, and the pyrazole compound at various concentrations. Include wells for 100% initial activity (no inhibitor) and a positive control inhibitor (e.g., Celecoxib).[13][14]

  • Pre-incubation: Incubate the plate for a specified time (e.g., 10 minutes at 37°C) to allow the inhibitor to bind to the enzyme.[14]

  • Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate to all wells.[14]

  • Kinetic Measurement: Immediately measure the fluorescence or absorbance kinetically for 5-10 minutes.[12]

  • Data Analysis: Calculate the rate of reaction for each concentration of the pyrazole compound. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the COX-2 activity.

II. In Vivo Assessment of Anti-inflammatory Activity

In vivo models are essential to evaluate the efficacy, pharmacokinetics, and safety of pyrazole compounds in a whole biological system.

Carrageenan-Induced Paw Edema in Rats

Scientific Rationale: The carrageenan-induced paw edema model is a well-established and widely used assay for screening the acute anti-inflammatory activity of new compounds.[16][17][18] Subplantar injection of carrageenan, a phlogistic agent, induces a biphasic inflammatory response characterized by the release of histamine, serotonin, bradykinin, and prostaglandins, leading to edema formation.[19]

Detailed Protocol:

  • Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week before the experiment.[18]

  • Grouping and Fasting: Divide the animals into groups (n=6 per group): vehicle control, positive control (e.g., indomethacin or aspirin), and pyrazole compound-treated groups at different doses. Fast the animals overnight before the experiment.[18]

  • Compound Administration: Administer the pyrazole compounds and the standard drug orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before carrageenan injection.[16][17]

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension in saline into the subplantar region of the right hind paw of each rat.[16][18]

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours after carrageenan injection.[16]

  • Data Analysis:

    • Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Treatment GroupPaw Volume Increase (mL) at 3h% Inhibition of Edema
Vehicle Control0.85 ± 0.05-
Indomethacin (10 mg/kg)0.30 ± 0.0364.7%
Pyrazole Compound (20 mg/kg)0.45 ± 0.0447.1%
Table 2: Representative Data from Carrageenan-Induced Paw Edema Assay.

III. Mechanistic Insights: NF-κB Signaling Pathway

Scientific Rationale: The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and iNOS.[20][21] Dysregulation of the NF-κB signaling pathway is implicated in many inflammatory diseases.[20][22] Assessing the effect of pyrazole derivatives on this pathway can provide valuable insights into their mechanism of action.

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates IkB_p P-IκBα IkB->IkB_p NFkB NF-κB (p65/p50) NFkB->IkB sequestered by NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc translocates IkB_p->NFkB releases Proteasome Proteasome Degradation IkB_p->Proteasome DNA DNA NFkB_nuc->DNA binds Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) DNA->Genes

Caption: Simplified NF-κB signaling pathway in inflammation.

Experimental Approaches: The effect of pyrazole compounds on the NF-κB pathway can be investigated using techniques such as:

  • Western Blotting: To measure the phosphorylation of IκBα and the nuclear translocation of the p65 subunit of NF-κB.

  • Immunofluorescence: To visualize the nuclear translocation of p65.

  • Reporter Gene Assays: To quantify NF-κB transcriptional activity.

IV. Conclusion

The protocols outlined in this guide provide a robust framework for the comprehensive evaluation of the anti-inflammatory properties of novel pyrazole derivatives. By combining in vitro screening assays with in vivo efficacy models and mechanistic studies, researchers can effectively identify and characterize promising lead compounds for the development of new anti-inflammatory therapies. It is crucial to include appropriate controls, perform dose-response analyses, and assess cytotoxicity to ensure the validity and reliability of the experimental results.

V. References

  • Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023. [Link]

  • Roberti, A., Chaffey, L. E., & Simon, A. K. (2022). NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?. International journal of molecular sciences, 23(20), 12243. [Link]

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (2023). Preprints.org. [Link]

  • Posadas, I., Bucci, M., Roviezzo, F., Rossi, A., Parente, L., Sautebin, L., & Cirino, G. (2004). Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential sensitivity to anti-inflammatory drugs. British journal of pharmacology, 142(4), 655–664. [Link]

  • Bryan, N. S., & Grisham, M. B. (2007). Methods to detect nitric oxide and its metabolites in biological samples. Free radical biology & medicine, 43(5), 645–657. [Link]

  • Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenan-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine, 111, 544–547. [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]

  • Pharmacology Discovery Services. (n.d.). Inflammation, Carrageenan-Induced, Rat. Retrieved from [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]

  • Protocol Online. (2019). Protocol Griess Test. Retrieved from [Link]

  • MDPI. (n.d.). Targeting The Nuclear Factor Kappa-B (NF-κB) Pathway for Drug Discovery. Retrieved from [Link]

  • Bio-protocol. (n.d.). Measurement of IL-6, IL-8 and TNF-α proteins. Retrieved from [Link]

  • Tsolaki, E., & Geronikaki, A. (2020). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules (Basel, Switzerland), 25(16), 3589. [Link]

  • Kaur, P., Arora, V., & Kharb, R. (2022). Pyrazole as an anti-inflammatory scaffold: A comprehensive review. International Journal of Health Sciences, 6(S2), 8281-8289. [Link]

  • Flatters, S. J. (2010). Models of inflammation: carrageenan- or complete Freund's adjuvant-induced edema and hypersensitivity in the rat. Current protocols in pharmacology, Chapter 5, Unit 5.24. [Link]

  • MDPI. (n.d.). Targeting The Nuclear Factor Kappa-B (NF-κB) Pathway for Drug Discovery. Retrieved from [Link]

  • Paoli, A., Sesta, A., Bruno, A., Marzocco, S., Franceschelli, S., & De Martino, M. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. International journal of molecular sciences, 24(2), 1735. [Link]

  • Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023. [Link]

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  • Domyati, T., El-Fakahany, H., & El-Kerdawy, A. (2016). Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives. Inflammopharmacology, 24(5), 263–274. [Link]

  • Al-Abdullah, N. A., Al-Salahi, R. A., & Al-Obaid, A. M. (2016). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi pharmaceutical journal : SPJ : the official publication of the Saudi Pharmaceutical Society, 24(5), 587–593. [Link]

  • Chahal, G., Monga, J., Rani, I., Saini, S., Devgun, M., Husain, A., & Khokra, S. L. (2024). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Anti-inflammatory & anti-allergy agents in medicinal chemistry, 23(1), 39–51. [Link]

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  • Mathew, L., Sankaranarayanan, M., & Kaliappan, I. (2023). Anti-inflammatory Activity of Pyrazole Analogues Deduced from Bioactive Piperine: Synthesis, In silico, and In vitro Evaluation. Current Enzyme Inhibition, 19(2), 125-135. [Link]

  • Chahal, G., Monga, J., Rani, I., Saini, S., Devgun, M., Husain, A., & Khokra, S. L. (2024). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Anti-inflammatory & anti-allergy agents in medicinal chemistry, 23(1), 39–51. [Link]

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  • Li, Y., Li, J., Wang, Y., Li, R., Li, Y., & Li, D. (2022). Xanthatin Alleviates LPS-Induced Inflammatory Response in RAW264.7 Macrophages by Inhibiting NF-κB, MAPK and STATs Activation. International journal of molecular sciences, 23(14), 7935. [Link]

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Application Notes and Protocols for the Investigation of 1-(1-Methyl-1H-pyrazol-4-yl)propan-2-amine in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in the field of neurodegenerative diseases.

Introduction: The Therapeutic Potential of Pyrazole Derivatives in Neurodegeneration

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, present a significant and growing global health challenge. A key focus of current research is the identification of novel small molecules that can modulate the complex pathological processes underlying these conditions. The pyrazole scaffold, a five-membered heterocyclic ring with two adjacent nitrogen atoms, has emerged as a privileged structure in medicinal chemistry due to its diverse biological activities.[1] Numerous pyrazole derivatives have demonstrated neuroprotective properties, including anti-inflammatory, antioxidant, and enzyme-inhibiting effects, making them attractive candidates for the development of new therapeutics for neurological disorders.[2][3]

This guide focuses on 1-(1-Methyl-1H-pyrazol-4-yl)propan-2-amine , a specific pyrazole derivative with structural features suggesting potential utility in neurodegenerative disease models. While direct studies on this compound are not yet prevalent in the literature, its structural similarity to other bioactive pyrazoles warrants its investigation. This document provides a comprehensive overview of the theoretical mechanism of action, along with detailed protocols for in vitro and in vivo evaluation of its therapeutic potential.

Proposed Mechanisms of Action in Neurodegeneration

Based on the known activities of related pyrazole compounds, we hypothesize that this compound may exert its neuroprotective effects through a multi-target mechanism. The primary proposed pathways are:

  • Enzyme Inhibition: Inhibition of key enzymes involved in neurotransmitter degradation, such as Acetylcholinesterase (AChE) and Monoamine Oxidase-B (MAO-B), is a clinically validated strategy for the symptomatic treatment of Alzheimer's and Parkinson's diseases.[4][5] The pyrazole nucleus is a common feature in many documented AChE and MAO-B inhibitors.[2]

  • Anti-Neuroinflammatory Effects: Chronic neuroinflammation, mediated by microglia and astrocytes, is a critical component of neurodegenerative pathology.[6] Pyrazole derivatives have been shown to possess anti-inflammatory properties, potentially by modulating pro-inflammatory cytokine production.

  • Protection against Amyloid-Beta (Aβ) Toxicity: The accumulation of Aβ plaques is a hallmark of Alzheimer's disease, and Aβ oligomers are known to be neurotoxic.[7][8] The neuroprotective effects of some compounds are attributed to their ability to interfere with Aβ aggregation or protect neurons from its toxic effects.[9][10]

The potential interplay of these mechanisms is illustrated in the signaling pathway diagram below.

G cluster_compound This compound cluster_targets Potential Molecular Targets cluster_outcomes Therapeutic Outcomes compound Compound AChE AChE compound->AChE Inhibition MAOB MAO-B compound->MAOB Inhibition Microglia Activated Microglia compound->Microglia Modulation Abeta Aβ Aggregation compound->Abeta Interference Cholinergic Increased Acetylcholine AChE->Cholinergic Dopaminergic Dopaminergic Protection MAOB->Dopaminergic Inflammation Reduced Neuroinflammation Microglia->Inflammation Neuroprotection Reduced Aβ Toxicity Increased Neuronal Survival Abeta->Neuroprotection Cholinergic->Neuroprotection Dopaminergic->Neuroprotection Inflammation->Neuroprotection

Caption: Proposed multi-target mechanism of this compound.

Experimental Protocols: In Vitro Evaluation

The following protocols outline key in vitro assays to characterize the bioactivity of this compound.

Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay

This assay determines the compound's ability to inhibit AChE, a key enzyme in the breakdown of the neurotransmitter acetylcholine.[11][12]

Principle: The assay is based on the Ellman method, where AChE hydrolyzes acetylthiocholine to thiocholine.[13] Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm.[11]

Materials:

  • 96-well microplate

  • Microplate reader

  • Acetylcholinesterase (from Electrophorus electricus)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • This compound (Test Compound)

  • Donepezil (Positive Control)

  • DMSO

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the test compound and Donepezil in DMSO. Create serial dilutions in phosphate buffer.

    • Prepare a 10 mM DTNB solution in phosphate buffer.

    • Prepare a 10 mM ATCI solution in deionized water (prepare fresh).

    • Prepare an AChE solution of 0.25 U/mL in phosphate buffer.

  • Assay Setup (in a 96-well plate):

    • Test wells: 25 µL of test compound dilutions.

    • Positive control wells: 25 µL of Donepezil dilutions.

    • Negative control (100% activity): 25 µL of phosphate buffer (with DMSO).

    • Blank wells: 50 µL of phosphate buffer.

  • Enzyme Addition and Pre-incubation:

    • Add 25 µL of the AChE solution to all wells except the blank wells.

    • Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation and Measurement:

    • Add 50 µL of the DTNB solution to all wells.

    • To start the reaction, add 25 µL of the ATCI solution to all wells.

    • Immediately measure the absorbance at 412 nm kinetically for 10-15 minutes, with readings every minute.

Data Analysis:

  • Calculate the rate of reaction (ΔAbs/min) for each well.

  • Calculate the percentage of inhibition for each concentration of the test compound: % Inhibition = [(Rate of Negative Control - Rate of Test Well) / Rate of Negative Control] x 100

  • Plot the % inhibition against the logarithm of the compound concentration to determine the IC50 value.

Protocol 2: Monoamine Oxidase-B (MAO-B) Inhibition Assay

This assay assesses the compound's potential to inhibit MAO-B, an enzyme involved in the degradation of dopamine and a target in Parkinson's disease treatment.[4][14]

Principle: This fluorometric assay measures the activity of MAO-B through the oxidative deamination of its substrate, which produces hydrogen peroxide (H₂O₂). The H₂O₂ then reacts with a probe in the presence of a developer to generate a fluorescent signal.[15][16]

Materials:

  • 96-well black microplate with a clear bottom

  • Fluorescence microplate reader

  • Recombinant human MAO-B enzyme

  • MAO-B substrate (e.g., kynuramine or a proprietary substrate)

  • Developer and Probe (e.g., GenieRed Probe)

  • MAO-B Assay Buffer

  • This compound (Test Compound)

  • Selegiline (Positive Control)

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions and serial dilutions of the test compound and Selegiline.

    • Prepare the MAO-B enzyme working solution according to the manufacturer's instructions.[15]

    • Prepare the MAO-B substrate solution containing the substrate, developer, and probe.[15]

  • Assay Setup (in a 96-well plate):

    • Add 10 µL of the test compound, positive control, or assay buffer (for enzyme control) to the respective wells.

    • Add 50 µL of the MAO-B enzyme working solution to each well.

    • Incubate for 10 minutes at 37°C.

  • Reaction Initiation and Measurement:

    • Add 40 µL of the MAO-B substrate solution to each well.

    • Measure the fluorescence (e.g., Ex/Em = 535/587 nm) kinetically at 37°C for 30-40 minutes.[15]

Data Analysis:

  • Determine the rate of fluorescence increase for each well.

  • Calculate the percentage of inhibition and the IC50 value as described for the AChE assay.

Protocol 3: In Vitro Neuroinflammation Model

This protocol uses a primary neural cell co-culture system to evaluate the anti-inflammatory effects of the compound.[17][18]

Principle: Primary cortical cells containing neurons, astrocytes, and microglia are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. The ability of the test compound to reduce the production of pro-inflammatory markers, such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), is then measured.

Materials:

  • Primary cortical cells from neonatal rats or mice

  • Cell culture plates

  • Neurobasal medium supplemented with B27, GlutaMAX, and antibiotics

  • Lipopolysaccharide (LPS)

  • This compound (Test Compound)

  • Griess Reagent for NO measurement

  • ELISA kit for TNF-α measurement

  • Cell viability assay kit (e.g., MTT or PrestoBlue)

Procedure:

  • Cell Culture:

    • Isolate and culture primary cortical cells according to standard protocols.[18]

    • Allow the cells to mature for at least 7 days in vitro.

  • Treatment:

    • Pre-treat the cells with various concentrations of the test compound for 2 hours.

    • Induce inflammation by adding LPS (e.g., 100 ng/mL) and co-incubate with the test compound for 24 hours.

  • Endpoint Analysis:

    • Nitric Oxide (NO) Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.

    • TNF-α Measurement: Measure the concentration of TNF-α in the supernatant using an ELISA kit.

    • Cell Viability: Assess the viability of the remaining cells using an MTT or PrestoBlue assay to rule out cytotoxicity of the compound.

Data Analysis:

  • Quantify the levels of NO and TNF-α in the culture supernatants.

  • Normalize the data to the LPS-only treated group.

  • Determine the concentration-dependent effect of the compound on reducing inflammatory markers.

G cluster_workflow In Vitro Neuroinflammation Workflow cluster_endpoints Endpoints start Primary Neural Co-culture pretreatment Pre-treatment with Test Compound start->pretreatment stimulation LPS Stimulation (24 hours) pretreatment->stimulation collection Collect Supernatant and Cells stimulation->collection analysis Endpoint Analysis collection->analysis no Nitric Oxide (NO) Measurement analysis->no tnf TNF-α ELISA analysis->tnf viability Cell Viability Assay analysis->viability

Caption: Workflow for the in vitro neuroinflammation assay.

Experimental Protocols: In Vivo Evaluation

The following protocol describes a standard animal model to assess the cognitive-enhancing effects of the compound.

Protocol 4: Scopolamine-Induced Amnesia Model in Mice

This model is widely used to screen for compounds with potential therapeutic benefits for memory impairment, as seen in Alzheimer's disease.[19][20]

Principle: Scopolamine, a muscarinic receptor antagonist, induces a transient cholinergic deficit, leading to impairments in learning and memory.[19] The ability of the test compound to reverse these deficits is evaluated using behavioral tests.

Animals:

  • Male C57BL/6 mice (8-10 weeks old)

Materials:

  • This compound (Test Compound)

  • Scopolamine hydrobromide

  • Vehicle (e.g., saline or 0.5% carboxymethylcellulose)

  • Donepezil (Positive Control)

  • Y-maze or Morris water maze apparatus

Procedure:

  • Animal Groups (n=10-12 per group):

    • Vehicle control

    • Scopolamine control

    • Test compound (multiple doses) + Scopolamine

    • Donepezil + Scopolamine

  • Dosing Regimen:

    • Administer the test compound or Donepezil orally (p.o.) or intraperitoneally (i.p.) for a pre-determined period (e.g., 7-14 days).

    • On the day of the behavioral test, administer the final dose of the test compound.

    • 30 minutes after the test compound administration, inject scopolamine (e.g., 1 mg/kg, i.p.).[21]

    • 30 minutes after scopolamine injection, conduct the behavioral test.

  • Behavioral Assessment (choose one or more):

    • Y-maze Test (for spatial working memory):

      • Allow each mouse to explore the Y-maze freely for 8 minutes.

      • Record the sequence of arm entries.

      • Calculate the percentage of spontaneous alternation: [(Number of alternations) / (Total arm entries - 2)] x 100. An alternation is defined as consecutive entries into three different arms.

    • Morris Water Maze (for spatial learning and memory):

      • Acquisition phase (4-5 days): Train the mice to find a hidden platform in a pool of opaque water. Record the escape latency and path length.

      • Probe trial (on the final day): Remove the platform and allow the mice to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.

Data Analysis:

  • Analyze the behavioral data using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

  • Compare the performance of the compound-treated groups to the scopolamine control group to determine if the compound significantly ameliorates the memory deficits.

Data Presentation: Hypothetical Results

The following tables summarize potential data that could be generated from the described protocols.

Table 1: In Vitro Enzyme Inhibition

CompoundAChE IC50 (µM)MAO-B IC50 (µM)
This compoundTBDTBD
Donepezil (Positive Control)~0.01>100
Selegiline (Positive Control)>100~0.05

Table 2: In Vivo Efficacy in Scopolamine Model (Y-maze)

Treatment GroupSpontaneous Alternation (%)
Vehicle65 ± 5
Scopolamine (1 mg/kg)40 ± 4
Test Compound (10 mg/kg) + ScopolamineTBD
Test Compound (30 mg/kg) + ScopolamineTBD
Donepezil (1 mg/kg) + Scopolamine62 ± 6#
p < 0.01 vs. Vehicle; #p < 0.01 vs. Scopolamine

Safety and Handling

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Handle the compound in a well-ventilated area or a chemical fume hood.

  • Avoid inhalation of dust or vapors.

  • In case of contact with skin or eyes, rinse thoroughly with water.

  • Consult the Safety Data Sheet (SDS) for the specific compound for detailed handling and disposal information.

Conclusion

This compound represents a promising, yet underexplored, candidate for neurodegenerative disease research. The protocols outlined in this guide provide a robust framework for its initial characterization, from fundamental enzyme inhibition assays to in vivo models of cognitive impairment. The potential for a multi-target mechanism of action makes this and related pyrazole derivatives compelling subjects for further investigation in the quest for novel neurotherapeutics.

References

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. PubMed. [Link]

  • Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review. Europe PMC. [Link]

  • Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central. [Link]

  • Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review. PubMed. [Link]

  • 3.10. Acetylcholinesterase Inhibition Assay. Bio-protocol. [Link]

  • A 3D cell culture approach for studying neuroinflammation. PubMed Central. [Link]

  • Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review | Request PDF. ResearchGate. [Link]

  • Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). PubMed Central. [Link]

  • Improved 3D Hydrogel Cultures-Primary Glial Cells: Modelling Of Neuroinflammation l Protocol Preview. YouTube. [Link]

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  • Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013). Assay Genie. [Link]

  • Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Springer Nature. [Link]

  • Brain Chip: A Human Cell-Based Model for Studying Neuro Inflammation. Emulate. [Link]

  • Scopolamine-Induced Memory Impairment in Mice: Effects of PEA-OXA on Memory Retrieval and Hippocampal LTP. PubMed Central. [Link]

  • Scopolamine-Induced Amnesia Model of Alzheimer's Disease. Charles River Laboratories. [Link]

  • Scopolamine induced Rodent Amnesia Model. Creative Biolabs. [Link]

  • Generating and Co-culturing Murine Primary Microglia and Cortical Neurons. JoVE. [Link]

  • Gongjin-Dan Enhances Hippocampal Memory in a Mouse Model of Scopolamine-Induced Amnesia. PLOS One. [Link]

  • Aβ1-42 Induced Neurotoxicity Assay - Alzheimer's Disease in vitro Model. Innoprot. [Link]

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Application Notes & Protocols for In Vivo Evaluation of 1-(1-Methyl-1H-pyrazol-4-yl)propan-2-amine in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Pyrazole Derivative

1-(1-Methyl-1H-pyrazol-4-yl)propan-2-amine is a novel psychoactive compound featuring a pyrazole nucleus, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active agents.[1][2] Pyrazole derivatives have demonstrated a wide array of pharmacological activities, including antidepressant, anxiolytic, anticonvulsant, and monoamine oxidase (MAO) inhibitory effects.[1][3][4][5] The structural similarity of this compound to known psychostimulants suggests a potential interaction with monoaminergic neurotransmitter systems, such as the dopaminergic and serotonergic pathways, which are crucial regulators of mood, motivation, and motor control.[6]

These application notes provide a comprehensive guide for researchers to conduct initial in vivo characterization of this compound in rodent models. The following protocols are designed to systematically evaluate its psychostimulant, antidepressant, and anxiolytic-like properties, establishing a foundational dataset for further drug development. The experimental designs emphasize scientific rigor and ethical considerations in animal research.

Hypothesized Mechanism of Action

Based on its chemical structure, this compound is hypothesized to act as a monoamine releasing agent and/or reuptake inhibitor, leading to increased synaptic concentrations of dopamine, norepinephrine, and serotonin. This modulation of monoaminergic signaling is a common mechanism for many psychostimulant and antidepressant drugs.[6] The pyrazole core may also contribute to the overall pharmacological profile, potentially through interactions with other CNS targets.[7]

PART 1: Psychostimulant Activity Assessment

Rationale and Experimental Design

The initial evaluation of a novel psychoactive compound often begins with assessing its effects on spontaneous locomotor activity. An increase in locomotion is a hallmark of psychostimulant drugs.[8][9] This protocol describes a dose-response study to determine the effect of this compound on locomotor activity in mice.

Experimental Workflow

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis A Animal Acclimation (1 week) B Habituation to Test Room (1 hour) A->B C Habituation to Open Field Arena (30 min) B->C D Compound Administration (i.p. injection) C->D E Locomotor Activity Recording (60 min) D->E F Data Extraction (Distance, Rearing, Stereotypy) E->F G Statistical Analysis (ANOVA) F->G H Dose-Response Curve Generation G->H

Caption: Workflow for assessing psychostimulant activity.

Detailed Protocol: Open Field Test

Objective: To evaluate the dose-dependent effects of this compound on spontaneous locomotor activity in mice.

Materials:

  • This compound

  • Vehicle (e.g., 0.9% saline or 5% DMSO in saline)

  • Adult male C57BL/6 mice (8-10 weeks old)

  • Open field arenas (e.g., 40 cm x 40 cm x 30 cm) equipped with automated activity monitoring systems (e.g., infrared beams)

  • Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

  • Animal Acclimation: House mice in groups of 4-5 per cage under a 12-hour light/dark cycle with ad libitum access to food and water for at least one week before the experiment.

  • Habituation: On the test day, transport the mice to the testing room and allow them to acclimate for at least 60 minutes.

  • Arena Habituation: Place each mouse individually into the center of an open field arena and allow for a 30-minute habituation period.

  • Compound Administration:

    • Prepare fresh solutions of this compound at various doses (e.g., 1, 3, 10, 30 mg/kg) and a vehicle control.

    • Administer the compound or vehicle via i.p. injection at a volume of 10 ml/kg body weight.

  • Data Collection: Immediately after injection, place the mice back into the open field arenas and record locomotor activity for 60 minutes. Key parameters to measure include:

    • Total distance traveled

    • Horizontal activity

    • Vertical activity (rearing)

    • Stereotypic counts (if the system allows)

  • Data Analysis:

    • Analyze the data in time bins (e.g., 5-minute intervals) to observe the time course of the drug's effect.

    • Use a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare the different dose groups to the vehicle control group.

    • A p-value of < 0.05 is typically considered statistically significant.

Data Presentation
Dose (mg/kg)Total Distance Traveled (cm) (Mean ± SEM)Rearing Frequency (Mean ± SEM)Stereotypic Counts (Mean ± SEM)
Vehicle
1
3
10
30

PART 2: Antidepressant-Like Activity Assessment

Rationale and Experimental Design

Many pyrazole derivatives have shown antidepressant-like effects in preclinical models.[3][10] The Forced Swim Test (FST) and Tail Suspension Test (TST) are widely used behavioral despair models to screen for potential antidepressant activity.[11] These tests are based on the principle that an animal will develop an immobile posture when placed in an inescapable, stressful situation, and that this immobility is reduced by antidepressant drugs.

Experimental Workflow

G cluster_prep Preparation cluster_exp Behavioral Testing cluster_analysis Data Analysis A Animal Acclimation & Handling B Compound Administration (e.g., 30-60 min prior to test) A->B C Forced Swim Test (6 min) or Tail Suspension Test (6 min) B->C D Scoring Immobility Time (last 4 min of test) C->D E Statistical Analysis (t-test or ANOVA) D->E

Caption: Workflow for antidepressant-like activity screening.

Detailed Protocol: Forced Swim Test (FST)

Objective: To assess the antidepressant-like effects of this compound.

Materials:

  • This compound

  • Vehicle

  • Adult male Sprague-Dawley rats (250-300g) or CD-1 mice (25-30g)

  • Glass cylinders (40 cm high, 20 cm diameter for rats; 25 cm high, 10 cm diameter for mice) filled with water (23-25°C) to a depth of 30 cm (rats) or 15 cm (mice)

  • Video recording equipment and scoring software (optional, but recommended for unbiased scoring)

Procedure:

  • Compound Administration: Administer this compound or vehicle at predetermined doses (based on locomotor activity data to avoid motor-confounding effects) 30-60 minutes before the test.

  • Test Session:

    • Gently place each animal into the cylinder of water for a 6-minute session.

    • Record the session for later analysis.

  • Scoring: An observer, blind to the treatment conditions, should score the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the absence of all movement except for small motions necessary to keep the head above water.

  • Data Analysis: Compare the immobility time between the treated and vehicle groups using an independent t-test or a one-way ANOVA if multiple doses are used. A significant reduction in immobility time suggests an antidepressant-like effect.

PART 3: Anxiolytic-Like Activity Assessment

Rationale and Experimental Design

Given that some pyrazoline derivatives exhibit anti-anxiety properties, it is logical to evaluate this compound for anxiolytic-like effects.[5] The Elevated Plus Maze (EPM) is a standard behavioral test for assessing anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms of the maze.[11]

Detailed Protocol: Elevated Plus Maze (EPM)

Objective: To determine if this compound has anxiolytic-like effects.

Materials:

  • This compound

  • Vehicle

  • Adult male rodents (rats or mice)

  • Elevated plus maze apparatus (two open arms and two closed arms, elevated from the floor)

  • Video tracking software

Procedure:

  • Compound Administration: Administer the compound or vehicle 30-60 minutes prior to testing.

  • Test Session:

    • Place the animal in the center of the maze, facing one of the open arms.

    • Allow the animal to freely explore the maze for 5 minutes.

    • Record the session using a video camera mounted above the maze.

  • Data Analysis: Use video tracking software to quantify the following parameters:

    • Time spent in the open arms

    • Number of entries into the open arms

    • Time spent in the closed arms

    • Number of entries into the closed arms

    • Total distance traveled (as a measure of general locomotor activity)

  • Statistical Analysis: Compare the parameters between the treated and vehicle groups using an independent t-test or ANOVA. An increase in the percentage of time spent and/or entries into the open arms, without a significant change in total distance traveled, is indicative of an anxiolytic-like effect.

Hypothesized Signaling Pathway

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Compound This compound DAT Dopamine Transporter (DAT) Compound->DAT Inhibition/Reversal SERT Serotonin Transporter (SERT) Compound->SERT Inhibition/Reversal VMAT2 VMAT2 Compound->VMAT2 Potential Interaction DA_release Dopamine Release DAT->DA_release SERT->DA_release DA_vesicle Dopamine Vesicle VMAT2->DA_vesicle DA_vesicle->DA_release DA_synapse Dopamine DA_release->DA_synapse DA_receptor Dopamine Receptors DA_synapse->DA_receptor Signal Downstream Signaling (e.g., cAMP pathway) DA_receptor->Signal Response Behavioral Effects (Increased Locomotion, Mood Alteration) Signal->Response

Caption: Hypothesized monoaminergic signaling pathway modulation.

References

  • CNS Neurol Disord Drug Targets. (2020). 1,3,5-Pyrazoline Derivatives in CNS Disorders: Synthesis, Biological Evaluation and Structural Insights through Molecular Docking. PubMed. [Link]

  • Spanagel, R. (n.d.). Animal models of addiction. PubMed Central. [Link]

  • Justin, G. (n.d.). Nonhuman Animal Models of Substance Use Disorders: Translational Value and Utility to Basic Science. National Institutes of Health (NIH). [Link]

  • ResearchGate. (n.d.). 1,3,5-Pyrazoline Derivatives in CNS Disorders: Synthesis, Biological Evaluation and Structural Insights through Molecular Docking | Request PDF. [Link]

  • Stanford University. (n.d.). Animal Model of Substance Abuse Behavior. Explore Technologies. [Link]

  • ILAR Journal. (n.d.). Animal Models of Substance Abuse and Addiction: Implications for Science, Animal Welfare, and Society. PubMed Central. [Link]

  • Mueller, C. U. (2018). Animal models of psychoactive drug use and addiction - Present problems and future needs for translational approaches. PubMed. [Link]

  • ResearchGate. (n.d.). The State of the Art of Pyrazole Derivatives as Monoamine Oxidase Inhibitors and Antidepressant/Anticonvulsant Agents | Request PDF. [Link]

  • MDPI. (2024). Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies. [Link]

  • EXCLI Journal. (2017). 2-pyrazoline derivatives in neuropharmacology: Synthesis, ADME prediction, molecular docking and in vivo biological evaluation. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). [Link]

  • Alsamarrae, M. A., et al. (n.d.). Adolescent Rat Circadian Activity is Modulated by Psychostimulants. PubMed Central. [Link]

  • bioRxiv. (n.d.). Cocaine and caffeine elicit different dopamine receptor-mediated locomotor activity profiles: insights from a new model. [Link]

  • In vivo actions of aripiprazole on serotonergic and dopaminergic systems in rodent brain. (n.d.). [Link]

  • Flores-Otero, M., et al. (n.d.). Psychostimulants and social behaviors. PubMed Central. [Link]

  • Chimenti, F., et al. (2017). The state of the art of pyrazole derivatives as monoamine oxidase inhibitors and antidepressant/anticonvulsant agents. PubMed. [Link]

  • ResearchGate. (n.d.). Psychostimulant responses in wild-type mice. (A) Open-field activity... [Link]

  • Yurttaş, L., et al. (n.d.). Design, Synthesis, and Neuroprotective Effects of a Series of Pyrazolines against 6-Hydroxydopamine-Induced Oxidative Stress. PubMed Central. [Link]

  • Kos, T., et al. (n.d.). Animal tests for anxiety-like and depression-like behavior in rats. PubMed Central. [Link]

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Application Notes and Protocols for the Target Identification of 1-(1-Methyl-1H-pyrazol-4-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a comprehensive, multi-faceted guide to elucidate the molecular targets of the novel small molecule, 1-(1-Methyl-1H-pyrazol-4-yl)propan-2-amine. The strategic framework herein begins with hypothesis generation using computational methods and progresses to rigorous experimental validation through advanced chemical proteomics and genetic approaches.

Introduction: The Imperative of Target Deconvolution

The journey from a bioactive "hit" compound to a clinical candidate is contingent upon a deep understanding of its mechanism of action (MoA). Identifying the specific molecular target(s) of a compound like this compound is a critical inflection point in drug discovery.[1] This process, often termed target deconvolution, illuminates not only the intended efficacy-driving interactions but also potential off-target interactions that could lead to toxicity.[1][2] A robust target identification strategy enables rational lead optimization, facilitates the development of relevant pharmacodynamic biomarkers, and ultimately de-risks the entire development program.

This guide presents an integrated workflow, emphasizing the synergy between computational predictions and empirical validation. We will explore a logical progression of techniques, from rapid, cost-effective in silico screening to definitive, evidence-based biochemical and cellular assays.

Part 1: In Silico Target Prediction — Generating Actionable Hypotheses

Before committing to resource-intensive wet-lab experiments, computational methods provide an invaluable preliminary screen. These approaches leverage vast biological and chemical datasets to predict potential protein targets based on the ligand's structural and chemical features, effectively narrowing the field of possibilities.[3]

Causality Behind the Approach

The fundamental principle is one of molecular similarity and complementarity. In silico tools operate on the hypothesis that molecules with similar structures may interact with similar targets, or that a ligand's 3D shape and electrostatics will be complementary to the binding pocket of its target protein.[4][5] This initial step is not for definitive identification but for building a data-driven hypothesis to guide subsequent experiments.

Protocol 1: Ligand-Based Target Prediction using Public Servers

This protocol utilizes similarity-based algorithms to forecast targets. Tools like SwissTargetPrediction compare the query molecule to a library of known bioactive compounds.[4]

Methodology:

  • Input Preparation: Obtain the 2D structure of this compound and convert it to a canonical SMILES (Simplified Molecular Input Line Entry System) string.

  • Submission: Navigate to the SwissTargetPrediction web server.[4] Paste the SMILES string into the query box.

  • Parameter Selection: Select the appropriate organism (e.g., Homo sapiens).

  • Execution & Analysis: Run the prediction. The server will return a list of probable targets, ranked by a probability score. Pay close attention to the target classes that are enriched in the high-probability results (e.g., GPCRs, kinases, ion channels).

Protocol 2: Structure-Based Reverse Docking

Reverse docking screens a single ligand against a large collection of 3D protein structures to identify those with favorable binding poses and scores.[3][5]

Methodology:

  • Ligand Preparation: Generate a low-energy 3D conformer of this compound using computational chemistry software (e.g., Avogadro, MOE).

  • Target Database Selection: Utilize a curated database of protein structures, such as the Protein Data Bank (PDB), or a specialized collection of druggable proteins.

  • Docking Simulation: Employ a validated docking program (e.g., AutoDock, Glide, GOLD) to systematically test the binding of the ligand in the active or allosteric sites of each protein in the database.

  • Scoring and Ranking: Analyze the results based on the docking scores, which estimate the binding free energy. Rank the proteins from most to least favorable predicted interaction.

  • Hit Filtration: Filter the ranked list based on biological plausibility. For instance, if a phenotypic screen suggests a neurological effect, prioritize receptors and enzymes known to be expressed in the central nervous system.

in_silico_workflow cluster_ligand Ligand-Based cluster_structure Structure-Based compound 1-(1-Methyl-1H-pyrazol-4-yl) propan-2-amine Structure smiles Generate SMILES String compound->smiles conformer Generate 3D Conformer compound->conformer swiss SwissTargetPrediction smiles->swiss reverse_dock Reverse Docking Engine conformer->reverse_dock output Prioritized List of Hypothetical Targets swiss->output Similarity Scores reverse_dock->output Docking Scores pdb Protein Structure DB (PDB) pdb->reverse_dock

Caption: Workflow for generating target hypotheses using computational methods.

Data Presentation: Hypothetical In Silico Results
Predicted TargetMethodScore/MetricTarget ClassRationale for Follow-up
Dopamine Transporter (DAT)SwissTargetPredictionProbability: 0.65TransporterStructural similarity to known psychoactive agents.
Monoamine Oxidase B (MAO-B)Reverse DockingDocking Score: -8.2 kcal/molEnzymeFavorable binding energy in a key metabolic enzyme.
5-HT2A ReceptorSwissTargetPredictionProbability: 0.58GPCRCommon target for compounds with pyrazole scaffolds.
Kinase XYZReverse DockingDocking Score: -7.9 kcal/molEnzymeUnexpected hit; warrants investigation for off-target effects.

Part 2: Experimental Target Validation & Discovery

While computational predictions are powerful for hypothesis generation, they require empirical validation. The following protocols are designed to confirm direct engagement between the compound and its predicted targets and to discover novel targets missed by in silico models.

Section 2.1: Label-Free Validation with the Cellular Thermal Shift Assay (CETSA)

Causality Behind the Approach: CETSA is a powerful method for verifying target engagement in a physiological context (i.e., within intact cells or cell lysates).[6][7] It operates on the principle that the binding of a ligand, such as our compound, confers thermodynamic stability to its target protein.[7] This stabilization makes the protein more resistant to heat-induced denaturation. By measuring the amount of soluble protein remaining after a heat challenge, we can directly infer target engagement. A key advantage is that it uses the unmodified compound, avoiding potential artifacts from adding chemical tags.[8]

Protocol 3: Microplate-Based CETSA for Target Engagement

This protocol is adapted for a 384-well format for higher throughput, using a specific antibody-based detection method like AlphaScreen.[9]

Methodology:

  • Cell Culture and Treatment: Plate a relevant human cell line (e.g., HEK293 expressing a predicted target, or a neuronally-derived line like SH-SY5Y) in culture flasks. Harvest cells and resuspend to a concentration of 10-20 million cells/mL.

  • Compound Incubation: In a 384-well PCR plate, dispense the cell suspension. Add this compound across a range of concentrations (e.g., 0.1 µM to 100 µM) and include a vehicle control (e.g., 0.1% DMSO). Incubate at 37°C for 1-2 hours.[9]

  • Thermal Challenge: Place the plate in a PCR machine. Heat the plate to the predetermined optimal denaturation temperature for the target of interest (e.g., 52°C) for 3 minutes, followed by cooling to 20°C.[9] Include a non-heated control.

  • Cell Lysis: Add lysis buffer (e.g., PBS with 0.5% Triton X-100 and protease inhibitors) to each well. Mix thoroughly to ensure complete lysis.

  • Detection (AlphaScreen Example):

    • Transfer a small volume of the lysate to a 384-well ProxiPlate.

    • Add a mix of acceptor beads conjugated to one antibody against the target and donor beads conjugated to a second antibody against a different epitope on the same target.

    • Incubate in the dark for at least 2 hours.

    • Read the plate using an EnVision plate reader. The signal is proportional to the amount of soluble, non-denatured target protein.

  • Data Analysis: Plot the signal against the compound concentration. A dose-dependent increase in signal indicates thermal stabilization and thus, target engagement.

cetsa_workflow cluster_detection Detection start Intact Cells + Compound heat Thermal Challenge (Heat Plate) start->heat lysis Cell Lysis heat->lysis centrifuge Separate Soluble vs. Aggregated Protein lysis->centrifuge western Western Blot centrifuge->western ms Mass Spectrometry (TPP) centrifuge->ms alphascreen AlphaScreen centrifuge->alphascreen output Quantify Soluble Protein (Target Engagement) western->output ms->output alphascreen->output

Caption: Generalized workflow for the Cellular Thermal Shift Assay (CETSA).

Section 2.2: Direct Target Discovery using Affinity Chromatography-Mass Spectrometry (AC-MS)

Causality Behind the Approach: This chemical proteomics strategy provides direct physical evidence of a drug-protein interaction.[10] The compound is modified to create a "bait" molecule, which is then used to "fish" for its binding partners ("prey") from a complex biological sample like a cell lysate.[1][8] The success of this method hinges on designing a chemical probe that retains its binding affinity for the target after modification.

Protocol 4: Pull-Down Assay using a Biotinylated Probe

Methodology:

  • Probe Synthesis:

    • Strategic Design: The amine group on this compound is a logical attachment point for a linker. Synthesize an analogue with a flexible polyethylene glycol (PEG) linker terminating in a reactive group (e.g., an N-hydroxysuccinimide ester).

    • Biotinylation: React the linker-modified compound with biotin to create the final, high-affinity probe. It is critical to run a parallel bioactivity assay to confirm the probe retains its function compared to the parent compound.

  • Immobilization: Incubate the biotinylated probe with streptavidin-coated magnetic beads to immobilize the "bait".

  • Lysate Preparation: Grow and harvest cells from a relevant line. Lyse the cells under non-denaturing conditions and quantify the total protein concentration.

  • Affinity Pull-Down:

    • Incubate the bead-immobilized probe with the cell lysate (e.g., 1-2 mg total protein) for 2-4 hours at 4°C with gentle rotation.

    • Crucial Control: In a parallel tube, incubate lysate with beads that have been blocked but have no probe, or beads with a structurally similar but inactive probe. This control is essential for distinguishing true binders from non-specific background proteins.[11]

  • Washing: Pellet the beads using a magnet and discard the supernatant. Wash the beads extensively with lysis buffer (e.g., 4-5 times) to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads. This can be done using a competitive binder, a denaturant (e.g., SDS-PAGE sample buffer), or by on-bead digestion with trypsin.

  • Protein Identification by LC-MS/MS:

    • Digest the eluted proteins into peptides using trypsin.

    • Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the acquired spectra against a human protein database to identify the proteins.

  • Data Analysis: Compare the protein lists from the probe pull-down and the control pull-down. A true target should be significantly enriched (based on spectral counts or intensity) in the probe sample.

Data Presentation: Hypothetical AC-MS Results
Protein ID (UniProt)Gene NameSpectral Counts (Probe)Spectral Counts (Control)Fold Enrichment
P05412SLC6A3125262.5
P21397MAOB88517.6
P41595HTR2A45145.0
P00519ABL115121.25 (Non-specific)

Part 3: Orthogonal Validation using Genetic Approaches

Causality Behind the Approach: Genetic methods provide an independent line of evidence for target identification. By perturbing the expression of a putative target gene, we can observe whether this alters the cell's sensitivity to the compound. A positive result strongly implies that the gene's product is involved in the compound's mechanism of action.

Protocol 5: Target Validation with a Yeast-Based Platform

Yeast is a powerful and genetically tractable eukaryotic model. A common strategy uses a heterozygous deletion library, where each strain has one of two copies of a single gene deleted.[12] This reduction in gene dosage can make the cell hypersensitive to a compound that targets the protein product of that gene (haploinsufficiency).

Methodology:

  • Screening: Screen this compound at a sub-lethal concentration against a genome-wide heterozygous yeast deletion library.[13]

  • Growth Analysis: Monitor the growth of each yeast strain in the presence of the compound using high-density colony imaging or liquid culture optical density.

  • Hit Identification: Identify strains that exhibit significant growth inhibition compared to the wild-type control. These are the "hits."

  • Target Mapping: The gene that is deleted in the "hit" strain is the putative target.

  • Human Ortholog Identification: Use bioinformatic tools (e.g., NCBI BLAST, PomBase for fission yeast) to identify the human ortholog of the yeast target gene. This human protein becomes a high-priority candidate for further validation using methods like CETSA.

integrated_strategy cluster_insilico Phase 1: Hypothesis Generation cluster_direct Phase 2: Direct Validation & Discovery cluster_genetic Phase 3: Orthogonal Validation compound Novel Compound: 1-(1-Methyl-1H-pyrazol-4-yl) propan-2-amine insilico In Silico Screening (Similarity, Reverse Docking) compound->insilico cetsa CETSA (Target Engagement) compound->cetsa acms Affinity Chromatography-MS (Direct Target Pulldown) compound->acms yeast Yeast Deletion Screen (Genetic Interaction) compound->yeast hypothesis List of Putative Targets (e.g., DAT, MAO-B) insilico->hypothesis hypothesis->cetsa Guides CETSA screen direct_hits Experimentally Identified Binding Partners cetsa->direct_hits acms->direct_hits validation High-Confidence Validated Target(s) direct_hits->validation Data Convergence genetic_hits Functionally Relevant Targets yeast->genetic_hits genetic_hits->validation Data Convergence

Caption: Integrated strategy for target identification, from hypothesis to validation.

Conclusion

References

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Sources

Synthetic Routes to Functionalized 1-(1-Methyl-1H-pyrazol-4-yl)propan-2-amine Analogs: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pyrazole Scaffolds in Modern Drug Discovery

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and biologically active compounds.[1][2] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, contribute to favorable pharmacokinetic and pharmacodynamic profiles.[2] The 1-(1-Methyl-1H-pyrazol-4-yl)propan-2-amine scaffold, in particular, represents a class of compounds with significant potential in drug development, sharing structural similarities with pharmacologically active agents.[3] This guide provides a comprehensive overview of the synthetic strategies to access and functionalize this valuable pyrazole core, offering researchers and drug development professionals a practical framework for the synthesis of novel analogs.

The versatility of the pyrazole ring allows for a wide range of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][4] Functionalization of the this compound core opens avenues to modulate these activities and explore new therapeutic applications. This document will detail the key synthetic transformations, with a focus on the construction of the pyrazole ring, the introduction of the propanamine side chain, and subsequent functionalization of the heterocyclic core.

Retrosynthetic Analysis and Key Synthetic Strategies

A logical retrosynthetic analysis of the target scaffold reveals two primary strategic disconnections: the formation of the C-N bond of the amine and the construction of the pyrazole ring itself. This leads to several viable forward synthetic approaches.

G Target Functionalized this compound Analogs Ketone 1-(Functionalized-1-Methyl-1H-pyrazol-4-yl)propan-2-one Target->Ketone Reductive Amination Amine Ammonia or equivalent Target->Amine Pyrazole Functionalized 1-Methyl-1H-pyrazole Ketone->Pyrazole Friedel-Crafts Acylation or equivalent Propionyl Propionylating Agent Ketone->Propionyl Methylpyrazole 1-Methyl-4-substituted-pyrazole Pyrazole->Methylpyrazole Ring Functionalization (e.g., Halogenation, Nitration) Functionalization Functionalization Reagents Methylpyrazole->Functionalization

Caption: Retrosynthetic analysis of the target amine analogs.

The most direct and convergent approach involves the reductive amination of a corresponding propan-2-one precursor. This strategy offers the advantage of introducing the crucial amine functionality in the final step, accommodating a wide range of functional groups on the pyrazole ring.

Core Synthesis: Reductive Amination of 1-(1-Methyl-1H-pyrazol-4-yl)propan-2-one

The cornerstone of this synthetic approach is the conversion of the ketone precursor, 1-(1-Methyl-1H-pyrazol-4-yl)propan-2-one, to the target primary amine, this compound. Reductive amination is a robust and widely employed method for this transformation.[5][6]

G cluster_0 Reductive Amination Workflow Ketone 1-(1-Methyl-1H-pyrazol-4-yl)propan-2-one Imine Intermediate Imine Ketone->Imine + NH3 Amine This compound Imine->Amine Reduction Reagents NH3 or NH4OAc Reducing Agent (e.g., NaBH3CN) Reagents->Imine Reagents->Amine

Caption: General workflow for reductive amination.

Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the reductive amination of similar heterocyclic ketones.[7]

Materials:

  • 1-(1-Methyl-1H-pyrazol-4-yl)propan-2-one

  • Ammonium acetate (NH₄OAc)

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1-(1-Methyl-1H-pyrazol-4-yl)propan-2-one (1.0 eq) in methanol. Add ammonium acetate (10.0 eq) to the solution and stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add sodium cyanoborohydride (1.5 eq) portion-wise, ensuring the internal temperature is maintained below 5 °C. The use of NaBH₃CN is advantageous as it is selective for the imine in the presence of the ketone.[5]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and continue stirring for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, remove the methanol under reduced pressure. Partition the resulting residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer. Extract the aqueous layer two more times with dichloromethane.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude amine can be purified by silica gel column chromatography. To prevent product loss on the acidic silica, it is advisable to deactivate the silica gel with triethylamine or use a mobile phase containing a small percentage of a basic modifier like triethylamine or ammonia in methanol.[8] Alternatively, purification can be achieved through crystallization of a salt form (e.g., hydrochloride).

Synthesis of the Ketone Precursor

The ketone precursor, 1-(1-Methyl-1H-pyrazol-4-yl)propan-2-one, can be synthesized through several routes, including the Friedel-Crafts acylation of a suitable 1-methyl-1H-pyrazole or by constructing the pyrazole ring from acyclic precursors.

Route A: From 1,3-Dicarbonyl Compounds

A classical and versatile method for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound with a hydrazine.[1]

G Diketone Substituted 1,3-Diketone Pyrazole Substituted 1-Methyl-1H-pyrazole Diketone->Pyrazole Hydrazine Methylhydrazine Hydrazine->Pyrazole

Caption: Pyrazole synthesis from 1,3-dicarbonyls.

Functionalization Strategies for Analog Synthesis

A key aspect of developing a library of analogs is the ability to introduce a variety of functional groups at different positions of the this compound scaffold. Functionalization can be achieved on the pyrazole ring or the propanamine side chain.

Functionalization of the Pyrazole Ring

The pyrazole ring can be functionalized before or after the introduction of the propanamine side chain.

  • Electrophilic Aromatic Substitution: The C4 position of the pyrazole ring is electron-rich and susceptible to electrophilic attack. However, with the C4 position occupied by the propanamine side chain, electrophilic substitution will be directed to the C3 and C5 positions, influenced by the directing effects of the N-methyl group and the C4-alkyl group. Common electrophilic substitution reactions include:

    • Halogenation: Using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

    • Nitration: Using nitric acid in the presence of sulfuric acid. The nitro group can be subsequently reduced to an amino group, providing a handle for further functionalization.

  • C-H Functionalization: Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of substituents onto heterocyclic rings, often with high regioselectivity.

Functionalization of the Amine

The primary amine of the propanamine side chain is a versatile functional handle for a wide array of chemical transformations:

  • N-Alkylation and N-Arylation: The amine can be alkylated or arylated to generate secondary and tertiary amine analogs. Reductive amination with aldehydes or ketones is a highly effective method for controlled N-alkylation.

  • Amide and Sulfonamide Formation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides will yield the corresponding amides and sulfonamides, which are common functional groups in bioactive molecules.

Purification and Characterization

The purification of pyrazole-containing amines often requires special considerations due to their basic nature.

  • Chromatography: As mentioned, deactivation of silica gel with a base is crucial for successful column chromatography. Alternatively, neutral or basic alumina can be employed as the stationary phase.

  • Crystallization: Purification via crystallization of a salt (e.g., hydrochloride or tartrate) is an effective method for obtaining highly pure material.

  • Characterization: The structure and purity of the synthesized analogs should be confirmed using a combination of analytical techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.

    • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

    • Infrared (IR) Spectroscopy: To identify key functional groups.

Table 1: Summary of Key Synthetic Transformations and Reagents

TransformationStarting MaterialKey ReagentsProduct
Reductive AminationKetoneNH₄OAc, NaBH₃CNPrimary Amine
Pyrazole Synthesis1,3-DiketoneMethylhydrazine1-Methylpyrazole
HalogenationPyrazoleNBS, NCSHalogenated Pyrazole
NitrationPyrazoleHNO₃, H₂SO₄Nitropyrazole
N-AlkylationPrimary AmineAldehyde/Ketone, NaBH(OAc)₃Secondary/Tertiary Amine
Amide FormationPrimary AmineAcyl Chloride/AnhydrideAmide

Conclusion and Future Outlook

The synthetic routes outlined in this guide provide a robust and flexible platform for the synthesis of a diverse library of functionalized this compound analogs. The strategic use of reductive amination as a key step allows for the late-stage introduction of the amine functionality, enhancing the overall efficiency and convergency of the synthetic schemes. The ability to functionalize both the pyrazole ring and the propanamine side chain offers medicinal chemists a powerful toolkit to explore the structure-activity relationships of this important class of compounds. Further investigations into the pharmacological properties of these analogs are warranted and could lead to the discovery of novel therapeutic agents for a range of diseases.

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Troubleshooting & Optimization

Technical Support Center: A Guide to Improving the Yield of 1-(1-Methyl-1H-pyrazol-4-yl)propan-2-amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(1-Methyl-1H-pyrazol-4-yl)propan-2-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are looking to optimize this synthesis, troubleshoot common issues, and improve overall yield and purity. The pyrazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous biologically active compounds.[1][2] Therefore, robust and high-yielding synthetic routes to its derivatives are of paramount importance.

This document moves beyond a simple protocol, offering in-depth explanations for experimental choices and providing a structured approach to problem-solving.

Section 1: The Core Synthetic Pathway: Reductive Amination

The most common and efficient method for synthesizing this compound is the reductive amination of its corresponding ketone precursor, 1-(1-Methyl-1H-pyrazol-4-yl)propan-2-one. This one-pot reaction involves the formation of an intermediate imine, which is then reduced in situ to the target primary amine.[3][4]

Baseline Experimental Protocol

This protocol provides a standard procedure from which optimizations can be developed.

Materials:

  • 1-(1-Methyl-1H-pyrazol-4-yl)propan-2-one

  • Ammonium acetate (NH₄OAc) or Aqueous Ammonia (NH₄OH)

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol (MeOH), Anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Imine Formation: To a solution of 1-(1-Methyl-1H-pyrazol-4-yl)propan-2-one (1.0 eq) in anhydrous methanol, add ammonium acetate (10.0 eq). Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add sodium cyanoborohydride (1.5 eq) portion-wise, ensuring the internal temperature does not exceed 5-10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed.

  • Work-up:

    • Carefully quench the reaction by slowly adding 1M HCl at 0 °C to neutralize excess reducing agent (Caution: Cyanide gas may evolve. Perform in a well-ventilated fume hood).

    • Concentrate the mixture under reduced pressure to remove the methanol.

    • Partition the residue between DCM and a saturated aqueous solution of NaHCO₃ to neutralize the acid and basify the aqueous layer (pH > 9).

  • Extraction: Separate the organic layer. Extract the aqueous layer two more times with DCM.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.[5]

  • Purification: Purify the crude amine by silica gel column chromatography. For easier handling and storage, the purified free amine can be converted to its hydrochloride salt.[5]

Visualizing the Workflow

G cluster_0 Reaction Phase cluster_1 Work-up & Purification Ketone 1-(1-Methyl-1H-pyrazol-4-yl)propan-2-one Imine Imine Intermediate Formation (in Methanol) Ketone->Imine AmineSource Ammonium Acetate AmineSource->Imine Amine Target Amine Formation (Stir 12-24h @ RT) Imine->Amine Reduction Reducer NaBH3CN @ 0°C Reducer->Amine Quench Quench Reaction Amine->Quench Concentrate Remove Solvent Quench->Concentrate Extract Liquid-Liquid Extraction Concentrate->Extract Purify Column Chromatography Extract->Purify Product Pure Amine Product Purify->Product

Caption: General workflow for the reductive amination synthesis.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses the most common issues encountered during the synthesis.

Problem Area 1: Low or No Conversion of Starting Material

Q1: My TLC/LC-MS analysis shows a significant amount of unreacted ketone even after 24 hours. What are the likely causes?

A1: This is a common issue that typically points to problems in the first step: imine formation.

  • Cause (A) - Inactive Reagents: The ammonium acetate may have degraded (smells strongly of acetic acid) or the reducing agent may have hydrolyzed.

    • Solution: Use fresh ammonium acetate. For the reducing agent, purchase from a reliable supplier and keep it stored in a desiccator.

  • Cause (B) - Unfavorable Equilibrium: Imine formation is a reversible reaction. The presence of water can shift the equilibrium back towards the ketone and amine source.

    • Solution: Ensure you are using anhydrous methanol. While some protocols use aqueous ammonia, using a large excess of an anhydrous source like ammonium acetate in an anhydrous solvent often provides a better driving force.

  • Cause (C) - Incorrect pH: The pH of the reaction is critical. The reaction needs to be slightly acidic to catalyze imine formation but not so acidic that it protonates the amine source, rendering it non-nucleophilic. Ammonium acetate conveniently buffers the solution to an optimal pH (around 6-7).

    • Solution: If you are using a different amine source (e.g., ammonia in methanol), consider adding a catalytic amount of a weak acid like acetic acid to facilitate imine formation.

Problem Area 2: Formation of Significant Byproducts

Q2: My crude reaction mixture is complex, showing multiple spots on TLC and peaks in the mass spectrum. What are these byproducts and how can I minimize them?

A2: Byproduct formation usually stems from a lack of control over stoichiometry or reaction conditions.

  • Byproduct (A) - Di-alkylated Amine: The desired primary amine product is nucleophilic and can react with another molecule of the ketone to form an imine, which is then reduced to a secondary amine.

    • Solution: This is why a large excess of the ammonia source (10 equivalents of ammonium acetate) is used. This ensures the ketone is more likely to react with ammonia than with the product amine, which is present in a much lower concentration.

  • Byproduct (B) - Hydroxylamine/Alcohol: If the reducing agent is added too quickly or at too high a temperature, it can reduce the ketone directly to the corresponding alcohol (1-(1-Methyl-1H-pyrazol-4-yl)propan-2-ol) before imine formation is complete.

    • Solution: Strictly adhere to the procedure of forming the imine first for 30-60 minutes before cooling and slowly adding the reducing agent. Maintaining the temperature at 0 °C during addition is critical to control the reaction rate.[5]

Problem Area 3: Difficulties in Product Isolation and Purification

Q3: The aqueous work-up is messy, and I'm experiencing low recovery after column chromatography. What can I do to improve this?

A3: Amines can be challenging to purify due to their basicity and polarity.

  • Issue (A) - Emulsion during Extraction: The basic nature of the product can lead to emulsions during the liquid-liquid extraction.

    • Solution: Add brine during the extraction. The increased ionic strength of the aqueous layer helps to break up emulsions and "salt out" the organic product, improving partitioning into the organic layer.

  • Issue (B) - Product Streaking on Silica Gel: Primary amines are notorious for streaking on silica gel columns, leading to poor separation and low recovery. This is due to strong, non-specific binding to the acidic silanol groups on the silica surface.

    • Solution 1 (Solvent System): Add a small amount of a basic modifier to your eluent system. Typically, 1-2% triethylamine (Et₃N) or ammonium hydroxide in your DCM/Methanol or Ethyl Acetate/Hexane mobile phase will significantly improve peak shape.

    • Solution 2 (Salt Formation): A highly effective strategy is to purify the product as its hydrochloride salt. After the initial workup, dissolve the crude free amine in a minimal amount of a solvent like diethyl ether or ethyl acetate. Add a solution of HCl in the same solvent (or bubble HCl gas through it) until a precipitate forms. The resulting salt is often a crystalline solid that can be easily collected by filtration and is much less prone to streaking on silica gel.[5]

Section 3: Advanced Optimization & FAQs

Q4: Which reducing agent is superior for this reaction: Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (NaBH(OAc)₃)?

A4: Both are excellent choices for reductive amination because they are mild enough not to reduce the ketone at neutral or acidic pH but will readily reduce the protonated imine.

ReagentProsCons
NaBH₃CN Highly effective, works well in protic solvents like methanol.Highly toxic (potential for HCN gas evolution upon acidification). Requires careful quenching.
NaBH(OAc)₃ Non-toxic, generates acetic acid as a byproduct which can help catalyze imine formation. Often gives cleaner reactions.More expensive. Typically used in aprotic solvents like Dichloromethane (DCM) or Dichloroethane (DCE).[6]

Recommendation: For initial trials and general use, NaBH(OAc)₃ is often preferred due to safety and ease of use. If working in methanol, NaBH₃CN is a reliable and cost-effective option, provided proper safety precautions are taken.

Q5: How can I be certain that my starting ketone is pure and suitable for the reaction?

A5: The purity of your starting material is paramount. An impure ketone can introduce byproducts that are difficult to remove later. Verify the purity of 1-(1-Methyl-1H-pyrazol-4-yl)propan-2-one using ¹H NMR and LC-MS before starting the reaction. If impurities are detected, consider purifying it by column chromatography or distillation.

Troubleshooting Decision Tree

G Start Reaction Outcome Unsatisfactory LowYield Low Yield / No Conversion Start->LowYield Byproducts Multiple Byproducts Start->Byproducts PurificationIssue Purification Issues Start->PurificationIssue CheckReagents Use Fresh Reagents LowYield->CheckReagents UseAnhydrous Ensure Anhydrous Conditions LowYield->UseAnhydrous CheckpH Verify Optimal pH (Buffered) LowYield->CheckpH ControlStoich Use Large Excess of NH4OAc Byproducts->ControlStoich ControlTemp Add Reducer Slowly at 0°C Byproducts->ControlTemp ImineFirst Allow Imine to Form First Byproducts->ImineFirst BaseWash Add Base (Et3N) to Eluent PurificationIssue->BaseWash SaltFormation Convert to HCl Salt for Purification PurificationIssue->SaltFormation UseBrine Use Brine in Extraction PurificationIssue->UseBrine

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • Benchchem. (n.d.). An In-depth Technical Guide on 1-(1H-Pyrazol-3-yl)propan-2-amine: Structure, Synthesis, and Potential Biological Significance.
  • Smolecule. (2023, August 19). 1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine.
  • Al-Ostoot, F. H., Al-Tamimi, A. M., et al. (2021). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC - NIH. [Link]

  • Inam, R., et al. (2014, May 14). Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status.
  • Wang, X., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. [Link]

  • Shaaban, M., et al. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • ResearchGate. (2025, October 31).
  • ResearchGate. (n.d.).
  • Bevan, D. E., et al. (n.d.). Selection, Preparation, and Evaluation of Small-Molecule Inhibitors of Toll-Like Receptor 4.
  • Simenel, A. A., et al. (2021). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN.
  • Frontiers. (n.d.). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols.
  • Al-Obaida, M. A., et al. (2025, November 13).
  • ChemScene. (n.d.). 2-(1-Methyl-1H-pyrazol-4-yl)propan-2-amine.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • ResearchGate. (2025, August 6). Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride.

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Technical Support Center: Experimental Strategies for 1-(1-Methyl-1H-pyrazol-4-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-(1-Methyl-1H-pyrazol-4-yl)propan-2-amine. This resource is designed for researchers, scientists, and drug development professionals encountering solubility challenges with this compound during in vitro experimentation. Our goal is to provide a logical, scientifically-grounded framework for troubleshooting and overcoming these issues, ensuring the integrity and success of your experiments.

Part 1: Foundational Understanding & Initial Steps

This section addresses the most common initial queries and establishes a baseline understanding of the compound's properties, which is critical for effective troubleshooting.

Q1: I'm starting a new project with this compound and I've heard it can be difficult to dissolve. What are its core chemical properties I should be aware of?

A1: Understanding the physicochemical properties of your compound is the first step to solving any solubility issue. Based on its structure, here is what we can infer:

  • Basic Nature: The key functional group is the primary amine (-NH2) on the propane chain. Amines are basic and can accept a proton (H+) to form a positively charged ammonium salt (R-NH3+). This is the most critical property to leverage for solubility enhancement. The pyrazole ring itself is weakly basic.[1]

  • Lipophilicity: The methyl-pyrazole ring and propane chain contribute to the molecule's nonpolar character. This inherent lipophilicity is likely the primary cause of poor aqueous solubility at neutral or basic pH, where the amine group is uncharged. Many pyrazole derivatives are known to have limited water solubility.[4][5]

Q2: What is the absolute first step I should take to prepare a solution for my in vitro assay?

A2: Always start by preparing a high-concentration stock solution in a suitable organic solvent. This is a standard and crucial practice in drug discovery and biological research.[6][7][8][9]

The rationale is to create a concentrated, stable source from which you can make precise dilutions into your aqueous experimental medium. Dimethyl sulfoxide (DMSO) is the most common choice due to its powerful solubilizing capabilities and general compatibility with in vitro assays at low final concentrations (<0.5%).

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

  • Accurate Weighing: Use a calibrated analytical balance to weigh a precise amount of this compound. For small masses, it is often more accurate to weigh a slightly different amount than your target and then calculate the exact concentration.[6]

  • Solvent Addition: Add the appropriate volume of anhydrous, high-purity DMSO to achieve your target concentration (e.g., 10 mM). Use a Class A volumetric flask for the highest accuracy.[6][10]

  • Dissolution: Facilitate dissolution using a vortex mixer. If needed, gentle warming in a water bath (37°C) or brief sonication can be applied. Ensure the compound is fully dissolved by visual inspection.

  • Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles and moisture absorption. Store at -20°C or -80°C, protected from light.

Part 2: Systematic Troubleshooting of Poor Aqueous Solubility

If your compound precipitates when diluted from the DMSO stock into your aqueous assay buffer or cell culture medium, a systematic approach is required. The following Q&A guide provides a step-by-step framework for identifying the best solubilization strategy.

Below is a general workflow to guide your troubleshooting process.

G start Start: Compound Precipitates in Aqueous Medium stock Prepare High-Concentration Stock in 100% DMSO start->stock ph_q Is pH Modification Feasible for Assay? stock->ph_q ph_exp Strategy 1: pH Adjustment ph_q->ph_exp Yes cosolvent_q Can Assay Tolerate Organic Co-solvents? ph_q->cosolvent_q No end_node Achieve Target Concentration & Validate Assay Performance ph_exp->end_node cosolvent_exp Strategy 2: Co-solvent System cosolvent_q->cosolvent_exp Yes cyclo_q Are Advanced Excipients Needed? cosolvent_q->cyclo_q No cosolvent_exp->end_node cyclo_exp Strategy 3: Cyclodextrins cyclo_q->cyclo_exp Yes cyclo_q->end_node Re-evaluate Concentration surfactant_exp Strategy 4: Surfactants cyclo_exp->surfactant_exp If needed cyclo_exp->end_node surfactant_exp->end_node

Caption: General workflow for troubleshooting solubility issues.

Q3: My compound is basic. Can I use pH adjustment to increase its solubility?

A3: Absolutely. For a basic compound like this, pH adjustment is the most direct and often most effective strategy.[11][12] By lowering the pH of your aqueous medium, you protonate the primary amine, forming a charged salt that is significantly more water-soluble.

The Underlying Principle: The equilibrium R-NH2 + H2O <=> R-NH3+ + OH- is shifted to the right in an acidic environment. The resulting cation R-NH3+ has strong ion-dipole interactions with water, enhancing solubility.

G cluster_0 Neutral pH (e.g., 7.4) cluster_1 Acidic pH (e.g., < 6.0) A This compound (Uncharged, R-NH₂) B Poorly Soluble (Precipitation Risk) A->B Hydrophobic Interactions Dominate C Protonated Form (Positively Charged, R-NH₃⁺) A->C + H⁺ (pH Lowered) D Highly Soluble (Clear Solution) C->D Ion-Dipole Interactions with Water G compound Hydrophobic Compound (e.g., Pyrazole derivative) complex Soluble Inclusion Complex compound->complex  Forms Complex plus + cd Cyclodextrin (Hydrophilic exterior, Hydrophobic interior) cd->complex  Forms Complex

Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.

Strategy 4: Surfactants

Surfactants (surface-active agents) form micelles in aqueous solutions above a certain concentration (the Critical Micelle Concentration, CMC). [13]The hydrophobic core of these micelles can solubilize poorly soluble compounds.

  • Common In Vitro Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Poloxamers (e.g., Pluronic® F-68) are generally preferred as they are less likely to denature proteins than ionic surfactants. [14][15][16]* Critical Warning: Surfactants are, by nature, biologically active. They can disrupt cell membranes and interfere with protein-protein interactions. Their use must be accompanied by rigorous vehicle controls and cytotoxicity assessments (e.g., an MTT or LDH assay). [17]

Part 3: Frequently Asked Questions (FAQs) & Best Practices

Q6: My compound is soluble in the 10 mM DMSO stock but precipitates immediately upon dilution into my cell culture medium. What is the most likely cause?

A6: This is a classic sign of exceeding the thermodynamic aqueous solubility limit. Your cell culture medium is an aqueous environment (typically pH ~7.2-7.4), where the uncharged form of your basic compound is poorly soluble. The DMSO keeps it solubilized in the stock, but when diluted, the DMSO concentration drops dramatically, and the compound crashes out. Solution: Refer back to the systematic troubleshooting guide. Start with pH adjustment by testing if your cells can tolerate a slightly more acidic medium (e.g., pH 6.8-7.0). If not, proceed to screen for a biocompatible co-solvent or a cyclodextrin.

Q7: How do I perform a vehicle control correctly?

A7: A vehicle control contains everything that your treated sample contains except for your test compound. For example, if you dissolve your compound to a final concentration of 50 µM using 2% PEG 400 and 0.5% DMSO in your assay buffer, your vehicle control must contain:

  • Assay Buffer

  • 2% PEG 400

  • 0.5% DMSO This control is essential to prove that any observed biological effect is due to your compound and not the solubilizing agents.

Q8: I've found a formulation that works, but how can I be sure it's not affecting my experimental results?

A8: This requires validation.

  • Vehicle Control: As mentioned, ensure the vehicle alone has no effect.

  • Assay Interference: If you are running a target-based assay (e.g., enzyme inhibition), check if your formulation affects the activity of the target protein or the detection system (e.g., fluorescence or luminescence readout).

  • Use a Second Method: If possible, try to confirm your results using a second, different solubilization method. If a compound is active when solubilized with 2% PEG 400 and also active when solubilized with 5% HP-β-CD, it significantly increases confidence that the observed activity is real.

References

  • Vertex AI Search. (n.d.). Pyrazole - Solubility of Things.
  • BenchChem. (2025). Improving solubility of pyrazole derivatives for reaction.
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  • BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
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  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs.
  • Mihailiasa, M., Dima, M. B., Dima, C., & Barbu, A. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Polymers, 16(1), 123. [Link]

  • Bitesize Bio. (2025). How to Make Accurate Stock Solutions.
  • Al-kassas, R., Mohsin, K., & Al-kassas, R. (2023). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. PLoS ONE, 18(1), e0279641. [Link]

  • Naimi, A., & Othman, R. B. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(23), 7416. [Link]

  • PubChem. (n.d.). 4-methyl-3-(propan-2-yl)-1H-pyrazol-5-amine.
  • GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs.
  • CompoundingToday.com. (n.d.). pH Adjusting Database.
  • SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability.
  • SciSpace. (n.d.). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach.
  • Lam, M., Gayser, C., & Friess, W. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 15(2), 527. [Link]

  • Shah, S., Patel, J., & Vaghani, A. (2022). Surfactant Mediated Accelerated and Discriminatory In Vitro Drug Release Method for PLGA Nanoparticles of Poorly Water-Soluble Drug. Pharmaceutics, 14(11), 2469. [Link]

  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know.
  • Shrestha, H., Bala, R., & Arora, S. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2014, 808034. [Link]

  • BenchChem. (n.d.). Application Note: A Protocol for the Preparation of Stock Solutions of [Compound].
  • International Journal of Pharmaceutical Sciences. (n.d.). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.
  • ResearchGate. (n.d.). Examples of surfactants used in pharmaceutical formulations.
  • Journal of Chemical & Engineering Data. (2025). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K.
  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
  • Journal of Pharmaceutical Negative Results. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach.
  • IJNRD. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE.
  • CymitQuimica. (n.d.). 2-Methyl-n-[(1-methyl-1h-pyrazol-4-yl)methyl]propan-1-amine.
  • MDPI. (n.d.). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes.
  • Al-Zoubi, N., Odah, F., & Al-Jaberi, A. (2021). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. Heliyon, 7(10), e08119. [Link]

  • International Journal of Pharmaceutical, Chemical and Biological Sciences. (2010). SOLUBILITY ENHANCEMENT TECHNIQUES Review Article.
  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • Shete, A. S., Yadav, A. V., & Sapap, A. S. (2014). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Indian Journal of Pharmaceutical Education and Research, 48(4), 48-56. [Link]

  • Rice University. (n.d.). Solutions and dilutions: working with stock solutions.
  • SciSpace. (2019). Surfactants and their role in Pharmaceutical Product Development: An Overview.
  • Chemistry LibreTexts. (2025). 2.5: Preparing Solutions.
  • ResearchGate. (2025). Enhanced solubility of microwave-assisted synthesized acyclovir Co-crystals.
  • International Journal of Research in Engineering and Science (IJRES). (n.d.). cyclodextrin in novel formulations and solubility enhancement techniques: a review.
  • ResearchGate. (n.d.). Chemical structure of the selected pyrazole derivatives.
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  • Purdue e-Pubs. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications.
  • ResearchGate. (2010). (PDF) Solubility Enhancement Techniques with Special Emphasis On Hydrotrophy.
  • Amadis Chemical. (n.d.). N-Methyl-2-(1-methyl-1H-pyrazol-4-yl)propan-2-amine,1538987-86-8.
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Technical Support Center: Stability Assessment of 1-(1-Methyl-1H-pyrazol-4-yl)propan-2-amine in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the stability assessment of 1-(1-Methyl-1H-pyrazol-4-yl)propan-2-amine. This resource is designed for researchers, analytical scientists, and drug development professionals. Here, we address common challenges and questions encountered during the stability evaluation of this molecule in solution, providing not just protocols but the scientific rationale behind them to ensure robust and reliable results.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical liabilities of this compound that I should be concerned about during stability studies?

A1: Based on its structure, the molecule possesses two primary regions susceptible to degradation:

  • The Propan-2-amine Side Chain: Primary amines are susceptible to oxidation, which can lead to the formation of corresponding imines, oximes, or hydroxylamines. Under oxidative stress (e.g., exposure to hydrogen peroxide), N-oxide formation is also a possibility. Furthermore, the amine group can react with formulation excipients that have aldehyde or ketone functionalities (e.g., lactose, povidone degradants), leading to the formation of Schiff bases.

  • The 1-Methyl-1H-pyrazole Ring: While generally stable, pyrazole rings can be susceptible to degradation under harsh conditions. Extreme pH combined with high temperature or strong photolytic stress could potentially lead to ring cleavage or rearrangement. The N-methyl group is typically stable, but demethylation is a theoretical possibility under extreme stress.

Understanding these potential pathways is crucial for designing effective forced degradation studies and for developing a stability-indicating analytical method.[1][2]

Q2: I am starting my stability study. How should I design a forced degradation experiment to understand the molecule's intrinsic stability?

A2: A forced degradation (or stress testing) study is essential to identify likely degradation products and establish the degradation pathways.[3][4] This is a mandatory requirement by regulatory bodies like the ICH to ensure the specificity of your analytical method.[3] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

The following workflow provides a comprehensive approach to stress testing.

Forced_Degradation_Workflow cluster_prep 1. Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis & Evaluation API_Sol Prepare Stock Solution of API (e.g., 1 mg/mL in Acetonitrile/Water) Acid Acid Hydrolysis (0.1 M HCl, 60°C) API_Sol->Acid Expose Aliquots Base Base Hydrolysis (0.1 M NaOH, 60°C) API_Sol->Base Expose Aliquots Oxidation Oxidation (3% H₂O₂, RT) API_Sol->Oxidation Expose Aliquots Thermal Thermal (Solution at 60°C) API_Sol->Thermal Expose Aliquots Photo Photolytic (ICH Q1B conditions) API_Sol->Photo Expose Aliquots Sampling Sample at Time Points (e.g., 0, 2, 4, 8, 24h) Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralize Quench/Neutralize Sample Sampling->Neutralize Stop Reaction HPLC Analyze via Stability-Indicating RP-HPLC Method Neutralize->HPLC Mass_Balance Evaluate Mass Balance & Peak Purity HPLC->Mass_Balance Assess Data

Caption: Workflow for a forced degradation study.

It is critical to run a control sample (API solution without stressor, kept at ambient temperature) in parallel to differentiate stress-induced degradation from inherent instability in the solvent.[5]

Q3: What are the recommended starting conditions for a stability-indicating RP-HPLC method for this compound?

A3: A good stability-indicating method must be able to separate the parent compound from all potential degradation products and process impurities.[6] For a polar, amine-containing compound like this compound, a reversed-phase HPLC method is a suitable starting point.

Here is a recommended starting point for method development.

ParameterRecommended Starting ConditionRationale & Optimization Tips
Column C18, 150 x 4.6 mm, 5 µmThe C18 phase provides good hydrophobic retention. If peak shape is poor (tailing), consider a column with base-deactivated silica or a "polar-embedded" phase.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in WaterThe acidic modifier improves peak shape for the basic amine by suppressing silanol interactions and protonating the analyte. TFA provides excellent peak shape but can suppress MS signals if used.
Mobile Phase B Acetonitrile or MethanolAcetonitrile is generally preferred for its lower viscosity and UV cutoff. Methanol can offer different selectivity and may be useful if co-elution occurs.
Gradient 5% to 95% B over 20 minutesA broad gradient is essential during initial development to ensure all early and late-eluting degradants are captured.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column. Can be adjusted to optimize resolution and run time.
Detection (UV) 210 nm or Diode Array Detector (DAD)The pyrazole ring should have some UV absorbance. A DAD is highly recommended to check for peak purity and identify the optimal wavelength for all components.[7]
Column Temp. 30 °CElevated temperature can improve efficiency and reduce viscosity, but may also cause on-column degradation for thermally labile compounds.

This method must be validated according to ICH Q2(R1) guidelines, with specificity being proven by the successful separation of peaks in the forced degradation samples.[8][9]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Poor Peak Shape (Tailing) for the Parent API 1. Secondary interactions between the basic amine and residual acidic silanols on the HPLC column. 2. pH of the mobile phase is too high, causing the amine to be in its free base form.1. Increase the concentration of the acidic modifier (e.g., TFA from 0.05% to 0.1%). 2. Switch to a base-deactivated column or a column with an alternative stationary phase (e.g., polar-embedded). 3. Ensure the mobile phase pH is at least 2 pH units below the pKa of the amine.
Inconsistent Retention Times 1. Inadequate column equilibration between gradient runs. 2. Mobile phase composition changing over time (evaporation of organic component). 3. Pump malfunction or leak.1. Increase the post-run equilibration time to at least 10 column volumes. 2. Keep mobile phase bottles capped and prepare fresh mobile phase daily. 3. Perform pump performance checks and system leak tests.
New Peaks Appearing in Control Samples 1. The compound is unstable in the chosen solvent (diluent). 2. Contamination from glassware, solvent, or autosampler. 3. Photodegradation from ambient lab lighting.1. Evaluate the short-term solution stability of the API in different diluents (e.g., water, acetonitrile, methanol, with/without acid).[8] 2. Use high-purity solvents and meticulously clean all glassware. 3. Prepare samples in amber vials or protect them from light.
Mass Balance is Poor (<95%) in Stressed Samples 1. Degradants are not UV active at the chosen wavelength. 2. Degradants are not eluting from the column (strongly retained). 3. Degradants are volatile and have been lost. 4. API has precipitated out of solution under stress conditions.1. Use a Diode Array Detector (DAD) to analyze the chromatogram at multiple wavelengths. 2. Implement a strong wash step at the end of the gradient (e.g., 100% organic) to elute any strongly retained compounds. 3. Consider headspace GC-MS if volatile degradants are suspected. 4. Visually inspect stressed samples for precipitation before injection.

Detailed Experimental Protocols

Protocol 1: General Forced Degradation Procedure

This protocol outlines the steps for conducting a comprehensive forced degradation study.

  • Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Stress Sample Preparation:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% hydrogen peroxide to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂.

    • Thermal Degradation: Use an aliquot of the stock solution directly.

    • Control: Use an aliquot of the stock solution stored at 5°C in the dark.

  • Incubation:

    • Place the acid, base, and thermal vials in a heating block or water bath set to 60°C.

    • Keep the oxidative degradation vial at room temperature, protected from light.

    • Store the control sample at 5°C.

  • Time Point Sampling: At specified intervals (e.g., 2, 8, 24 hours), withdraw an aliquot from each stress condition.

  • Quenching:

    • For the acid sample, add an equivalent molar amount of NaOH to neutralize.

    • For the base sample, add an equivalent molar amount of HCl to neutralize.

    • Note: The oxidative reaction is often difficult to quench completely; immediate dilution and analysis is the most common approach.

  • Analysis: Dilute the quenched samples with the mobile phase to a suitable concentration (e.g., 50 µg/mL) and analyze immediately by the stability-indicating HPLC method.

Protocol 2: Identification of Degradation Products

Identifying unknown peaks is crucial for understanding the stability profile. A combination of HPLC with mass spectrometry is the most powerful tool for this purpose.[10][11]

Degradant_ID_Workflow cluster_lc 1. LC Separation cluster_ms 2. Mass Spectrometry cluster_eval 3. Structure Elucidation Stressed_Sample Inject Stressed Sample (e.g., from Acid Hydrolysis) HPLC_DAD HPLC-DAD Analysis Stressed_Sample->HPLC_DAD LC_MS LC-MS Analysis Stressed_Sample->LC_MS Peak_Info Peak_Info HPLC_DAD->Peak_Info Obtain RT & UV Spectra of Parent & Degradants MS_Data Acquire MS Spectra (Full Scan) LC_MS->MS_Data MSMS_Data Acquire MS/MS Spectra (Fragmentation) MS_Data->MSMS_Data For Ions of Interest Propose Propose Structures Based on Mass Shift & Fragmentation MSMS_Data->Propose Pathway Construct Degradation Pathway Propose->Pathway

Caption: Workflow for degradation product identification using LC-MS/MS.

Causality Explanation:

  • LC-MS (Full Scan): By comparing the mass spectra of the parent peak with the unknown peaks, you can determine the mass shift (e.g., a +16 Da shift suggests oxidation).

  • LC-MS/MS (Fragmentation): Fragmenting the parent ion and the degradant ion provides structural information. Common fragmentation patterns can reveal which part of the molecule has been modified. This data is essential for proposing a definitive structure for the degradation product.[12]

By following these structured guides and understanding the scientific principles behind them, you can effectively assess the stability of this compound and develop robust, reliable analytical methods suitable for regulatory submission.

References

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (n.d.). International Journal of ChemTech Research. Retrieved from [Link]

  • Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. (2023). ResearchGate. Retrieved from [Link]

  • Stability Indicating Forced Degradation Studies. (n.d.). Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • Forced degradation studies. (2016). MedCrave online. Retrieved from [Link]

  • Stability Indicating Validated Novel RP-HPLC Method for Dexlansoprazole and LC-MS/MS Study of Degradation Product. (n.d.). An-Najah Journals. Retrieved from [Link]

  • Forced degradation studies of Brexpiprazole. (n.d.). ResearchGate. Retrieved from [Link]

  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]

  • Development of forced degradation and stability indicating studies for drug substance and drug product. (n.d.). International Journal of Research in Pharmacology & Pharmacotherapeutics. Retrieved from [Link]

  • Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. (2019). Pharmacia. Retrieved from [Link]

  • Analytical Techniques In Stability Testing. (2025). Separation Science. Retrieved from [Link]

  • 1-(1-Methyl-1H-pyrazol-5-yl)propan-1-amine. (n.d.). Amerigo Scientific. Retrieved from [Link]

  • Emissions and formation of degradation products in amine-based carbon capture plants. (n.d.). FORCE Technology. Retrieved from [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). LCGC. Retrieved from [Link]

  • Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. (2025). National Institutes of Health. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Unexpected Side Products in Pyrazole Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with side product formation in pyrazole reactions. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, mechanistically-grounded, and actionable advice to diagnose, mitigate, and solve common experimental issues.

Troubleshooting Guides: Question & Answer Format

This section addresses specific, recurring side product issues. Each entry details the symptoms, underlying causes, and step-by-step protocols for resolution.

Issue 1: My reaction produces a mixture of regioisomers that are difficult to separate.

Q: I'm performing a Knorr synthesis with an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine, and my NMR shows two distinct product signals. What's causing this and how can I favor one isomer?

A: This is the most common challenge in pyrazole synthesis and arises from the lack of regioselectivity.[1][2][3][4] The substituted hydrazine can attack either of the two non-equivalent carbonyl groups of the dicarbonyl compound, leading to two different constitutional isomers.[1][2] The outcome is a delicate balance of electronic effects, steric hindrance, and reaction conditions.[2][5]

Causality & Mechanism: The widely accepted mechanism for the Knorr synthesis involves the initial formation of a hydrazone intermediate by nucleophilic attack of a hydrazine nitrogen on a carbonyl carbon.[6][7][8] With an unsymmetrical dicarbonyl, the hydrazine can attack the more electrophilic (electron-deficient) carbonyl or the less sterically hindered one. Subsequent intramolecular condensation and dehydration yield the pyrazole ring.[1] The regiochemical outcome is often determined by which of these initial attacks is kinetically favored.

Troubleshooting Protocol:

  • Solvent Optimization (High-Impact): The solvent choice can dramatically alter the isomeric ratio.[9][10]

    • Protocol: Rerun the reaction in a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[9][10] These solvents can stabilize intermediates through hydrogen bonding, often leading to a significant increase in regioselectivity compared to standard solvents like ethanol.[9][10] For certain reactions, aprotic dipolar solvents may also offer improved selectivity.[11]

    • Rationale: Fluorinated alcohols are highly polar, non-nucleophilic, and strong hydrogen bond donors. This can alter the relative energies of the transition states leading to the two different regioisomers.

  • pH Control: The acidity of the reaction medium influences the nucleophilicity of the hydrazine nitrogens and the rate of condensation.[2]

    • Protocol:

      • Acidic Conditions: Use a catalytic amount of a protic acid like acetic acid or a mineral acid. This often favors attack at the more reactive carbonyl.[12]

      • Neutral/Basic Conditions: Run the reaction without an acid catalyst or with a mild base. This can sometimes reverse the selectivity observed under acidic conditions.[2]

    • Rationale: Under acidic conditions, the hydrazine may be protonated, altering its nucleophilic character and reactivity profile.

  • Modify Starting Materials: If solvent and pH adjustments are insufficient, consider modifying the substrates to introduce a strong electronic or steric bias.

    • Protocol: Introduce a bulky substituent on the dicarbonyl compound near one of the carbonyls to sterically block its attack.[2][5] Alternatively, an electron-withdrawing group (e.g., -CF₃) can make one carbonyl significantly more electrophilic, directing the reaction.[2][4]

Data Summary: Effect of Solvent on Regioselectivity

1,3-Dicarbonyl SubstrateHydrazineSolventRegioisomeric Ratio (A:B)Reference
Ethyl 4-(2-furyl)-2,4-dioxobutanoateMethylhydrazineEthanol~1:1.3[10]
1-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineTFE85:15[10]
Unsymmetrical β-diketonePhenylhydrazineEthanolMixture[9]
Unsymmetrical β-diketonePhenylhydrazineHFIPIncreased Selectivity[9]
Issue 2: A major side product appears to be the pyrazoline, not the fully aromatic pyrazole.

Q: My reaction of an α,β-unsaturated ketone with hydrazine gives a product that lacks the characteristic aromatic signals in the ¹H NMR. Mass spectrometry suggests the correct mass, but the compound is unstable. What is happening?

A: You are likely isolating the pyrazoline intermediate, which is the direct product of the cyclization reaction.[13] The final step in this synthesis route is the oxidation (aromatization) of the pyrazoline to the stable pyrazole, which may not be occurring spontaneously under your current conditions.

Causality & Mechanism: The reaction proceeds via a Michael addition of the hydrazine to the α,β-unsaturated system, followed by intramolecular cyclization to form the five-membered pyrazoline ring. This dihydropyrazole intermediate requires the loss of two hydrogen atoms (oxidation) to achieve the thermodynamically stable aromatic pyrazole ring.

Troubleshooting Protocol:

  • Introduce an Oxidant: The most direct way to solve this is to facilitate the final aromatization step.

    • Protocol 1 (In Situ): After the initial condensation appears complete (monitored by TLC), add a mild oxidant directly to the reaction mixture. Suitable oxidants include air (bubbled through the solution, often with heating), elemental sulfur, or bromine in a controlled manner.[14]

    • Protocol 2 (Ex Situ): Isolate the crude pyrazoline. Redissolve it in a suitable solvent (e.g., DMSO or acetic acid) and heat in the presence of an oxidant. Simply heating the pyrazoline in DMSO under an oxygen atmosphere can be effective.[14]

    • Rationale: The oxidant actively removes the two hydrogen atoms from the pyrazoline ring, driving the reaction towards the aromatic product.

  • Modify Reaction Conditions:

    • Protocol: Increase the reaction temperature and/or extend the reaction time. In some cases, the solvent itself or trace impurities can act as a slow oxidant, and providing more energy and time allows the aromatization to proceed to completion. Microwave-assisted synthesis can also be effective here.[12]

    • Rationale: Aromatization has an activation energy barrier. Higher temperatures provide the necessary energy to overcome this barrier.

Workflow: From Pyrazoline to Pyrazole

G start Reaction Complete (TLC) Product is Pyrazoline oxidant Introduce Oxidant start->oxidant conditions Modify Conditions start->conditions protocol1 In Situ Oxidation (e.g., O2, Br2, S) oxidant->protocol1 protocol2 Isolate & Oxidize (e.g., heat in DMSO/O2) oxidant->protocol2 temp Increase Temperature / Time conditions->temp product Desired Aromatic Pyrazole protocol1->product protocol2->product temp->product

Caption: Troubleshooting workflow for incomplete aromatization.

Issue 3: I am trying to N-alkylate my pyrazole, but I'm getting a mixture of N-alkylated isomers and possibly C-alkylated side products.

Q: I'm reacting my 3-phenyl-1H-pyrazole with an alkyl halide and a base, but the reaction is messy. How do I ensure selective alkylation on the desired nitrogen?

A: N-alkylation of unsymmetrical pyrazoles is complicated by the same regioselectivity issues seen in their synthesis.[15] The pyrazole anion is an ambident nucleophile, and alkylation can occur at either of the two ring nitrogens. The outcome is governed by sterics, electronics, and the nature of the base and electrophile.[15][16] C-alkylation is less common but can occur under certain conditions.

Causality & Mechanism: Deprotonation of the pyrazole NH with a base generates the pyrazolate anion. This anion has nucleophilic character at both N1 and N2. The alkylating agent (electrophile) will react at the site that is either kinetically or thermodynamically favored. Sterically bulky groups on the pyrazole ring will often direct the incoming electrophile to the less hindered nitrogen atom.[15][17]

Troubleshooting Protocol:

  • Control of Regioselectivity (N1 vs. N2):

    • Protocol: The choice of base and cation can be critical. For a given unsymmetrical pyrazole, screen different bases (e.g., NaH, K₂CO₃, Cs₂CO₃) and solvents (e.g., DMF, THF, Acetonitrile). The size of the cation (Na⁺ vs. K⁺ vs. Cs⁺) can influence which nitrogen of the pyrazolate anion is more accessible for alkylation.

    • Rationale: The counter-ion of the base can coordinate to the pyrazolate anion, sterically blocking one of the nitrogen atoms and thus directing the electrophile to the other. This is a well-documented strategy for controlling regioselectivity in heterocycle alkylation.

  • Minimizing C-Alkylation:

    • Protocol: C-alkylation is more likely with "softer" electrophiles or under conditions that promote thermodynamic control. To favor N-alkylation, use a polar aprotic solvent (e.g., DMF, DMSO) and a "harder" electrophile if possible. Ensure complete deprotonation of the pyrazole before adding the alkylating agent.

    • Rationale: According to Hard and Soft Acid and Base (HSAB) theory, the nitrogen atoms of the pyrazolate are "harder" nucleophiles than the ring carbons. Hard electrophiles will preferentially react with the hard nitrogen sites.

  • Alternative Methodologies:

    • Protocol: Consider alternative alkylation methods that offer better control, such as the Mitsunobu reaction or methods using trichloroacetimidate electrophiles with a Brønsted acid catalyst, which can provide different regioselectivity.[15][17]

    • Rationale: These methods proceed through different mechanisms that may have different steric and electronic demands, allowing for complementary and often improved regioselectivity compared to standard Sₙ2 alkylation.

Frequently Asked Questions (FAQs)

Q1: Why is the yield of my pyrazole synthesis consistently low?

A1: Low yields can stem from several factors beyond a single side product.[12] Systematically investigate the following:

  • Purity of Starting Materials: Impurities in your 1,3-dicarbonyl or hydrazine can introduce competing side reactions.[11] Always use high-purity reagents, confirmed by analysis if necessary.[11]

  • Incomplete Reaction: The reaction may not be reaching completion. Monitor its progress using TLC or LC-MS. If starting material remains, consider increasing the reaction time or temperature.[12] Microwave-assisted synthesis can often improve both reaction time and yield.[12]

  • Suboptimal Catalyst: For acid-catalyzed reactions like the Knorr synthesis, the choice and amount of acid are critical.[12] Titrate the amount of catalyst or screen different acids (e.g., acetic acid, p-TsOH, HCl) to find the optimal conditions.

  • Product Degradation: Pyrazoles are generally stable, but prolonged exposure to harsh conditions (strong acid/base, high heat) can lead to degradation or ring-opening in some cases.[18][19]

Q2: How can I effectively purify my pyrazole product from stubborn side products, especially regioisomers?

A2: Purification can be challenging, but several techniques can be employed:

  • Column Chromatography: This is the most common method. For basic pyrazoles that may streak on silica gel, deactivate the silica by pre-treating it with a solvent system containing a small amount of triethylamine (e.g., 1%).[20] Neutral alumina can also be a good alternative stationary phase.[20]

  • Crystallization: If your product is a solid, recrystallization is an excellent method for removing impurities.[20] Screen a variety of solvent systems (e.g., ethanol/water, ethyl acetate/hexanes, isopropanol).[20]

  • Acid-Base Extraction: Pyrazoles are weakly basic and can be protonated by strong acids.[18] This property can be exploited for purification. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and extract with a dilute acid (e.g., 1M HCl). The pyrazole will move to the aqueous layer as its salt. The layers can then be separated, the aqueous layer basified (e.g., with NaOH), and the pure pyrazole re-extracted into an organic solvent. This is particularly useful for removing non-basic impurities. A patented method involves forming and crystallizing the acid addition salts to achieve high purity.[21][22]

Q3: How do I definitively characterize my product to confirm it's the correct regioisomer?

A3: Unambiguous structural confirmation is essential, especially when dealing with regioisomers.[2]

  • 1D NMR (¹H and ¹³C): This is the first step. While it will confirm the presence of a pyrazole ring, distinguishing between isomers can be difficult without reference spectra.[2]

  • 2D NMR (NOESY/ROESY): Nuclear Overhauser Effect (NOE) spectroscopy is the gold standard for determining regiochemistry. An NOE correlation will be observed between protons that are close in space (<5 Å). For example, in a 1,3,5-trisubstituted pyrazole, an NOE can be observed between the protons of the N1-substituent and the C5-substituent, which would be absent in the 1,3,4-isomer.

  • X-ray Crystallography: If you can grow a single crystal of your compound, X-ray diffraction provides undeniable proof of the structure.

Analytical Techniques for Pyrazole Characterization

TechniquePurposeKey Information Provided
¹H & ¹³C NMR Initial Structure ConfirmationConfirms presence of pyrazole core and substituents.[2]
2D NOESY/ROESY Regioisomer DeterminationShows through-space correlations between protons, confirming connectivity.
LC-MS / GC-MS Purity & Mass ConfirmationDetermines molecular weight and assesses the number of components.[13]
X-ray Crystallography Absolute Structure ProofProvides an unambiguous 3D structure of the molecule in the solid state.

Knorr Synthesis: Mechanistic Branch Point

Knorr_Mechanism sub Unsymmetrical 1,3-Dicarbonyl + R-NHNH2 attack_C1 Attack at Carbonyl 1 sub->attack_C1 Path A attack_C2 Attack at Carbonyl 2 sub->attack_C2 Path B hemiaminal1 Hemiaminal Intermediate A attack_C1->hemiaminal1 hemiaminal2 Hemiaminal Intermediate B attack_C2->hemiaminal2 cyclization1 Cyclization & Dehydration hemiaminal1->cyclization1 cyclization2 Cyclization & Dehydration hemiaminal2->cyclization2 product1 Regioisomer A cyclization1->product1 product2 Regioisomer B cyclization2->product2

Caption: Knorr synthesis mechanism showing the initial attack determining the final regioisomer.

References

  • Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC.
  • Knorr Pyrazole Synthesis (M. Pharm) | PPTX. (n.d.). Slideshare.
  • Knorr pyrazole synthesis. (n.d.). Name-Reaction.com.
  • Troubleshooting common issues in pyrazole synthesis. (n.d.). Benchchem.
  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing.
  • Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap.
  • Method for purifying pyrazoles. (2011).
  • Regioselectivity issues in the synthesis of substituted pyrazoles
  • troubleshooting low conversion rates in pyrazole synthesis. (n.d.). Benchchem.
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (n.d.). J. Org. Chem.
  • Process for the purification of pyrazoles. (2009).
  • Pyrazole - Properties, Synthesis, Reactions etc. (2022). ChemicalBook.
  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014).
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (n.d.).
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline.
  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. (n.d.).
  • An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. (n.d.). MDPI.
  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. (2008). Organic Chemistry Portal.
  • Unit 4 Pyrazole | PDF. (n.d.). Slideshare.
  • Technical Support Center: Overcoming Side Product Formation in Pyrazole Synthesis. (n.d.). Benchchem.
  • Identifying and removing byproducts in pyrazole synthesis. (n.d.). Benchchem.
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.). PMC - NIH.
  • 194 recent advances in the synthesis of new pyrazole deriv
  • (PDF) Review on Synthesis of pyrazole and pyrazolines. (2025).
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (n.d.). MDPI.
  • A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. (2022). IJCRT.org.
  • Unexpected ring opening of pyrazolines with activated alkynes: synthesis of 1H-pyrazole-4,5-dicarboxylates and chromenopyrazolecarboxylates. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences.
  • Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. (n.d.). GalChimia.
  • regioselectivity comparison between different substituted hydrazines in pyrazole synthesis. (n.d.). Benchchem.
  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Recent Advances in Synthesis and Properties of Pyrazoles. (n.d.). MDPI.
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid
  • Activation Energy Estimation for Alkylation of Pyrazole (Part II)-Magical Power of Quantum Mechanics-Chemistry. (n.d.). [No Source]
  • Optimization of pyrazole N-alkylation conditions. (n.d.).
  • Synthesis and antimicrobial activities of some novel bis-pyrazole derivatives containing a hydrophosphoryl unit. (2025).
  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (n.d.). [No Source]
  • Synthesis of Novel Bis-pyrazole Derivatives as Antimicrobial Agents. (n.d.). PubMed.
  • New 1,2,3-Triazole-Appended Bis-pyrazoles: Synthesis, Bioevaluation, and Molecular Docking. (n.d.). PMC - NIH.
  • Environmentally Friendly Synthesis of New Mono- and Bis-Pyrazole Derivatives; In Vitro Antimicrobial, Antifungal, and Antioxidant Activity; and In Silico Studies: DFT, ADMETox, and Molecular Docking. (n.d.). PubMed Central.

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Technical Support Center: Scaling Up the Synthesis of 1-(1-Methyl-1H-pyrazol-4-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(1-Methyl-1H-pyrazol-4-yl)propan-2-amine. This guide is designed for researchers, chemists, and process development professionals who are transitioning from bench-scale synthesis to larger, pilot-scale production. We will address common challenges and critical parameters in a practical question-and-answer format, focusing on a robust and scalable synthetic route. Our approach emphasizes not just the "how," but the "why," to empower you to troubleshoot and optimize your process effectively.

Section 1: Overview of the Recommended Scalable Synthetic Pathway

The most reliable and scalable pathway to this compound involves a two-stage process. First, the synthesis of the key intermediate, 1-(1-Methyl-1H-pyrazol-4-yl)propan-2-one. Second, the reductive amination of this ketone to yield the target primary amine. This route is advantageous due to the commercial availability of starting materials and the generally high-yielding nature of the transformations.

Synthetic_Pathway cluster_0 Stage 1: Ketone Synthesis cluster_1 Stage 2: Amine Synthesis Dicarbonyl_Precursor 1,3-Dicarbonyl Precursor (e.g., Formylacetone derivative) Ketone_Intermediate 1-(1-Methyl-1H-pyrazol-4-yl)propan-2-one Dicarbonyl_Precursor->Ketone_Intermediate Knorr Cyclization Methylhydrazine Methylhydrazine Methylhydrazine->Ketone_Intermediate Knorr Cyclization Ketone_Intermediate_2 1-(1-Methyl-1H-pyrazol-4-yl)propan-2-one Target_Amine This compound Ketone_Intermediate_2->Target_Amine Reductive Amination Ammonia_Source Ammonia Source (e.g., NH4OAc) Ammonia_Source->Target_Amine Reductive Amination Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3 or H2/Catalyst) Reducing_Agent->Target_Amine Reductive Amination

Caption: Overall two-stage synthetic route.

Section 2: Synthesis of the Ketone Intermediate - FAQs & Troubleshooting

The quality and yield of your final product are fundamentally dependent on the successful synthesis of the ketone intermediate.

Q1: What is a reliable, large-scale route to the precursor, 1-(1-Methyl-1H-pyrazol-4-yl)propan-2-one?

A robust method for constructing the pyrazole ring is the Knorr pyrazole synthesis and its variations, which involve the condensation of a 1,3-dicarbonyl compound with a hydrazine.[1][2] For this specific target, reacting an appropriately substituted dicarbonyl, such as a derivative of acetylacetone, with methylhydrazine is the most direct approach. This method is highly adaptable for scale-up due to its use of relatively inexpensive and accessible starting materials. Multicomponent reactions (MCRs) have also gained popularity for their efficiency in building pyrazole scaffolds in a single pot, which can be advantageous for process intensification.[3]

Q2: During the pyrazole ring formation, I'm observing a mixture of isomers. How can I improve regioselectivity to favor the 1-methyl-4-substituted product?

Regioselectivity is a classic challenge in pyrazole synthesis. When a non-symmetrical 1,3-dicarbonyl reacts with methylhydrazine, two isomeric products can form. The outcome is dictated by which carbonyl group undergoes initial condensation with which nitrogen of the hydrazine.

  • Controlling Reaction Conditions: The initial condensation is often pH-dependent. Acidic conditions can favor reaction at the more reactive (less sterically hindered) carbonyl, while neutral or basic conditions might alter this preference. We recommend a pH-controlled addition of the hydrazine to the dicarbonyl solution.

  • Strategic Choice of Starting Materials: Using a dicarbonyl precursor that has a leaving group can direct the cyclization to yield a specific regioisomer.[2] For example, using an α,β-unsaturated ketone with a leaving group at the β-position can provide a more controlled reaction pathway.[1]

Q3: What are common impurities in the ketone synthesis, and how can they be minimized?

Common impurities include the undesired pyrazole regioisomer, unreacted starting materials, and potential self-condensation products of the dicarbonyl.

  • Minimization:

    • Stoichiometry Control: Ensure precise control over the molar ratios of reactants. A slight excess of one reactant might be necessary to drive the reaction to completion, but a large excess can complicate purification.

    • Temperature Management: Exothermic reactions can lead to side products. Maintain a controlled temperature profile throughout the reaction, especially during the addition of reagents.

  • Purification:

    • Crystallization: If the ketone is a solid, crystallization is the most effective and scalable purification method.

    • Distillation: If the product is a thermally stable liquid, vacuum distillation can be an excellent option for large-scale purification.

    • Column Chromatography: While useful at the lab scale, chromatography is generally not cost-effective for large-scale production and should be used as a last resort.[4]

Section 3: Reductive Amination - FAQs & Troubleshooting

This step is critical for converting the ketone to the final amine. The choice of reducing agent and reaction conditions is paramount for safety, efficiency, and scalability.

Q1: Which reductive amination conditions are best suited for scaling up?

Several methods exist, each with distinct advantages and disadvantages for large-scale synthesis. The ideal choice depends on your facility's capabilities and safety protocols.

MethodReducing AgentProsCons
Borohydride Reagents Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (STAB)Mild, highly selective, tolerant of many functional groups. STAB is generally preferred over the more toxic NaBH₃CN.[4]Higher cost, generates significant salt waste, requires careful quenching.
Catalytic Hydrogenation H₂ gas with a metal catalyst (e.g., Pd/C, PtO₂, Raney Nickel)High atom economy, clean reaction with water as the only byproduct, cost-effective at scale.Requires specialized high-pressure reactor (hydrogenator), potential for catalyst poisoning, catalyst handling can be hazardous (pyrophoric).
Transfer Hydrogenation Formic acid or Ammonium formateAvoids the need for high-pressure H₂ gas, uses standard reaction vessels.Can require higher temperatures, may not be as clean as direct hydrogenation.

For most applications transitioning to pilot scale, catalytic hydrogenation is the preferred industrial method due to its efficiency and low waste. However, if specialized equipment is unavailable, sodium triacetoxyborohydride (STAB) offers a reliable, albeit more expensive, alternative.

Q2: My reductive amination is stalling with low conversion. What are the likely causes?

Low conversion is typically traced back to one of three areas: imine formation, reductant/catalyst activity, or pH.

  • Inefficient Imine Formation: The reaction proceeds via an intermediate imine (or enamine). The formation of this imine is an equilibrium process. On a large scale, the water produced can inhibit the reaction.

    • Solution: For scales where a Dean-Stark trap is feasible, azeotropic removal of water is effective. Alternatively, adding a chemical drying agent like anhydrous magnesium sulfate can be used, though this is less practical for very large volumes.[4]

  • Inactive Reducing Agent/Catalyst:

    • Borohydrides: These reagents can degrade with improper storage. Always use a freshly opened container or a properly stored reagent.

    • Catalysts (H₂/Pd-C): The catalyst can be "poisoned" by sulfur or other impurities from previous steps. Ensure the ketone intermediate is of high purity. The catalyst itself may also be low quality or have low activity.

  • Incorrect pH: The reaction pH is a delicate balance. Imine formation is typically favored under slightly acidic conditions (pH 4-6). However, the stability of borohydride reducing agents requires more neutral or slightly basic conditions. Careful monitoring and adjustment of pH can be critical.

Q3: I'm observing significant formation of a secondary amine by-product [bis(1-(1-methyl-1H-pyrazol-4-yl)propan-2-yl)amine]. How can this be prevented?

This is a very common issue. The desired primary amine product is nucleophilic and can react with another molecule of the ketone starting material to form a new imine, which is then reduced to the secondary amine dimer.

  • The Causality: This side reaction becomes significant when the concentration of the product amine becomes competitive with the concentration of the ammonia source.

  • The Solution: The most effective way to suppress this is to use a large excess of the ammonia source (e.g., 10-20 molar equivalents of ammonium acetate).[4] This ensures that the ketone is more likely to react with ammonia than with the product amine, shifting the equilibrium decisively towards the formation of the primary amine.

Q4: What is the most effective work-up and purification strategy for the final amine at scale?

A robust work-up is essential for isolating the product efficiently and in high purity.

  • Quench and pH Adjustment: After the reaction is complete, any remaining reducing agent must be carefully quenched. The reaction mixture is then typically made basic (pH > 11) with an aqueous base (e.g., NaOH, K₂CO₃) to deprotonate the ammonium salt and liberate the free amine.

  • Extraction: The free amine is then extracted into a suitable organic solvent like dichloromethane (DCM), ethyl acetate, or methyl tert-butyl ether (MTBE). Multiple extractions will ensure a good recovery.[4]

  • Purification via Salt Formation: For large-scale purification, converting the amine into a crystalline salt is the most effective method.[4]

    • Dissolve the crude free amine in a suitable solvent (e.g., isopropanol, diethyl ether).

    • Add a solution of an acid, such as HCl in isopropanol or diethyl ether.

    • The resulting hydrochloride salt will often precipitate out of the solution in high purity.

    • The salt can be collected by filtration, washed with a cold solvent, and dried. This method not only purifies the compound but also provides a more stable, less volatile, and easier-to-handle solid form.

Section 4: Example Protocol & Workflow

This section provides a representative lab-scale protocol for the reductive amination stage using STAB, which can serve as a basis for scale-up studies.

Reagent Table for Reductive Amination
ReagentMolar Eq.MW ( g/mol )Example Quantity (for 5g ketone)
1-(1-Methyl-1H-pyrazol-4-yl)propan-2-one1.0152.195.0 g
Ammonium Acetate (NH₄OAc)10.077.0825.3 g
Sodium Triacetoxyborohydride (STAB)1.5211.9410.4 g
Dichloroethane (DCE) or Methanol (MeOH)--~100 mL
Step-by-Step Protocol
  • Reaction Setup: To a solution of 1-(1-methyl-1H-pyrazol-4-yl)propan-2-one (1.0 eq) in a suitable solvent like dichloroethane, add ammonium acetate (10.0 eq). Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Cool the reaction mixture to 0 °C in an ice-water bath. Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS until the starting ketone is consumed.

  • Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases. Adjust the pH of the aqueous layer to >11 with 2M NaOH.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amine.

  • Purification (Salt Formation): Dissolve the crude amine in a minimal amount of diethyl ether. Slowly add a 2M solution of HCl in diethyl ether. The hydrochloride salt should precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Workflow_Reductive_Amination start Start dissolve 1. Dissolve Ketone & Ammonium Acetate in Solvent start->dissolve stir 2. Stir for 1-2h at RT (Imine Formation) dissolve->stir cool 3. Cool to 0 °C stir->cool add_stab 4. Add STAB Portion-wise cool->add_stab warm_stir 5. Warm to RT, Stir 12-24h add_stab->warm_stir monitor 6. Monitor by TLC/LC-MS warm_stir->monitor monitor->warm_stir Incomplete quench 7. Quench with NaHCO3 (aq) monitor->quench Reaction Complete basify 8. Adjust pH > 11 with NaOH quench->basify extract 9. Extract with Organic Solvent basify->extract dry_conc 10. Dry and Concentrate extract->dry_conc purify 11. Purify via Salt Formation dry_conc->purify end End purify->end

Caption: Experimental workflow for reductive amination.

References

  • ResearchGate. (n.d.). Large-scale synthesis of 1H-pyrazole.
  • BenchChem. (2025). An In-depth Technical Guide on 1-(1H-Pyrazol-3-yl)propan-2-amine: Structure, Synthesis, and Potential Biological Significance.
  • Smolecule. (2023). 1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine.
  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
  • PMC - NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • MDPI. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives.
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.).
  • EvitaChem. (n.d.). Buy 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine (EVT-1756346).
  • YouTube. (2016). Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems.

Sources

Technical Support Center: Analytical Method Development for 1-(1-Methyl-1H-pyrazol-4-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical method development of 1-(1-Methyl-1H-pyrazol-4-yl)propan-2-amine. This guide is designed for researchers, scientists, and drug development professionals. Here, we will address common questions and troubleshooting scenarios you may encounter during your experiments. Our approach is rooted in providing not just steps, but the scientific reasoning behind them, ensuring a robust and reliable analytical method.

Frequently Asked Questions (FAQs)

Getting Started: Method Development Strategy

Question 1: I am starting the analytical method development for this compound. Where do I begin?

Answer:

Developing a robust analytical method requires a systematic approach. For a novel compound like this compound, the initial phase is about understanding the molecule and establishing a baseline chromatographic separation. High-Performance Liquid Chromatography (HPLC) is a widely used and versatile technique for this purpose.[1]

Initial Steps:

    • Structure: The molecule contains a basic amine group and a pyrazole ring system. The amine will be protonated at acidic pH, making it suitable for reversed-phase chromatography.

    • Solubility: Test the solubility of the compound in common HPLC solvents like water, methanol, and acetonitrile. This will guide your sample and mobile phase preparation.

    • UV Absorbance: Prepare a dilute solution of the compound and scan it using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax). This will be your primary detection wavelength. Pyrazole-containing compounds often exhibit UV absorbance.[2]

  • Initial HPLC Conditions: Based on the compound's structure, a reversed-phase HPLC (RP-HPLC) method is a logical starting point.

    • Column: A C18 column is a good first choice due to its versatility.[3]

    • Mobile Phase: Start with a simple gradient of acetonitrile and water. The addition of a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid is recommended to improve peak shape for the basic amine.

    • Detector: A UV detector set at the determined λmax. If no distinct λmax is observed, 210 nm or 254 nm can be used as a starting point.

Workflow for Initial Method Development:

MethodDevelopmentWorkflow cluster_prep Preparation cluster_hplc HPLC Screening cluster_eval Evaluation char Characterize Analyte (Solubility, UV Scan) prep_sample Prepare Stock Solution (e.g., in Methanol) char->prep_sample select_col Select Column (Start with C18) mobile_phase Choose Mobile Phase (ACN/Water Gradient + Modifier) select_col->mobile_phase run Perform Initial Run mobile_phase->run eval_peak Evaluate Peak Shape & Retention Time run->eval_peak optimize Optimize Method (Gradient, pH, etc.) eval_peak->optimize optimize->run PeakTailingTroubleshooting start Peak Tailing Observed check_ph Is Mobile Phase pH Controlled? start->check_ph add_modifier Add 0.1% TFA or Formic Acid check_ph->add_modifier No check_overload Is Sample Overloaded? check_ph->check_overload Yes good_peak Peak Shape Improved add_modifier->good_peak reduce_conc Reduce Injection Volume/Concentration check_overload->reduce_conc Yes change_column Consider Different Column (e.g., Phenyl-Hexyl or High pH stable) check_overload->change_column No reduce_conc->good_peak change_column->good_peak

Sources

"storage and handling guidelines for 1-(1-Methyl-1H-pyrazol-4-yl)propan-2-amine"

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive storage and handling recommendations for 1-(1-Methyl-1H-pyrazol-4-yl)propan-2-amine, a key reagent in contemporary research and development. The information herein is synthesized from established safety protocols for structurally similar pyrazole and amine compounds. Given the absence of a specific Safety Data Sheet (SDS) for this exact molecule, these guidelines are based on chemical analogy and best laboratory practices.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For long-term stability, it is recommended to store this compound in a freezer.[1] The container should be tightly sealed to prevent moisture absorption and contamination.

Q2: How should I handle this compound upon receiving it?

Upon receipt, the compound should be moved to a designated, well-ventilated storage area. It is crucial to wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection, when handling the container.[1][2]

Q3: What are the primary hazards associated with this compound?

Based on similar amine and pyrazole compounds, potential hazards include skin and eye irritation.[1][3] Inhalation of dust or vapors may also cause respiratory tract irritation.[2][3]

Q4: What personal protective equipment (PPE) is necessary when working with this compound?

Standard laboratory PPE is required. This includes, but is not limited to, chemical-resistant gloves, a flame-retardant lab coat, and safety glasses or goggles.[1][2] Work should be conducted in a certified chemical fume hood to ensure adequate ventilation.[2]

Q5: In case of accidental exposure, what are the first-aid measures?

  • Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.[1][2]

  • Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing. If irritation persists, consult a physician.[1][2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1][2]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical assistance.[2]

Q6: Are there any known chemical incompatibilities?

This compound should be kept away from strong oxidizing agents, acids, and acid chlorides.[3] Contact with these substances could lead to vigorous and potentially hazardous reactions.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps & Rationale
Compound has discolored or changed in appearance. Exposure to air, light, or moisture.1. Verify Storage Conditions: Ensure the compound is stored in a tightly sealed, light-resistant container in a freezer as recommended.[1][4]2. Inert Atmosphere: For highly sensitive applications, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.[4]
Inconsistent experimental results. Compound degradation or contamination.1. Aliquot Upon Receipt: To maintain the integrity of the bulk supply, it is best practice to aliquot the compound into smaller, single-use vials. This minimizes freeze-thaw cycles and reduces the risk of contamination.2. Purity Check: If degradation is suspected, a purity analysis (e.g., via HPLC or NMR) may be necessary to confirm the compound's integrity.
Difficulty dissolving the compound. Improper solvent selection or low temperature.1. Consult Solubility Data: While specific data for this compound is limited, related amines can exhibit varying solubilities. Experiment with common organic solvents.2. Gentle Warming: Gentle warming and sonication can aid dissolution. Avoid excessive heat, which could promote degradation.

Experimental Workflow: Aliquoting and Storage

To ensure the long-term stability and integrity of this compound, a strict aliquoting and storage protocol is recommended. The following workflow minimizes the risk of contamination and degradation.

Aliquoting_Workflow Figure 1. Recommended Aliquoting and Storage Workflow A Receive Compound B Equilibrate to Room Temperature in a Desiccator A->B Prevent Condensation C Work in a Chemical Fume Hood with Proper PPE B->C Ensure Safety D Weigh and Aliquot into Pre-labeled Vials C->D Prepare for Storage E Purge with Inert Gas (e.g., Argon) D->E Minimize Oxidation F Seal Vials Tightly E->F G Store at ≤ -20°C F->G Long-term Stability H Log Aliquot Information G->H Maintain Inventory

Caption: Figure 1. Recommended Aliquoting and Storage Workflow

References

  • Capot Chemical. (2026). MSDS of 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol. Retrieved from [Link]

  • Resyn Biosciences. (2012). Material Safety Data Sheet for MagReSyn® Amine. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 1-(1-Methyl-1H-pyrazol-4-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive framework for confirming and characterizing the biological activity of 1-(1-Methyl-1H-pyrazol-4-yl)propan-2-amine. By dissecting its structural components—a phenethylamine backbone and a pyrazole core—we will explore its potential as both a central nervous system (CNS) stimulant and an anti-inflammatory agent. This guide presents a logical, stepwise experimental approach, comparing the subject compound's performance against established molecules: Phenethylamine , Amphetamine , and Celecoxib .

Introduction: The Rationale Behind the Investigation

The chemical structure of this compound suggests a hybrid pharmacology. The propan-2-amine portion is a classic phenethylamine isostere, a class of compounds known for their stimulant properties and interaction with monoamine systems in the brain.[1][2] Phenethylamine itself is a trace amine that can modulate dopaminergic and noradrenergic pathways.[1] Its analogs, like amphetamine, are potent CNS stimulants. The pyrazole ring, on the other hand, is a well-established pharmacophore found in numerous drugs with a wide array of biological activities, most notably anti-inflammatory effects.[3][4][5] For instance, the blockbuster drug Celecoxib, a selective COX-2 inhibitor, is built around a pyrazole core.[5]

This dual-feature structure prompts a two-pronged investigation:

  • CNS Activity: Does the phenethylamine-like moiety confer activity at monoamine targets such as the trace amine-associated receptor 1 (TAAR1), the dopamine transporter (DAT), and the norepinephrine transporter (NET)?

  • Anti-inflammatory Activity: Does the pyrazole core enable inhibition of key inflammatory mediators like cyclooxygenase-2 (COX-2) or inflammatory cytokines?

This guide will outline the necessary in vitro assays to elucidate this compound's primary mechanism of action and therapeutic potential.

Part 1: Investigating CNS-Related Activity

The primary hypothesis is that this compound acts as a monoamine releasing agent, similar to phenethylamine.[1] We will test its affinity for key receptors and transporters involved in monoamine signaling.

Experimental Workflow: CNS Target Screening

Caption: Workflow for CNS activity screening.

Protocol 1: Radioligand Binding Assays

This experiment determines the binding affinity (Ki) of the test compound for TAAR1, DAT, and NET.

Methodology:

  • Preparation of Membranes: Utilize commercially available cell lines stably expressing human TAAR1, DAT, or NET. Homogenize cells and prepare membrane fractions by centrifugation.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [³H]-epinephrine for TAAR1, [³H]-WIN 35,428 for DAT, [³H]-nisoxetine for NET), and varying concentrations of the test compound or standards (Phenethylamine, Amphetamine).

  • Incubation: Incubate the plates at room temperature for a specified time to allow for binding equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by fitting the data to a sigmoidal dose-response curve. Convert IC50 values to binding affinities (Ki) using the Cheng-Prusoff equation.

Protocol 2: Neurotransmitter Release Assays

This functional assay measures the ability of the compound to induce the release of dopamine and norepinephrine from cells.

Methodology:

  • Cell Culture: Culture HEK293 cells stably expressing either DAT or NET.

  • Neurotransmitter Loading: Pre-load the cells with a fluorescent monoamine analog or a radiolabeled neurotransmitter (e.g., [³H]-dopamine or [³H]-norepinephrine).

  • Compound Treatment: Wash the cells and then treat with various concentrations of this compound or positive controls (Amphetamine, Phenethylamine).

  • Sample Collection: At specified time points, collect the extracellular medium.

  • Quantification: Measure the amount of released neurotransmitter using an appropriate method (fluorescence plate reader or liquid scintillation counting).

  • Data Analysis: Calculate the half-maximal effective concentration (EC50) for neurotransmitter release.

Comparative Data: CNS Activity
CompoundTAAR1 Binding (Ki, nM)DAT Binding (Ki, nM)NET Binding (Ki, nM)Dopamine Release (EC50, nM)Norepinephrine Release (EC50, nM)
This compound 150800450250180
Phenethylamine100>10,000>10,000500350
Amphetamine502501508050

Note: Data are hypothetical and for illustrative purposes.

Part 2: Investigating Anti-Inflammatory Activity

The presence of the pyrazole moiety suggests potential anti-inflammatory action, possibly through the inhibition of COX enzymes or inflammatory cytokine production.[6]

Experimental Workflow: Anti-Inflammatory Screening

Caption: Workflow for anti-inflammatory screening.

Protocol 3: COX-2 Inhibition Assay

This assay determines the compound's ability to inhibit the COX-2 enzyme, which is responsible for producing pro-inflammatory prostaglandins.

Methodology:

  • Enzyme and Substrate: Use a commercially available human recombinant COX-2 enzyme. The substrate is arachidonic acid.

  • Assay Reaction: In a 96-well plate, combine the COX-2 enzyme, a heme cofactor, and various concentrations of the test compound or the positive control (Celecoxib).

  • Initiation: Add arachidonic acid to initiate the enzymatic reaction.

  • Incubation: Incubate at 37°C for a short period (e.g., 10 minutes).

  • Quantification: Stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using a competitive ELISA kit.

  • Data Analysis: Calculate the IC50 value for COX-2 inhibition.

Protocol 4: Cytokine Release Assay in Macrophages

This cell-based assay assesses the compound's ability to suppress the production of pro-inflammatory cytokines.

Methodology:

  • Cell Culture: Culture a murine or human macrophage cell line (e.g., RAW 264.7 or THP-1).

  • Stimulation: Pre-treat the cells with different concentrations of the test compound or Celecoxib for 1 hour. Then, stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Incubation: Incubate the cells for 18-24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits.

  • Data Analysis: Determine the IC50 values for the inhibition of TNF-α and IL-6 production.

Comparative Data: Anti-Inflammatory Activity
CompoundCOX-2 Inhibition (IC50, µM)TNF-α Inhibition (IC50, µM)IL-6 Inhibition (IC50, µM)
This compound >5025.532.8
Celecoxib0.045.28.9
Amphetamine>100>100>100

Note: Data are hypothetical and for illustrative purposes.

Synthesis and Conclusion

The hypothetical data presented suggest that this compound possesses a mixed pharmacological profile with a more pronounced activity on the central nervous system. Its ability to induce norepinephrine and dopamine release, coupled with moderate binding affinity for their respective transporters, indicates potential as a CNS stimulant, albeit weaker than amphetamine. The anti-inflammatory activity appears to be minimal, with IC50 values in the high micromolar range, especially when compared to a potent COX-2 inhibitor like Celecoxib.[5]

This guide outlines a clear, scientifically-grounded path to confirming the biological activity of this compound. The proposed experiments are standard in early-stage drug discovery and provide a solid foundation for further investigation into its mechanism of action, selectivity, and potential therapeutic applications. The structural combination of a phenethylamine isostere and a pyrazole ring makes this and similar molecules intriguing candidates for further exploration in medicinal chemistry.[7]

References

  • Creveling, C. R., Van Der Schoot, J. B., & Udenfriend, S. (1962). Phenethylamine isosteres as inhibitors of dopamine beta-oxidase. Biochemical and Biophysical Research Communications, 8(3), 215-219. Available at: [Link]

  • DeMarinis, R. M., et al. (1986). New generation dopaminergic agents. 7. Heterocyclic bioisosteres that exploit the 3-OH-phenoxyethylamine D2 template. Journal of Medicinal Chemistry, 29(9), 1811-1816. Available at: [Link]

  • Wikipedia contributors. (2024). Entactogen. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 134. Available at: [Link]

  • Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Oriental University - Chemistry. Available at: [Link]

  • Semantic Scholar. (2013). Pharmacological activities of pyrazolone derivatives. Semantic Scholar. Available at: [Link]

  • Wikipedia contributors. (2024). Phenethylamine. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Mariappan, G., et al. (2010). The diverse pharmacological importance of Pyrazolone Derivatives : A Review. Journal of Pharmacy Research, 3(12). Available at: [Link]

  • Zhang, M., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 12(10), 1695-1719. Available at: [Link]

  • ResearchGate. (2023). Synthetic Approaches of Pyrazole Derivatives on Various Pharmacological Activity: A Review. ResearchGate. Available at: [Link]

  • Bekhit, A. A., & Abdel-Aziem, T. (2004). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules, 9(11), 904-918. Available at: [Link]

  • Chikhale, R., et al. (2015). Current status of pyrazole and its biological activities. Journal of Chemical and Pharmaceutical Research, 7(5), 118-132. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 201-214. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Phenethylamine. PubChem. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Structure-Activity Relationship (SAR) Studies of Pyrazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the pyrazole scaffold represents a cornerstone in the design of novel therapeutics. This five-membered aromatic heterocycle, with its two adjacent nitrogen atoms, offers a unique combination of physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, making it a privileged structure in medicinal chemistry.[1][2][3][4] This guide provides an in-depth comparison of pyrazole analogs across key therapeutic areas, supported by experimental data and detailed protocols to empower your own SAR investigations.

The Versatility of the Pyrazole Core: A Gateway to Diverse Bioactivities

The beauty of the pyrazole moiety lies in its synthetic tractability and the profound impact that substitutions at its various positions have on biological activity. The general structure of a substituted pyrazole allows for modifications at the N1, C3, C4, and C5 positions, each influencing the molecule's interaction with its biological target.

I. Pyrazole Analogs as Anticancer Agents: Targeting the Machinery of Cell Proliferation

Pyrazole derivatives have emerged as a prominent class of anticancer agents, with numerous analogs demonstrating potent activity against a range of cancer cell lines.[5][6][7] The primary mechanism of action for many of these compounds is the inhibition of protein kinases, which are critical regulators of cell growth, differentiation, and survival.[8]

Structure-Activity Relationship (SAR) Insights for Anticancer Activity

Our analysis of numerous studies reveals key SAR trends for pyrazole-based anticancer agents:

  • Substitution at N1: The nature of the substituent at the N1 position of the pyrazole ring is crucial for activity. Large, aromatic, or heterocyclic groups often enhance potency. For instance, in a series of EGFR kinase inhibitors, a carbothioamide group at N1 was found to be essential for high inhibitory activity.[9]

  • Substituents at C3 and C5: Aryl groups at the C3 and C5 positions are common features of potent anticancer pyrazoles. The electronic nature and substitution pattern of these aryl rings significantly modulate activity. For example, compounds with electron-donating groups like methoxy on the C5-phenyl ring and dimethyl substitution on the C3-phenyl ring have shown potent EGFR inhibitory activity.[9]

  • Substitution at C4: The C4 position offers another avenue for modification. The introduction of different functional groups at this position can influence selectivity and potency. For example, some studies have shown that linking an aloe-emodin moiety to the pyrazole core can lead to significant inhibitory activity against breast cancer cells.[10]

Comparative Performance of Anticancer Pyrazole Analogs

The following table summarizes the in vitro activity of representative pyrazole analogs against various cancer cell lines, highlighting the impact of structural modifications on their potency.

Compound IDTargetCancer Cell LineIC50 (µM)Key Structural FeaturesReference
C5 EGFRMCF-7 (Breast)0.083-(3,4-dimethylphenyl), 5-(4-methoxyphenyl), 1-carbothioamide[9]
12d TubulinA2780 (Ovarian)Not specified, but highly activeInduces apoptosis and G2/M block[5]
6b Not specifiedMDA-MB-231 (Breast)1.32Aloe-emodin derivative[10]
6e Not specifiedMDA-MB-231 (Breast)0.99Aloe-emodin derivative[10]
Compound 6 Aurora A KinaseHCT116 (Colon)0.393,4-diaryl pyrazole[7][8]
Compound 31 CDK2A549 (Lung)42.79Pyrazole-based hybrid heteroaromatic[7]
Compound 50 EGFR/VEGFR-2HepG2 (Liver)0.71Fused pyrazole[7]
Experimental Workflow: Assessing Anticancer Activity

A crucial step in the SAR study of potential anticancer agents is the evaluation of their cytotoxic effects on cancer cell lines. The MTT assay is a widely used, reliable, and straightforward method for this purpose.

This protocol outlines the steps for determining the IC50 value of a pyrazole analog using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][6][9][11]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Dimethyl sulfoxide (DMSO)

  • Test pyrazole analog (dissolved in DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazole analog in the complete culture medium. The final DMSO concentration should be less than 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for another 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

II. Pyrazole Analogs as Antimicrobial Agents: A Broad Spectrum of Activity

The pyrazole scaffold is also a fertile ground for the discovery of novel antimicrobial agents with activity against a range of bacteria and fungi.[11][12][13][14] The SAR of these compounds often differs from that of anticancer agents, highlighting the importance of target-specific design.

Structure-Activity Relationship (SAR) Insights for Antimicrobial Activity

Key structural features that influence the antimicrobial activity of pyrazole analogs include:

  • Carbothioamide and Thiourea Moieties: The presence of a carbothioamide or thiourea group at the N1 position has been shown to be beneficial for antimicrobial activity.[11]

  • Electron-Withdrawing Groups: The introduction of electron-withdrawing groups, such as a nitro group (-NO2), on the aryl substituents can enhance antimicrobial potency.[11]

  • Heterocyclic Rings: The incorporation of other heterocyclic rings, such as isocoumarin or thiadiazine, can lead to compounds with significant antibacterial and antifungal properties.[11][14]

Comparative Performance of Antimicrobial Pyrazole Analogs

The following table presents the antimicrobial activity of selected pyrazole derivatives, showcasing the impact of different structural motifs.

Compound IDTarget OrganismMIC (µg/mL)Key Structural FeaturesReference
5f Escherichia coliNot specified, but highest activityIsocoumarin tethered, -NO2 group[11]
21a Staphylococcus aureus62.5 - 125Pyrazole-1-carbothiohydrazide[14]
21c Aspergillus nigerEqual to standard drugPyrazole-1-carbothiohydrazide[14]
Experimental Workflow: Determining Antimicrobial Potency

The minimum inhibitory concentration (MIC) is the gold standard for quantifying the in vitro activity of an antimicrobial agent. The broth microdilution method is a commonly used and reliable technique for determining the MIC.

This protocol describes the steps to determine the MIC of a pyrazole analog against a bacterial strain.[7][15][16][17][18]

Materials:

  • Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Test pyrazole analog (dissolved in a suitable solvent like DMSO)

  • 0.5 McFarland turbidity standard

  • Sterile saline or PBS

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Compound Dilution:

    • Prepare a serial two-fold dilution of the pyrazole analog in CAMHB directly in the 96-well plate. The concentration range should be chosen to bracket the expected MIC.

    • Include a growth control well (inoculum in CAMHB without the compound) and a sterility control well (CAMHB only).

  • Inoculation:

    • Inoculate each well (except the sterility control) with the prepared bacterial suspension. The final volume in each well is typically 100 or 200 µL.

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the pyrazole analog that completely inhibits visible growth of the organism. The growth control well should be turbid, and the sterility control well should be clear.

III. Pyrazole Analogs as Kinase Inhibitors: Precision Targeting in Disease

The inhibition of protein kinases is a major strategy in modern drug discovery, and pyrazole-based compounds have proven to be highly effective in this arena.[8][19] Their ability to fit into the ATP-binding pocket of kinases makes them attractive scaffolds for designing potent and selective inhibitors.

Structure-Activity Relationship (SAR) Insights for Kinase Inhibition

The SAR of pyrazole-based kinase inhibitors is highly dependent on the specific kinase being targeted. However, some general principles apply:

  • Hydrogen Bonding Interactions: The N1-H of the pyrazole ring can act as a hydrogen bond donor, while the N2 atom can act as a hydrogen bond acceptor, both of which can form crucial interactions with the hinge region of the kinase ATP-binding site.[1]

  • Hydrophobic Pockets: The substituents at the C3, C4, and C5 positions are critical for occupying hydrophobic pockets within the kinase domain, thereby enhancing binding affinity and selectivity.

  • Amide Linkers: An amide group is often incorporated into the structure of pyrazole-based kinase inhibitors, as it can form additional hydrogen bonds with the target protein.[19]

Comparative Performance of Pyrazole-Based Kinase Inhibitors

The following table provides a comparison of the inhibitory activity of different pyrazole analogs against various kinases.

Compound IDTarget KinaseIC50 (µM)Key Structural FeaturesReference
9c JNK-1< 10Pyrazole with an amide group[19]
10a JNK-1< 10Pyrazole with an amide group[19]
10d JNK-1< 10Pyrazole with an amide group[19]
C5 EGFR0.073-(3,4-dimethylphenyl), 5-(4-methoxyphenyl), 1-carbothioamide[9]
Compound 6 Aurora A0.163,4-diaryl pyrazole[8]
Experimental Workflow: Measuring Kinase Inhibition

A variety of in vitro kinase assays are available to determine the inhibitory potency of compounds. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction, providing a sensitive and reliable method for determining IC50 values.

This protocol outlines the general steps for performing a kinase inhibition assay using the ADP-Glo™ system.[10][20]

Materials:

  • Purified kinase of interest (e.g., JNK1, EGFR)

  • Kinase-specific substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega) containing ADP-Glo™ Reagent and Kinase Detection Reagent

  • 384-well low-volume plates

  • Test pyrazole analog (dissolved in DMSO)

  • Kinase buffer

Procedure:

  • Reagent Preparation:

    • Dilute the enzyme, substrate, ATP, and test compounds in the appropriate kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the test inhibitor or vehicle (DMSO).

    • Add 2 µL of the diluted enzyme.

    • Initiate the reaction by adding 2 µL of the substrate/ATP mix.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • Luminescence Generation:

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Signal Measurement:

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualizing SAR Workflows and Experimental Designs

To further clarify the concepts discussed, the following diagrams illustrate key workflows and relationships in the SAR study of pyrazole analogs.

SAR_Workflow General SAR Workflow for Pyrazole Analogs cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 SAR Analysis Start Identify Lead Pyrazole Scaffold Modify Systematic Structural Modification (N1, C3, C4, C5) Start->Modify Synthesize Synthesize Analog Library Modify->Synthesize Screen Primary Screening (e.g., Cell Viability) Synthesize->Screen Determine Determine Potency (IC50 / MIC) Screen->Determine Assess Assess Selectivity (e.g., Kinase Panel) Determine->Assess Analyze Analyze Data & Identify Trends Assess->Analyze Refine Refine Pharmacophore Model Analyze->Refine Design Design Next Generation Analogs Refine->Design Design->Modify

Caption: A generalized workflow for the structure-activity relationship (SAR) studies of pyrazole analogs.

Kinase_Inhibition_Assay Workflow for a Kinase Inhibition Assay cluster_0 Reaction Setup cluster_1 Incubation & Detection cluster_2 Data Analysis A Add Pyrazole Analog (Inhibitor) B Add Kinase Enzyme A->B C Add Substrate & ATP B->C D Incubate at Room Temperature (Kinase Reaction) C->D E Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) D->E F Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) E->F G Measure Luminescence F->G H Calculate % Inhibition G->H I Determine IC50 H->I

Caption: A streamlined workflow for determining kinase inhibition using a luminescence-based assay.

MTT_Assay_Workflow Workflow for the MTT Cell Viability Assay cluster_0 Cell Culture & Treatment cluster_1 Colorimetric Reaction cluster_2 Data Acquisition & Analysis A Seed Cells in 96-well Plate B Incubate for 24h (Attachment) A->B C Treat with Pyrazole Analogs B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h (Formazan Formation) E->F G Add DMSO to Solubilize Formazan F->G H Measure Absorbance at 570 nm G->H I Calculate % Cell Viability H->I J Determine IC50 I->J

Caption: A step-by-step workflow for assessing the cytotoxicity of compounds using the MTT assay.

Conclusion

The pyrazole scaffold continues to be a highly valuable framework in the quest for novel therapeutic agents. A systematic approach to SAR studies, combining rational design, efficient synthesis, and robust biological evaluation, is paramount to unlocking the full potential of this versatile heterocycle. This guide has provided a comparative overview of pyrazole analogs in key therapeutic areas, along with detailed experimental protocols to facilitate your research endeavors. By understanding the intricate relationships between chemical structure and biological activity, we can continue to develop innovative and effective medicines for a multitude of diseases.

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A Comparative Efficacy Analysis of 1-(1-Methyl-1H-pyrazol-4-yl)propan-2-amine and Established Monoamine Oxidase B Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the putative novel compound, 1-(1-Methyl-1H-pyrazol-4-yl)propan-2-amine, against clinically established Monoamine Oxidase B (MAO-B) inhibitors. This document is intended for researchers and drug development professionals engaged in the study of neurodegenerative diseases, particularly Parkinson's disease.

Introduction: The Rationale for Novel MAO-B Inhibitors

Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra region of the brain.[1][2][3] A primary therapeutic strategy involves augmenting dopamine levels to alleviate motor symptoms such as tremors, rigidity, and bradykinesia.[1][3] Monoamine Oxidase B (MAO-B) is a key enzyme responsible for the degradation of dopamine in the brain.[4][5][6] Inhibition of MAO-B leads to increased dopamine availability, offering symptomatic relief for patients.[4][6][7]

Currently, several MAO-B inhibitors are in clinical use, including selegiline, rasagiline, and safinamide.[5][8] While effective, the search for novel inhibitors with improved selectivity, different binding kinetics (reversible vs. irreversible), and potentially neuroprotective properties remains an active area of research.[9][10][11]

The compound this compound, hereafter referred to as "Compound P," is a novel small molecule with structural similarities to known MAO-B inhibitors, particularly the propan-2-amine moiety. This guide presents a hypothetical, yet scientifically grounded, comparison of Compound P with established MAO-B inhibitors to evaluate its potential as a therapeutic candidate.

Mechanism of Action: A Comparative Overview

The therapeutic efficacy of MAO-B inhibitors is intrinsically linked to their mechanism of action at the molecular level. The established inhibitors—selegiline, rasagiline, and safinamide—offer a spectrum of inhibitory mechanisms.

  • Selegiline: An irreversible inhibitor of MAO-B that potentiates dopaminergic neurotransmission by preventing the breakdown of dopamine.[4] It is selective for MAO-B at lower doses.[1] However, it is metabolized to L-amphetamine and L-methamphetamine, which can lead to side effects such as insomnia.[12]

  • Rasagiline: A potent, selective, and irreversible MAO-B inhibitor that, unlike selegiline, does not have amphetamine-like metabolites.[2][7][13] It is used as both monotherapy in early Parkinson's and as an adjunct to levodopa in more advanced stages.[7][10] Some studies suggest potential neuroprotective effects, though this is still a subject of research.[7][11]

  • Safinamide: A unique MAO-B inhibitor due to its reversible mechanism of action.[14][15] Beyond its dopaminergic effects, safinamide also modulates glutamate release through the blockade of voltage-dependent sodium and calcium channels, a dual mechanism that may contribute to its clinical profile.[14][15][16][17][18]

Compound P is hypothesized to act as a selective MAO-B inhibitor. Its pyrazole core and propan-2-amine side chain suggest a potential for high-affinity binding to the active site of the MAO-B enzyme. The nature of its inhibition (reversible vs. irreversible) would require experimental validation.

Signaling Pathway of MAO-B Inhibition

The following diagram illustrates the role of MAO-B in a dopaminergic neuron and the mechanism of action of MAO-B inhibitors.

MAO_B_Pathway cluster_presynaptic Presynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine_Cytosol Dopamine (cytosolic) L_DOPA->Dopamine_Cytosol DDC Dopamine_Vesicle Dopamine (in vesicles) Synaptic_Cleft Synaptic Cleft Dopamine_Vesicle->Synaptic_Cleft Dopamine_Cytosol->Dopamine_Vesicle VMAT2 MAO_B MAO-B Dopamine_Cytosol->MAO_B Degradation DOPAC DOPAC (inactive metabolite) MAO_B->DOPAC Inhibitors Compound P Selegiline Rasagiline Safinamide Inhibitors->MAO_B Dopamine_Receptor Postsynaptic Dopamine Receptors Synaptic_Cleft->Dopamine_Receptor Binding

Caption: Dopaminergic synapse and the role of MAO-B inhibition.

Head-to-Head Efficacy Comparison: In Vitro Data

To objectively compare the potential efficacy of Compound P with established inhibitors, we present a table of key in vitro parameters. The data for Compound P are hypothetical and serve as a benchmark for desired characteristics in a novel MAO-B inhibitor.

ParameterCompound P (Hypothetical)SelegilineRasagilineSafinamide
MAO-B IC₅₀ (nM) 5.29.84.525.4
MAO-A IC₅₀ (nM) >10,0002,1004,200>10,000
Selectivity Index (MAO-A/MAO-B) >1900~214~933>393
Mechanism of Inhibition Reversible (Hypothesized)IrreversibleIrreversibleReversible
Primary Metabolites Non-amphetamineL-amphetamine, L-methamphetamine1-AminoindanSafinamide Acid

IC₅₀ values represent the concentration of inhibitor required to reduce enzyme activity by 50%. A lower IC₅₀ indicates greater potency. The Selectivity Index is the ratio of MAO-A IC₅₀ to MAO-B IC₅₀, with a higher number indicating greater selectivity for MAO-B.

Experimental Protocol: In Vitro MAO-B Inhibition Assay

The following protocol outlines a standard, reliable method for determining the IC₅₀ of a test compound against human MAO-B.

Objective: To determine the potency and selectivity of Compound P for MAO-B inhibition.

Materials:

  • Recombinant human MAO-B enzyme

  • Kynuramine (substrate)

  • 4-Hydroxyquinoline (fluorescent product)

  • Test compounds (Compound P, Selegiline, Rasagiline, Safinamide)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • 96-well microplates (black, flat-bottom)

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each test compound in DMSO.

    • Create a series of dilutions in potassium phosphate buffer to achieve final assay concentrations ranging from 0.1 nM to 100 µM.

  • Assay Setup:

    • In each well of the 96-well plate, add 50 µL of the appropriate compound dilution.

    • Include control wells with buffer only (no inhibitor) and wells with a known inhibitor as a positive control.

  • Enzyme Addition:

    • Add 50 µL of recombinant human MAO-B (at a pre-determined optimal concentration) to each well.

    • Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.

  • Substrate Addition and Reaction:

    • Initiate the enzymatic reaction by adding 50 µL of kynuramine substrate to each well.

    • Incubate the plate at 37°C for 30 minutes, protected from light.

  • Reaction Termination and Fluorescence Measurement:

    • Stop the reaction by adding 50 µL of 2N NaOH.

    • Measure the fluorescence of the 4-hydroxyquinoline product using a microplate reader (Excitation: 320 nm, Emission: 380 nm).

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Experimental Workflow Diagram

MAO_B_Assay_Workflow Start Start Prep_Compounds Prepare Serial Dilutions of Test Compounds Start->Prep_Compounds Add_Compounds Add 50 µL of Compound Dilutions to 96-Well Plate Prep_Compounds->Add_Compounds Add_Enzyme Add 50 µL of MAO-B Enzyme to Each Well Add_Compounds->Add_Enzyme Incubate_1 Incubate at 37°C for 15 min Add_Enzyme->Incubate_1 Add_Substrate Add 50 µL of Kynuramine Substrate to Initiate Reaction Incubate_1->Add_Substrate Incubate_2 Incubate at 37°C for 30 min Add_Substrate->Incubate_2 Stop_Reaction Add 50 µL of 2N NaOH to Stop Reaction Incubate_2->Stop_Reaction Read_Fluorescence Measure Fluorescence (Ex: 320 nm, Em: 380 nm) Stop_Reaction->Read_Fluorescence Analyze_Data Calculate % Inhibition and Determine IC₅₀ Values Read_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vitro MAO-B inhibition assay.

Discussion and Future Directions

This guide presents a comparative framework for evaluating the novel compound this compound against established MAO-B inhibitors. Based on our hypothetical data, Compound P exhibits high potency and selectivity for MAO-B, comparable to or exceeding that of rasagiline and selegiline. A key hypothesized advantage is its reversible mechanism of inhibition, similar to safinamide, which may offer a better safety profile by allowing for the recovery of enzyme function after drug clearance. Furthermore, the absence of amphetamine-like metabolites would be a significant advantage over selegiline.[12]

The next steps in the preclinical evaluation of Compound P would involve:

  • Experimental Validation: Performing in vitro MAO-A and MAO-B inhibition assays as described to confirm its potency and selectivity.

  • Mechanism of Inhibition Studies: Conducting enzyme kinetic studies to determine whether the inhibition is reversible or irreversible.

  • In Vivo Efficacy Studies: Assessing the efficacy of Compound P in animal models of Parkinson's disease.

  • Pharmacokinetic and Safety Profiling: Evaluating the absorption, distribution, metabolism, excretion (ADME), and toxicity of the compound.

The exploration of novel chemical scaffolds, such as the pyrazole-based structure of Compound P, is essential for the development of next-generation therapeutics for neurodegenerative diseases.

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A Comparative Guide to In Vivo Validation of 1-(1-Methyl-1H-pyrazol-4-yl)propan-2-amine: Bridging In Vitro Promise to Preclinical Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The journey from a promising in vitro result to a viable therapeutic candidate is a rigorous process of validation and comparison. This guide provides a comprehensive framework for translating the in vitro findings of novel compounds, using the hypothetical molecule 1-(1-Methyl-1H-pyrazol-4-yl)propan-2-amine (referred to herein as "CMP-X") , into a robust in vivo experimental plan. The pyrazole nucleus is a common feature in many drugs with a wide range of biological activities, including anti-inflammatory and analgesic properties.[1]

For the purpose of this guide, we will operate under a common drug discovery scenario:

  • Hypothetical In Vitro Finding: CMP-X has been identified as a potent and selective agonist for "Receptor-Z," a novel G-protein coupled receptor (GPCR) expressed on dorsal root ganglia neurons. In vitro assays using primary neuronal cultures demonstrated that CMP-X significantly attenuates the release of pro-inflammatory neuropeptides following capsaicin challenge, suggesting a potential role in mitigating neuropathic pain.

  • Comparative Agent: To establish a benchmark for performance, CMP-X will be compared against Pregabalin , a widely used therapeutic for neuropathic pain.[2] Pregabalin's mechanism involves binding to the alpha2-delta subunit of voltage-gated calcium channels in the central nervous system, which modulates calcium influx and reduces the release of excitatory neurotransmitters.[3][4][5]

This guide will detail the critical steps, experimental designs, and data interpretation necessary to validate the therapeutic potential of CMP-X in a preclinical setting.

Part 1: The Rationale for In Vivo Translation

Moving from a controlled in vitro environment to a complex biological system is the crucible where a compound's true potential is tested. While in vitro assays are invaluable for initial screening and mechanism of action studies, they cannot predict a compound's behavior in a living organism.[6] Key questions that only in vivo studies can answer include:

  • Pharmacokinetics (PK): Can the compound reach its target in sufficient concentrations? This involves studying its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The pharmacokinetics and pharmacodynamics of novel psychoactive substances are crucial for identifying psychoactive metabolites that contribute to toxicity and pharmacological effects.[7][8]

  • Pharmacodynamics (PD): Does the compound engage its target (Receptor-Z) in the living animal and produce the desired physiological effect (analgesia)?

  • Efficacy: Does the target engagement translate into a meaningful therapeutic outcome in a disease-relevant model?

  • Safety and Tolerability: What are the potential undesirable effects of the compound on other physiological systems?[9] Safety pharmacology studies are essential to investigate these potential effects.[10]

The following workflow provides a high-level overview of the transition from in vitro discovery to in vivo validation.

Caption: High-level workflow from in vitro discovery to in vivo validation.

Part 2: Designing the In Vivo Comparative Study

Animal Model Selection: The Chronic Constriction Injury (CCI) Model

To assess the efficacy of CMP-X in a clinically relevant context, a robust and well-characterized animal model of neuropathic pain is essential. The Chronic Constriction Injury (CCI) model is a widely used surgical model that mimics human neuropathic pain conditions caused by nerve compression.[11][12] This model involves placing loose ligatures around the sciatic nerve, leading to inflammation, nerve damage, and the development of persistent pain hypersensitivity, including mechanical allodynia (pain from a non-painful stimulus).[12][13][14]

Causality Behind Choice: The CCI model is selected because its pathophysiology involves peripheral nerve inflammation and sensitization, processes directly relevant to the hypothesized mechanism of CMP-X (i.e., modulating neuropeptide release from peripheral neurons). This provides a strong mechanistic link between the in vitro findings and the in vivo test system.

Comparative Efficacy Assessment: Mechanical Allodynia

The primary endpoint for efficacy will be the reversal of mechanical allodynia, measured using the von Frey test .[15][16] This test determines the paw withdrawal threshold in response to calibrated mechanical stimuli.[16][17]

Phase 1: CCI Surgery and Phenotype Development

  • Animal Subjects: Male Sprague-Dawley rats (200-250g) are used. The number of animals should be sufficient for statistical power.[18]

  • Anesthesia and Surgery: Anesthetize the rat (e.g., isoflurane). Surgically expose the common sciatic nerve at the mid-thigh level.[12]

  • Ligation: Proximal to the nerve's trifurcation, place four loose ligatures of chromic gut suture around the nerve.[12][13]

  • Sham Control: A separate group of animals will undergo the same surgical procedure without nerve ligation to control for effects of surgery itself.

  • Recovery: Allow animals to recover for 7-10 days. During this period, the neuropathic pain phenotype (mechanical allodynia) will develop.

Phase 2: Baseline and Post-Dosing Behavioral Testing

  • Acclimation: On testing days, place rats in individual Plexiglas enclosures on a wire mesh floor and allow them to acclimate for at least 30 minutes.[19]

  • Baseline Measurement: Before any treatment, establish a baseline paw withdrawal threshold using von Frey filaments. Apply filaments of increasing force to the plantar surface of the hind paw until a withdrawal response is elicited.[16][19] The force that causes withdrawal in 50% of applications is determined.

  • Grouping and Dosing: Randomize animals with a confirmed allodynic phenotype (significantly lower withdrawal threshold compared to sham) into the following groups:

    • Vehicle Control (e.g., saline or appropriate solvent)

    • CMP-X (e.g., 3, 10, 30 mg/kg, intraperitoneal - i.p.)

    • Pregabalin (e.g., 30 mg/kg, i.p. - effective dose)

  • Post-Dose Measurement: At specific time points after dosing (e.g., 30, 60, 120, 240 minutes), repeat the von Frey test to assess the compound's analgesic effect.

Data Presentation and Interpretation

The results should be tabulated to allow for clear comparison across treatment groups.

Table 1: Hypothetical Comparative Efficacy Data in CCI Model

Treatment Group (n=10/group)Dose (mg/kg, i.p.)Paw Withdrawal Threshold (grams) at 60 min post-dose (Mean ± SEM)% Reversal of Allodynia
Sham ControlN/A14.5 ± 0.8N/A
Vehicle Control (CCI)N/A3.2 ± 0.40%
Pregabalin309.8 ± 0.758.9%
CMP-X34.5 ± 0.511.6%
CMP-X108.9 ± 0.650.9%
CMP-X3012.1 ± 0.9**79.5%

*p < 0.05, **p < 0.01 compared to Vehicle Control (CCI). % Reversal calculated as: [(Post-dose - Vehicle) / (Sham - Vehicle)] x 100.

Interpretation: In this hypothetical dataset, CMP-X demonstrates a dose-dependent reversal of mechanical allodynia. At 10 mg/kg, its efficacy is comparable to the standard-of-care, Pregabalin. At 30 mg/kg, it shows superior efficacy. This provides strong evidence that the in vitro activity on Receptor-Z translates to a functional analgesic effect in vivo.

Part 3: Validating the System: PK/PD and Safety Assessment

To ensure the efficacy data is robust and not an artifact, it must be supported by pharmacokinetic and safety assessments. This constitutes a self-validating system.

Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation

A satellite group of animals should be used for pharmacokinetic analysis to correlate drug exposure with the observed efficacy.

  • Dosing: Administer CMP-X (e.g., 10 mg/kg, i.p.) to a separate cohort of CCI rats.

  • Blood Sampling: At time points corresponding to the behavioral assessment (e.g., 30, 60, 120, 240 minutes), collect blood samples.

  • Analysis: Analyze plasma samples using LC-MS/MS to determine the concentration of CMP-X over time.

  • Correlation: Plot the plasma concentration against the analgesic effect (% reversal of allodynia) to establish a PK/PD relationship. This confirms that the drug is present in the system at concentrations sufficient to cause the observed effect.

Caption: Relationship between pharmacokinetics (exposure) and pharmacodynamics (effect).

Table 2: Hypothetical Pharmacokinetic Parameters for CMP-X

ParameterValue (10 mg/kg, i.p.)
Tmax (Time to peak concentration)0.5 hr
Cmax (Peak plasma concentration)1250 ng/mL
AUC (Area under the curve)3500 ng*hr/mL
Half-life (t1/2)2.1 hr
Safety and Tolerability Assessment

It is critical to ensure that the observed paw withdrawal is due to analgesia and not sedation or motor impairment. A basic safety assessment should be run in parallel.

  • Observation: Following dosing in the efficacy study, observe animals for any overt signs of toxicity or behavioral changes (e.g., sedation, hyperactivity, stereotypy).

  • Motor Coordination (Optional): In a separate study, use a rotarod test to assess if CMP-X affects motor coordination at effective doses. A compound that causes animals to fall off the rotarod may produce a "false positive" in the von Frey test due to motor impairment rather than pain relief.

  • Body Weight: Monitor animal body weights throughout the study as a general measure of health.

Trustworthiness through Self-Validation: If CMP-X reverses allodynia at doses that do not cause sedation or motor impairment, it validates the analgesic effect as specific. Conversely, if the effective dose in the von Frey test is the same dose that causes motor deficits, the efficacy results are confounded and cannot be trusted.

Conclusion

This guide outlines a logical and scientifically rigorous pathway for validating the in vitro promise of this compound (CMP-X) in a preclinical model of neuropathic pain. By selecting a disease-relevant animal model, employing a validated behavioral endpoint, and directly comparing against a clinical standard-of-care, researchers can generate a clear and objective assessment of the compound's potential. The integration of pharmacokinetic and safety studies is paramount, creating a self-validating experimental system that ensures the trustworthiness and integrity of the findings. The hypothetical data presented suggests that CMP-X warrants further investigation as a potential novel analgesic, demonstrating the power of a well-designed in vivo validation strategy.

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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 1-(1-Methyl-1H-pyrazol-4-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the early and accurate identification of a compound's potential off-target interactions is paramount. This guide provides an in-depth, technical comparison of methodologies for the cross-reactivity profiling of 1-(1-Methyl-1H-pyrazol-4-yl)propan-2-amine, a novel psychoactive substance (NPS) with a pyrazole scaffold. As a Senior Application Scientist, my objective is to equip you with the rationale behind experimental choices and to present self-validating protocols that ensure data integrity and reproducibility.

The pyrazole nucleus is a common feature in many biologically active compounds, exhibiting a wide range of activities including anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2] Given the structural alerts inherent in the this compound molecule—namely the pyrazole ring and the propan-2-amine side chain—a thorough investigation into its potential interactions with a broad range of biological targets is not just a regulatory requirement, but a scientific necessity to mitigate the risk of adverse drug reactions (ADRs).[3][4]

Predicted Primary Targets and Rationale

The structural similarity of this compound to known monoaminergic agents suggests a high probability of interaction with monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[5] These transporters are critical for regulating neurotransmitter levels in the synapse, and modulation of their activity is a hallmark of many psychoactive compounds.[5][6] The propan-2-amine moiety, in particular, is a well-established pharmacophore for monoamine transporter ligands.

Beyond monoamine transporters, the pyrazole core is found in compounds targeting a variety of receptors and enzymes.[7][8][9][10][11][12] Therefore, a comprehensive cross-reactivity profile must extend to G-protein coupled receptors (GPCRs), ion channels, and key metabolic enzymes to build a complete safety profile.

Caption: Predicted primary signaling pathway for this compound.

Comparative Analysis of Cross-Reactivity Screening Platforms

The initial step in de-risking a compound is to screen it against a broad panel of known safety-relevant targets. Several commercial platforms offer comprehensive in vitro safety pharmacology profiling services. The choice of panel depends on the stage of drug development and the level of risk tolerance.[3][13]

Screening Panel ProviderPanel Name(s)Number of TargetsAssay FormatsKey Features
Eurofins Discovery SafetyScreen44, SafetyScreen59, SAFETYscan4744, 59, 47Binding & Functional AssaysTiered panels for different discovery stages; includes functional assays for key ADR-linked targets.[13]
Pharmaron Standard Panels44, 94Binding & Functional AssaysCustomizable panels with broad target coverage including GPCRs, kinases, and ion channels.[14]
ICE Bioscience ICESTP Safety Panel™44, 77Not specifiedOffers specialized panels such as a "Drug Abuse Panel" which is highly relevant for an NPS.[3]
Reaction Biology InVEST Panels>100Enzymatic, Binding, Cell-basedComprehensive screening with options for cardiac safety and CYP profiling.[15]
WuXi AppTec Mini Safety 44, Second Safety 54, Full Safety 9844, 54, 98Not specifiedCost-effective, tiered panels for early hazard identification and lead optimization.[4]

Expert Rationale: For a novel psychoactive substance like this compound, a tiered approach is recommended. An initial screen using a broad panel, such as the WuXi AppTec Full Safety 98 Panel or the Pharmaron 94-target panel, provides a wide net to catch potential liabilities.[4] Given its predicted monoaminergic activity, a follow-up with a more focused panel, like the ICE Bioscience Drug Abuse Panel, would provide deeper insights into its abuse potential.[3] The inclusion of functional assays, as offered by Eurofins and Pharmaron, is critical to move beyond simple binding and understand the downstream physiological consequences of any off-target interactions.[14][13]

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness of the data, each experimental protocol should be designed as a self-validating system with appropriate controls and orthogonal assays to confirm initial findings.

Primary Screening: Radioligand Binding Assay for Monoamine Transporters

This assay determines the binding affinity (Ki) of the test compound for DAT, NET, and SERT by measuring its ability to displace a specific radioligand.[5][16]

Methodology:

  • Membrane Preparation:

    • Homogenize HEK293 cells stably expressing human DAT, NET, or SERT in ice-cold lysis buffer.[6]

    • Centrifuge to pellet the membranes and wash to remove cytosolic components.[17]

    • Resuspend the final membrane pellet in binding buffer and determine the protein concentration.[17]

  • Competitive Binding Assay:

    • In a 96-well plate, add binding buffer, serial dilutions of this compound, the specific radioligand (e.g., [³H]-WIN 35,428 for DAT, [³H]-Nisoxetine for NET, [³H]-Citalopram for SERT) at a concentration near its Kd, and the membrane preparation.[16]

    • For non-specific binding, add a high concentration of a known inhibitor (e.g., GBR 12909 for DAT, Desipramine for NET, Fluoxetine for SERT).

    • Incubate to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.[16]

    • Wash the filters with ice-cold buffer.[16]

    • Measure the radioactivity retained on the filters using a scintillation counter.[17]

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[16]

Caption: Workflow for the monoamine transporter radioligand binding assay.

Secondary Screening: Functional GPCR Assays

Should the primary screen reveal significant binding to any GPCRs, a functional assay is necessary to determine if the compound acts as an agonist, antagonist, or allosteric modulator.[18][19] Common functional readouts include changes in second messengers like cAMP and Ca2+.[20][21][22]

Methodology (cAMP Assay for Gs/Gi-coupled Receptors):

  • Cell Culture:

    • Use a cell line stably expressing the GPCR of interest and a cAMP-responsive reporter gene (e.g., CRE-luciferase).

  • Assay Protocol (Agonist Mode):

    • Plate the cells in a 96-well plate and incubate overnight.

    • Replace the culture medium with assay buffer containing a phosphodiesterase inhibitor to prevent cAMP degradation.

    • Add serial dilutions of this compound or a known agonist (positive control).

    • Incubate for a specified time.

  • Assay Protocol (Antagonist Mode):

    • Pre-incubate the cells with serial dilutions of the test compound.

    • Add a known agonist at a concentration that elicits a submaximal response (EC80).

    • Incubate for a specified time.

  • Detection:

    • Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) or directly quantify cAMP levels using an immunoassay (e.g., HTRF or ELISA).[23][24][25][26][27]

  • Data Analysis:

    • For agonist activity, plot the response versus the log concentration of the test compound to determine the EC50 and Emax.

    • For antagonist activity, plot the inhibition of the agonist response versus the log concentration of the test compound to determine the IC50.

Trustworthiness through Orthogonal Assays: A key principle of scientific integrity is the confirmation of findings through independent methods. If a compound shows high affinity in a binding assay, its functional activity must be confirmed in a relevant cell-based assay. For example, a high Ki at DAT should be followed up with a dopamine uptake inhibition assay to confirm functional antagonism.[6][28] Similarly, significant hits from a broad GPCR screen should be validated with specific second messenger or β-arrestin recruitment assays.[19]

Conclusion

The cross-reactivity profiling of this compound requires a multi-faceted and logical approach. By combining broad panel screening with targeted, hypothesis-driven functional assays, researchers can build a comprehensive and reliable safety profile. The experimental protocols outlined in this guide, when executed with the appropriate controls, provide a robust framework for assessing the potential on- and off-target activities of this and other novel chemical entities, ultimately contributing to the development of safer and more effective therapeutics.

References

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  • ICE Bioscience. (n.d.). Safety Pharmacology Services_In Vitro Safety Pharmacology Profiling_In Vitro Pharmacology Safety Panel. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved from [Link]

  • Reaction Biology. (n.d.). In Vitro Safety Pharmacology Services. Retrieved from [Link]

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The Isomer Effect: A Comparative Analysis of Substituted Pyrazoles in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Understanding Structure-Activity Relationships

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents.[1][2][3] Its versatility allows for substitutions at various positions, leading to a diverse range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][4][5] However, the precise positioning of these substituents—the isomerism—can dramatically alter a compound's efficacy and selectivity. This guide provides a comparative analysis of substituted pyrazole isomers, offering insights into their differential performance in key biological assays and elucidating the underlying structure-activity relationships (SAR).

The Significance of Isomerism in Pyrazole Bioactivity

The five-membered aromatic ring of pyrazole offers multiple sites for substitution, primarily at the N1, C3, C4, and C5 positions. The resulting isomers, while possessing the same molecular formula, can exhibit vastly different three-dimensional arrangements and electronic properties. These differences directly impact how the molecule interacts with its biological target, influencing binding affinity, target specificity, and ultimately, the therapeutic outcome.

A classic example of this is seen in the development of selective cyclooxygenase-2 (COX-2) inhibitors, where the substitution pattern on the pyrazole ring is critical for achieving selectivity over the COX-1 isoform, thereby reducing gastrointestinal side effects.[6] Similarly, in the realm of kinase inhibitors, the specific placement of functional groups on the pyrazole core dictates the interactions within the ATP-binding pocket, governing potency and the kinase selectivity profile.[7][8][9]

Comparative Analysis in Key Therapeutic Areas

This section delves into specific examples from the literature to highlight the profound impact of isomerism on the biological activity of substituted pyrazoles.

Anticancer Activity: Targeting Protein Kinases

Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. Pyrazole derivatives have emerged as a privileged scaffold for the design of potent and selective kinase inhibitors.[7][9][10]

A study on N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines as cyclin-dependent kinase 2 (CDK2) inhibitors demonstrated the importance of substituent positioning. While a comprehensive isomeric comparison was not the primary focus, the structure-activity relationship data revealed that even minor positional changes of substituents on the pyrazole rings could significantly impact the inhibitory potency.[11] For instance, the placement of a methyl group on the pyrazole ring was found to be crucial for selectivity against CDK2.[7]

Table 1: Comparative Anticancer Activity of Pyrazole Derivatives

CompoundTargetIC50 (µM)Cell LineReference
Compound 15 CDK20.005 (Ki)13 cancer cell lines[11]
Compound 163 -12.22HepG-2[12]
Compound 182c EGFR tyrosine kinase0.229-[12]
Derivative 11a -Micromolar valuesHeLa, MCF7, SKOV3, SKMEL28[13]

Note: This table presents a selection of data from various sources to illustrate the range of activities and is not a direct head-to-head comparison of isomers from a single study.

Anti-inflammatory Activity: Selective COX-2 Inhibition

The anti-inflammatory properties of pyrazole derivatives are well-documented, with the blockbuster drug celecoxib being a prime example.[3] The selectivity of these compounds for COX-2 over COX-1 is a key determinant of their safety profile.

One study synthesized a series of substituted pyrazole derivatives and evaluated their COX-1/COX-2 inhibitory activity. Although not a direct isomeric comparison, the results highlighted that the nature and position of the substituent on the phenyl rings attached to the pyrazole core played a critical role in determining the COX-2 selectivity.[4] For example, methoxy-substituted compounds showed superior activity to the standard drug celecoxib in an in vivo anti-inflammatory assay.[12]

Table 2: Comparative Anti-inflammatory Activity of Pyrazole Derivatives

CompoundAssayResultStandard DrugReference
Compound 117a In vitro anti-inflammatory93.80% inhibitionDiclofenac sodium[12]
Compound 132b COX-2 inhibitionIC50 = 3.5 nM-[4]
Compounds 143a, 143c, 143e In vivo anti-inflammatoryED50 = 62.61, 55.83, 58.49 µmol/kgCelecoxib (ED50 = 78.53 µmol/kg)[4][12]

Experimental Protocols for Biological Assays

To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. Below are representative methodologies for assays commonly used to evaluate the biological activity of pyrazole isomers.

Kinase Inhibition Assay (Example: CDK2)

This protocol describes a typical in vitro kinase assay to determine the inhibitory activity of test compounds against a specific protein kinase.

Methodology:

  • Reagents and Materials: Recombinant CDK2/cyclin E, substrate peptide (e.g., histone H1), ATP, kinase buffer, 96-well plates, and detection reagent.

  • Compound Preparation: Dissolve test compounds in DMSO to create stock solutions. Prepare serial dilutions in kinase buffer.

  • Assay Procedure: a. Add 10 µL of the test compound dilution or control to the wells of a 96-well plate. b. Add 20 µL of the CDK2/cyclin E enzyme solution to each well. c. Incubate for 10 minutes at room temperature to allow for compound binding. d. Initiate the kinase reaction by adding 20 µL of the ATP/substrate mixture. e. Incubate for 60 minutes at 30°C. f. Stop the reaction and detect the amount of phosphorylated substrate using a suitable method (e.g., luminescence-based assay).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control. Determine the IC50 value by fitting the data to a dose-response curve.[11]

Workflow Diagram: In Vitro Kinase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Plate cluster_detection Detection & Analysis Compound_Prep Compound Dilution Assay_Well Add Compound Add Enzyme Incubate (Pre-reaction) Add Substrate/ATP Incubate (Reaction) Stop Reaction Compound_Prep->Assay_Well:f0 Enzyme_Prep Enzyme Preparation Enzyme_Prep->Assay_Well:f1 Substrate_Prep Substrate/ATP Mix Substrate_Prep->Assay_Well:f3 Detection Signal Detection Assay_Well:f5->Detection Data_Analysis IC50 Calculation Detection->Data_Analysis G cluster_input cluster_enzymes cluster_output Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Pyrazole_Isomer Pyrazole Isomer Pyrazole_Isomer->COX1 Inhibition (Undesired) Pyrazole_Isomer->COX2 Inhibition (Desired) Prostaglandins_1 Prostaglandins (Physiological) COX1->Prostaglandins_1 Prostaglandins_2 Prostaglandins (Inflammatory) COX2->Prostaglandins_2

Caption: Selective inhibition of COX-2 by pyrazole isomers.

Conclusion and Future Directions

The evidence clearly indicates that the isomeric form of a substituted pyrazole is a critical determinant of its biological activity. The position of substituents dictates the molecule's interaction with its biological target, influencing potency, selectivity, and overall therapeutic potential. This guide has provided a framework for understanding these structure-activity relationships through comparative data and detailed experimental protocols.

For researchers and drug development professionals, a systematic approach to the synthesis and evaluation of pyrazole isomers is paramount. Future studies should aim for direct, head-to-head comparisons of isomeric series within the same biological assays to generate more definitive SAR data. Such rigorous analysis will undoubtedly accelerate the discovery and development of novel, highly effective, and safer pyrazole-based therapeutics.

References

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A Head-to-Head Comparison of Pyrazole-Based Kinase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically successful kinase inhibitors.[1][2] Its versatility allows for the development of potent and selective inhibitors for a wide range of kinases implicated in diseases such as cancer and inflammatory disorders.[1][3] This guide provides a comprehensive, head-to-head comparison of prominent pyrazole-based kinase inhibitors, supported by experimental data, detailed methodologies for key validation assays, and visualizations of the relevant signaling pathways.

I. Quantitative Comparison of In Vitro Potency

The efficacy of a kinase inhibitor is fundamentally determined by its potency against its intended target. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify this, with lower values indicating greater potency. The following table summarizes the in vitro potency of several notable pyrazole-based kinase inhibitors against their primary targets.

InhibitorPrimary Target(s)IC50 (nM)Key Therapeutic Area
Ruxolitinib JAK1, JAK2~3 (for both)Myelofibrosis, Polycythemia Vera
Barasertib (AZD1152) Aurora B0.37Oncology
Crizotinib ALK, c-MetPotent inhibitorNon-Small Cell Lung Cancer
Encorafenib B-Raf (V600E)Potent inhibitorMelanoma
Asciminib (ABL001) Bcr-Abl0.5Chronic Myeloid Leukemia
Afuresertib Akt1, Akt2, Akt31.3, 2, 2.6Oncology
Compound 3f JAK1, JAK2, JAK33.4, 2.2, 3.5Preclinical

Table 1: In vitro potency of selected pyrazole-based kinase inhibitors. Data compiled from multiple sources.[2][4][5][6]

II. Kinase Selectivity: A Critical Determinant of Safety and Efficacy

While high potency against the primary target is crucial, the selectivity of an inhibitor across the human kinome is equally important in minimizing off-target effects and associated toxicities.[7] Kinase selectivity profiling is therefore a critical step in inhibitor development.[8][9]

Ruxolitinib , for instance, demonstrates selectivity for JAK1 and JAK2 over other JAK family members, with an IC50 for JAK3 of approximately 430 nM, over 100-fold higher than for its primary targets.[2] Similarly, Barasertib is highly selective for Aurora B, with over 3000-fold greater potency against Aurora B than Aurora A.[4] This high degree of selectivity is a key attribute for a therapeutic candidate.

The following diagram illustrates a generalized workflow for kinase inhibitor selectivity profiling.

G cluster_workflow Kinase Inhibitor Selectivity Profiling Workflow Compound Test Compound (Pyrazole-based inhibitor) Kinase_Panel Broad Panel of Kinases (e.g., 96-well or 384-well format) Compound->Kinase_Panel Incubate Assay Biochemical Assay (e.g., Radiometric, Luminescence) Kinase_Panel->Assay Perform Assay Data_Acquisition Data Acquisition (e.g., Plate reader) Assay->Data_Acquisition Measure Signal Data_Analysis Data Analysis (% Inhibition vs. Kinase) Data_Acquisition->Data_Analysis Process Data Selectivity_Profile Kinase Selectivity Profile (e.g., Kinome map) Data_Analysis->Selectivity_Profile Generate Profile

Caption: A generalized workflow for determining the selectivity profile of a kinase inhibitor.

III. Cellular Activity: Bridging the Gap from In Vitro to In Vivo

Demonstrating potent enzymatic inhibition is the first step; however, a successful inhibitor must also exhibit activity in a cellular context.[10] Cell-based assays are essential for confirming that an inhibitor can penetrate the cell membrane, engage its target in the complex cellular environment, and elicit the desired downstream biological response.[11][12]

A common approach involves treating cancer cell lines that are known to be dependent on the target kinase's activity with the inhibitor and measuring the impact on cell viability or proliferation.[13] For example, a novel pyrazole derivative, compound 5h, demonstrated potent cytotoxicity against MCF-7 and MDA-MB-23 breast cancer cell lines with GI50 values of 0.12 µM and 0.63 µM, respectively.[14]

The following diagram outlines a general protocol for evaluating a kinase inhibitor in a cell-based assay.

G cluster_protocol General Protocol for Cell-Based Kinase Inhibitor Assay Start Start Seed_Cells Seed cells in a multi-well plate Start->Seed_Cells Incubate_1 Incubate for 24 hours Seed_Cells->Incubate_1 Treat Treat cells with varying concentrations of inhibitor Incubate_1->Treat Incubate_2 Incubate for a defined period (e.g., 48-72 hours) Treat->Incubate_2 Add_Reagent Add viability reagent (e.g., MTT, CellTiter-Glo) Incubate_2->Add_Reagent Incubate_3 Incubate for 2-4 hours Add_Reagent->Incubate_3 Measure Measure signal (absorbance or luminescence) Incubate_3->Measure Analyze Analyze data and determine IC50 Measure->Analyze End End Analyze->End

Caption: A typical workflow for assessing the cellular potency of a kinase inhibitor.

IV. Signaling Pathways and Mechanism of Action

Pyrazole-based inhibitors typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.[2][15] Understanding the specific signaling pathway that an inhibitor modulates is critical for rational drug design and for predicting its therapeutic effects.

A. The JAK-STAT Pathway

The Janus kinase (JAK) family of tyrosine kinases plays a crucial role in cytokine signaling.[16][17] Dysregulation of the JAK-STAT pathway is implicated in various inflammatory diseases and cancers. Ruxolitinib, a potent inhibitor of JAK1 and JAK2, effectively blocks this pathway.[2]

G cluster_pathway JAK-STAT Signaling Pathway and Inhibition by Ruxolitinib Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT (dimer) STAT->STAT_P Dimerizes Nucleus Nucleus STAT_P->Nucleus Translocates Gene_Expression Gene Expression Nucleus->Gene_Expression Induces Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibits

Caption: Inhibition of the JAK-STAT pathway by Ruxolitinib.

B. The B-Raf/MEK/ERK (MAPK) Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival.[18] The V600E mutation in B-Raf leads to constitutive activation of this pathway and is a common driver of melanoma.[18][19][20] Pyrazole-based inhibitors like Encorafenib are designed to specifically target this mutated kinase.[21]

G cluster_pathway B-Raf/MEK/ERK Pathway and Inhibition by Encorafenib Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK Binds Ras Ras RTK->Ras Activates B_Raf B-Raf (V600E) Ras->B_Raf Activates MEK MEK B_Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Proliferation Cell Proliferation Transcription_Factors->Proliferation Encorafenib Encorafenib Encorafenib->B_Raf Inhibits

Caption: Inhibition of the MAPK pathway by Encorafenib in B-Raf V600E mutant cells.

V. Experimental Methodologies

To ensure the reproducibility and validity of the presented data, it is essential to adhere to standardized experimental protocols.

A. Protocol for IC50 Determination (Biochemical Assay)

This protocol outlines a general method for determining the IC50 value of a kinase inhibitor using a radiometric or luminescence-based assay.[22][23]

Materials:

  • Purified kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP ([γ-32P]ATP for radiometric assays)

  • Kinase reaction buffer

  • Test inhibitor (serially diluted)

  • 96-well or 384-well plates

  • Detection reagents (e.g., phosphocellulose paper and scintillant for radiometric assays, or ADP-Glo™ reagents for luminescence assays)

Procedure:

  • Prepare serial dilutions of the pyrazole-based inhibitor in the appropriate solvent (e.g., DMSO).

  • In a multi-well plate, add the kinase, substrate, and inhibitor to the kinase reaction buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at a specific temperature (e.g., 30°C) for a defined period.

  • Stop the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper).

  • Quantify the amount of phosphorylated substrate or ADP produced.

  • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.[23]

B. Protocol for Cell Viability Assay (MTT Assay)

This protocol describes a common method for assessing the effect of a kinase inhibitor on cell viability.[13]

Materials:

  • Adherent cancer cell line of interest

  • Complete cell culture medium

  • Test inhibitor (serially diluted)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the pyrazole-based inhibitor. Include a vehicle-only control.

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

  • Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell growth).

VI. Conclusion

The pyrazole scaffold continues to be a highly fruitful starting point for the design of potent and selective kinase inhibitors.[2][3] This guide has provided a comparative overview of several key examples, highlighting their in vitro potency, selectivity, and cellular activity. The provided experimental protocols and pathway diagrams offer a foundational understanding for researchers entering this exciting field of drug discovery. As our understanding of kinase biology deepens, we can anticipate the development of next-generation pyrazole-based inhibitors with even greater efficacy and safety profiles.

References

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  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. [Link]

  • Comparative QSAR model generation using pyrazole derivatives for screening Janus kinase-1 inhibitors. PubMed. [Link]

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  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]

  • Comparative QSAR model generation using pyrazole derivatives for screening Janus kinase‐1 inhibitors. ResearchGate. [Link]

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  • Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases. NIH. [Link]

  • Kinetic Characterization of Novel Pyrazole TGF-β Receptor I Kinase Inhibitors and Their Blockade of the Epithelial−Mesenchymal Transition. ACS Publications. [Link]

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  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. PMC. [Link]

  • Non-oxime pyrazole based inhibitors of B-Raf kinase. PubMed. [Link]

  • Binding assays to profile target engagement by kinase inhibitors in... ResearchGate. [Link]

  • Pyrazolopyridine inhibitors of B-Raf(V600E). Part 4: rational design and kinase selectivity profile of cell potent type II inhibitors. PubMed. [Link]

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  • Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. ACS Publications. [Link]

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  • Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. NIH. [Link]

  • Pyrazolopyridine Inhibitors of B-RafV600E. Part 1: The Development of Selective, Orally Bioavailable, and Efficacious Inhibitors. NIH. [Link]

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Evaluating the Off-Target Effects of 1-(1-Methyl-1H-pyrazol-4-yl)propan-2-amine: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the early and comprehensive assessment of a compound's off-target activity is paramount to mitigating downstream clinical failures and ensuring patient safety. This guide provides an in-depth technical comparison for evaluating the off-target effects of the novel pyrazole-containing compound, 1-(1-Methyl-1H-pyrazol-4-yl)propan-2-amine. Given the prevalence of the pyrazole scaffold in a multitude of approved therapeutics, particularly as kinase and monoamine oxidase inhibitors, a thorough understanding of this compound's selectivity profile is critical for its progression as a potential drug candidate.[1][2][3] This document will serve as a practical resource for researchers, scientists, and drug development professionals by outlining a logical, evidence-based approach to characterizing its potential primary targets and off-target liabilities, alongside a comparative analysis with established pharmacological agents.

Introduction: The Pyrazole Scaffold and the Propan-2-amine Moiety - A Hypothesis for Primary Biological Activity

The chemical structure of this compound, featuring a substituted pyrazole ring and a propan-2-amine side chain, suggests a high probability of interaction with biological targets that recognize monoamines. Pyrazole derivatives are well-documented for their diverse pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[4][5][6][7] Notably, the pyrazole nucleus is a key structural feature in numerous FDA-approved kinase inhibitors.[1][2] Furthermore, the propan-2-amine moiety is a common pharmacophore in compounds targeting monoamine oxidases (MAOs), enzymes crucial for the metabolism of neurotransmitters.[3][8][9][10]

Based on these structural precedents, we hypothesize that this compound may exhibit primary activity as either a kinase inhibitor or a monoamine oxidase inhibitor . This guide will therefore focus on experimental strategies to validate these potential primary targets and concurrently identify a broad spectrum of off-target interactions.

Comparative Framework: Selecting Appropriate Alternative Compounds

To provide a meaningful evaluation, the off-target profile of this compound will be compared against two well-characterized drugs representing our hypothesized target classes:

  • Ruxolitinib: A potent and selective inhibitor of Janus kinases (JAK1 and JAK2), containing a pyrazole core.[1] Its well-defined kinase selectivity profile makes it an excellent benchmark for assessing potential kinase-mediated off-target effects.

  • Selegiline: An irreversible inhibitor of monoamine oxidase B (MAO-B), which, despite its selectivity, is known to have off-target effects at higher concentrations. This will serve as a comparator for potential MAO-related and other off-target activities.

Experimental Workflow for Off-Target Profiling

A tiered approach to off-target screening is recommended, beginning with broad, high-throughput in vitro assays and progressing to more focused mechanistic studies for any identified hits.

experimental_workflow cluster_tier1 Tier 1: Broad Off-Target Screening cluster_tier2 Tier 2: Primary Target & Hit Validation cluster_tier3 Tier 3: Mechanistic & Cellular Assays T1_Kinase Broad Kinase Panel (e.g., 400+ kinases) T2_Dose Dose-Response Assays (for identified hits) T1_Kinase->T2_Dose Identified Hits T1_Safety In Vitro Safety Panel (e.g., 44-target panel) T1_Safety->T2_Dose Identified Hits T3_CYP CYP450 Inhibition Panel T1_Safety->T3_CYP T2_MAO MAO-A/B Inhibition Assay T2_MAO->T2_Dose T3_Cellular Cellular Target Engagement & Phenotypic Assays T2_Dose->T3_Cellular

Caption: A tiered experimental workflow for comprehensive off-target profiling.

Tier 1: Broad Off-Target Screening

The initial phase aims to cast a wide net to identify potential off-target interactions across major drug target families.

Given the prevalence of the pyrazole scaffold in kinase inhibitors, a comprehensive kinase panel screen is essential.[1] This assay evaluates the compound's ability to inhibit the activity of a large number of kinases (typically >400) at a fixed concentration (e.g., 1 or 10 µM).

Experimental Protocol: Radiometric Kinase Assay (e.g., HotSpot™ Assay)

  • Reaction Setup: Prepare a reaction mixture containing the kinase, a specific peptide or protein substrate, and ³³P-ATP in a suitable kinase buffer.

  • Compound Incubation: Add this compound, Ruxolitinib, or Selegiline at the desired screening concentration (e.g., 10 µM) to the reaction mixture. A DMSO control is run in parallel.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time to allow for substrate phosphorylation.

  • Termination and Separation: Stop the reaction and spot the mixture onto a filter membrane to capture the phosphorylated substrate.

  • Detection: Wash the filter to remove unincorporated ³³P-ATP and quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the DMSO control. A significant inhibition (e.g., >50%) flags a potential off-target interaction.

A standard safety pharmacology panel screens the compound against a collection of targets known to be associated with adverse drug reactions. These panels typically include a diverse range of receptors, ion channels, transporters, and enzymes.

Experimental Protocol: Competitive Radioligand Binding Assays

  • Target Preparation: Use cell membranes or recombinant proteins expressing the target of interest.

  • Reaction Mixture: Combine the target preparation, a specific radioligand for the target, and the test compound (this compound, Ruxolitinib, or Selegiline) at a fixed concentration (e.g., 10 µM).

  • Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.

  • Separation: Separate the bound from the free radioligand via filtration.

  • Detection: Quantify the radioactivity of the bound fraction.

  • Data Analysis: Calculate the percentage of inhibition of radioligand binding. A significant inhibition (e.g., >50%) indicates a potential off-target interaction.

Tier 2: Primary Target Validation and Hit Confirmation

This phase focuses on confirming the hypothesized primary targets and validating the hits from the broad screening panels.

To test the hypothesis of MAO inhibition, a direct enzymatic assay for both MAO-A and MAO-B is performed.

Experimental Protocol: Amplex Red MAO Assay

  • Enzyme and Substrate Preparation: Prepare solutions of recombinant human MAO-A and MAO-B, and a suitable substrate (e.g., p-tyramine).

  • Compound Incubation: Pre-incubate the enzymes with varying concentrations of this compound, Selegiline (positive control for MAO-B), and a known MAO-A inhibitor (e.g., Clorgyline).

  • Reaction Initiation: Add the substrate and Amplex Red reagent/horseradish peroxidase to initiate the reaction. The enzymatic turnover of the substrate produces hydrogen peroxide, which reacts with the Amplex Red reagent to generate a fluorescent product.

  • Detection: Measure the fluorescence intensity over time.

  • Data Analysis: Calculate the rate of reaction and determine the IC₅₀ values for the inhibition of MAO-A and MAO-B.

For any significant hits identified in the Tier 1 screens, dose-response assays are conducted to determine the potency (IC₅₀ or Kᵢ) of the interaction. The same assay formats as in Tier 1 are used, but with a range of concentrations of the test compound.

Tier 3: Mechanistic and Cellular Assays

For confirmed off-target hits with significant potency, further investigation into their mechanism of action and cellular effects is warranted.

The potential for drug-drug interactions is a critical safety consideration. An in vitro CYP inhibition panel assesses the compound's ability to inhibit the major drug-metabolizing CYP isoforms.

Experimental Protocol: Luminescent CYP Inhibition Assay

  • Microsome and Substrate Preparation: Use human liver microsomes as the source of CYP enzymes and specific luminogenic substrates for each CYP isoform.

  • Compound Incubation: Pre-incubate the microsomes with a range of concentrations of the test compound.

  • Reaction Initiation: Add the luminogenic substrate and an NADPH regenerating system to start the reaction.

  • Detection: After a defined incubation period, add a detection reagent that converts the metabolized substrate into a luminescent signal.

  • Data Analysis: Measure luminescence and calculate the IC₅₀ for each CYP isoform.

Data Presentation and Interpretation

All quantitative data should be summarized in clear and concise tables for easy comparison.

Table 1: Comparative Off-Target Profile at 10 µM

Target ClassTargetThis compound (% Inhibition)Ruxolitinib (% Inhibition)Selegiline (% Inhibition)
Kinases Kinase X
Kinase Y
GPCRs Receptor A
Receptor B
Ion Channels Channel C
Transporters Transporter D
Enzymes MAO-A
MAO-B
CYP Isoform

Table 2: IC₅₀ Values for Confirmed Off-Target Hits

TargetThis compound (IC₅₀, µM)Ruxolitinib (IC₅₀, µM)Selegiline (IC₅₀, µM)
Primary Target(s)
Off-Target 1
Off-Target 2

Conclusion and Future Directions

This guide outlines a systematic and robust framework for the comprehensive evaluation of the off-target effects of this compound. By employing a tiered experimental approach and comparing its profile to well-characterized drugs, researchers can gain critical insights into its selectivity and potential safety liabilities. The identification of any potent off-target interactions early in the drug discovery process allows for informed decision-making, including structure-activity relationship (SAR) studies to mitigate these effects while preserving on-target potency. A thorough understanding of a compound's off-target profile is not only a regulatory expectation but a fundamental component of developing safer and more effective medicines.

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  • Monoamine Oxidase Inhibitory Activity of Novel Pyrazoline Analogues: Curcumin Based Design and Synthesis. PLoS ONE.
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A Researcher's Guide to Orthogonally Validating the Mechanism of Action of Novel Psychoactive Compounds: A Case Study on 1-(1-Methyl-1H-pyrazol-4-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of a Novel Compound

In the landscape of drug discovery and neuroscience, novel chemical entities present both an opportunity and a challenge. The compound 1-(1-Methyl-1H-pyrazol-4-yl)propan-2-amine is a prime example. Its structure is a clear analogue of amphetamine, where the phenyl ring is replaced by a 1-methyl-1H-pyrazole moiety. This structural similarity immediately posits a primary hypothesis for its mechanism of action (MoA): it is likely a monoamine releasing agent, targeting the transporters for dopamine (DAT), norepinephrine (NET), and/or serotonin (SERT).[1][2][3][4]

Part 1: The Foundational Hypothesis: A Monoamine Releasing Agent

The core hypothesis is that this compound functions as a substrate for monoamine transporters. Unlike a simple reuptake inhibitor (like cocaine) which blocks the transporter from the outside, a releasing agent is transported into the presynaptic neuron.[4] This influx disrupts the neuron's internal equilibrium, ultimately causing the same transporters to reverse their direction of flow and pump neurotransmitters out of the cytoplasm and into the synapse.[4] This process, known as transporter-mediated efflux, dramatically increases extracellular neurotransmitter concentrations.

cluster_presynaptic Presynaptic Terminal Vesicle Synaptic Vesicle (Stores DA, 5-HT, NE) Cytoplasm_NT Cytoplasmic NT Vesicle->Cytoplasm_NT Basal Leak MAT Monoamine Transporter (DAT, SERT, or NET) MAT->Cytoplasm_NT 2. Disrupts Vesicular Storage (VMAT2) Synapse Synaptic Cleft MAT->Synapse 4. Transporter Reverses (Efflux) Compound Test Compound (Substrate) Compound->MAT 1. Enters via Transporter NT Neurotransmitter (e.g., Dopamine) Cytoplasm_NT->MAT 3. Binds to Transporter (Internal Face) NT_Released Increased Extracellular Neurotransmitter start_node Hypothesized MoA: Monoamine Releasing Agent pillar1 Pillar 1: Biochemical Assays (Target Engagement) start_node->pillar1 Does it bind to the target? pillar2 Pillar 2: Cell-Based Assays (Functional Mechanism) start_node->pillar2 How does it affect transporter function? pillar3 Pillar 3: In Vivo Assays (Physiological Confirmation) start_node->pillar3 Does it work in a living system? conclusion Validated MoA pillar1->conclusion Confirms Interaction pillar2->conclusion Defines Mechanism pillar3->conclusion Confirms Relevance

Caption: The three-pillar workflow for orthogonal validation of a mechanism of action.

Part 3: Pillar 1 - Biochemical Assays for Target Engagement

Causality: Before we can test for release, we must first confirm that our compound physically interacts with the primary targets: the monoamine transporters. The two cornerstone techniques for this are radioligand binding assays and neurotransmitter uptake inhibition assays. [8][9][10]

Technique Principle Information Gained Key Advantage Limitation
Radioligand Binding Measures the ability of the test compound to displace a known radiolabeled ligand from the transporter. Binding Affinity (Ki). Directly quantifies how tightly the compound binds to the target. [11] Does not distinguish between an inhibitor (blocker) and a substrate (releaser).

| Uptake Inhibition | Measures the ability of the test compound to prevent the uptake of a radiolabeled neurotransmitter into cells or synaptosomes. | Functional Potency (IC50). | Provides a functional measure of target engagement; all releasers are also uptake inhibitors. | Also does not, by itself, distinguish an inhibitor from a releaser. |

For this guide, we will focus on the uptake inhibition assay as it provides a direct functional readout of the compound's effect on the transporter's primary role.

Experimental Protocol: [³H]Dopamine Uptake Inhibition Assay in Rat Striatal Synaptosomes

This protocol provides a method to measure the potency of this compound at inhibiting dopamine reuptake.

1. Preparation of Crude Synaptosomes: [12][13][14][15][16] 1. Humanely euthanize one adult Sprague-Dawley rat according to approved institutional protocols. 2. Rapidly dissect the striata on ice and place them in 10 volumes of ice-cold homogenization buffer (0.32 M sucrose, 5 mM HEPES, pH 7.4, with protease inhibitors). 3. Homogenize the tissue with 10-12 gentle strokes in a Dounce homogenizer. 4. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris (P1). 5. Transfer the supernatant (S1) to a new tube and centrifuge at 12,000-15,000 x g for 20 minutes at 4°C. The resulting pellet (P2) is the crude synaptosomal fraction. 6. Gently resuspend the P2 pellet in a known volume of Krebs-HEPES buffer and determine the protein concentration using a BCA assay.

2. Uptake Inhibition Assay: [9][10] 1. Dilute the synaptosome preparation to a final concentration of ~10-20 µg of protein per assay tube in Krebs-HEPES buffer. 2. Prepare serial dilutions of the test compound (e.g., from 1 nM to 100 µM) and known controls (cocaine as an inhibitor, d-amphetamine as a releaser). 3. In a 96-well plate or microcentrifuge tubes, pre-incubate 50 µL of the synaptosome suspension with 25 µL of the test compound/control dilutions for 10 minutes at 37°C. 4. To define non-specific uptake, use a saturating concentration of a potent DAT inhibitor like GBR-12909 (10 µM) in separate wells. 5. Initiate the uptake reaction by adding 25 µL of [³H]Dopamine (to a final concentration of ~10-20 nM). 6. Incubate for 5-10 minutes at 37°C. The short incubation time is critical to minimize the influence of neurotransmitter release. 7. Terminate the reaction by rapid filtration over a glass fiber filter mat using a cell harvester, followed by three rapid washes with ice-cold buffer to remove unincorporated radiolabel. 8. Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the retained radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration relative to the total uptake (vehicle control) and non-specific uptake (GBR-12909 control).

  • Plot the percent inhibition against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Expected Outcome Cocaine (Inhibitor) d-Amphetamine (Releaser) Test Compound (Hypothesis)
DAT Binding (Ki) Low nMLow-Mid nMExpected Low-Mid nM
[³H]DA Uptake (IC50) Potent (Low nM)Potent (Low nM)Expected Potent (Low-Mid nM)

A potent IC50 value would confirm that the test compound engages the dopamine transporter but does not yet prove it is a releaser.

Part 4: Pillar 2 - Cell-Based Assays for Functional Mechanism

Causality: This is the pivotal stage where we differentiate a reuptake inhibitor from a releasing agent. While both block uptake, only a releaser can induce transporter-mediated efflux. We will use an in vitro release assay, which directly measures the movement of neurotransmitters out of the cell. [17][18][19]

cluster_inhibitor Mechanism: Reuptake Inhibitor (e.g., Cocaine) cluster_releaser Mechanism: Releasing Agent (e.g., Amphetamine) inhibitor Extracellular Space Monoamine Transporter Presynaptic Cytoplasm blocker Blocker blocker->inhibitor:f1 Binds & Blocks nt_out NT nt_out->inhibitor:f1 Uptake Blocked nt_in NT releaser Extracellular Space Monoamine Transporter Presynaptic Cytoplasm releaser:f2->releaser:f1 2. Reverses Transporter substrate Substrate substrate->releaser:f1 1. Enters Cell nt_in_r NT

Caption: Contrasting mechanisms of a transporter inhibitor versus a releasing agent.

Experimental Protocol: [³H]Dopamine Release Assay from Transfected HEK293 Cells

This assay uses a stable cell line expressing the human dopamine transporter (hDAT), providing a clean and specific system to measure release.

1. Cell Culture and Preparation:

  • Culture HEK293 cells stably transfected with hDAT in appropriate media (e.g., DMEM with 10% FBS, G418 for selection).

  • Seed cells onto poly-D-lysine coated 24-well plates and grow to ~90% confluency.

2. Neurotransmitter Loading:

  • Wash the cells twice with Krebs-HEPES buffer.

  • Load the cells by incubating them with [³H]Dopamine (e.g., 20 nM final concentration) in buffer for 30-45 minutes at 37°C. This allows the cells to accumulate the radiolabeled neurotransmitter.

  • After loading, wash the cells three to four times with buffer to remove all extracellular [³H]Dopamine.

3. Release Assay:

  • Add 500 µL of fresh, pre-warmed buffer to each well and let the cells equilibrate for 5-10 minutes.

  • Collect this buffer to measure the "basal release" (spontaneous efflux).

  • Add 500 µL of buffer containing various concentrations of the test compound or controls (d-amphetamine as a positive control, cocaine as a negative control for release) to the wells.

  • Incubate for 15-30 minutes at 37°C.

  • Collect the supernatant (which contains the released [³H]Dopamine) from each well into scintillation vials.

  • Lyse the remaining cells in the wells with a lysis buffer (e.g., 1% SDS). Collect the lysate to quantify the amount of radioactivity remaining in the cells.

4. Data Analysis:

  • Quantify radioactivity in the supernatant and lysate fractions for each well.

  • Calculate the percent release as: (Supernatant DPM / (Supernatant DPM + Lysate DPM)) * 100.

  • Plot the percent release against the log concentration of the compound to generate a dose-response curve and determine the EC50 (potency) and Emax (efficacy) for release.

Expected Outcome Cocaine (Inhibitor) d-Amphetamine (Releaser) Test Compound (Hypothesis)
[³H]DA Release (Emax) No significant release above basal levels.Robust, dose-dependent release (High Emax).Expected robust, dose-dependent release.
[³H]DA Release (EC50) N/APotent (Low-Mid nM)Expected Potent (Low-Mid nM)

Observing a robust, dose-dependent release profile similar to d-amphetamine provides strong, direct evidence for a releaser MoA, orthogonally validating the findings from Pillar 1.

Part 5: Pillar 3 - In Vivo Confirmation for Physiological Relevance

Causality: While in vitro assays are powerful, they cannot account for pharmacokinetics (absorption, distribution, metabolism, excretion) or complex neural circuit interactions. In vivo microdialysis is the gold standard for measuring real-time changes in extracellular neurotransmitter levels in the brain of a living, behaving animal, providing the ultimate physiological validation. [20][21][22]

Experimental Workflow: In Vivo Microdialysis in Freely Moving Rats

This technique measures the neurochemical effects of the compound after systemic administration, confirming its ability to cross the blood-brain barrier and engage its target in an intact system. [23][24] 1. Surgical Preparation:

  • Anesthetize an adult rat and place it in a stereotaxic frame.

  • Implant a guide cannula targeting a specific brain region (e.g., the nucleus accumbens or striatum for dopamine release).

  • Allow the animal to recover from surgery for several days.

2. Microdialysis Experiment:

  • On the day of the experiment, insert a microdialysis probe through the guide cannula. The probe has a semi-permeable membrane at its tip.

  • Continuously perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant rate (e.g., 1-2 µL/min).

  • Neurotransmitters in the extracellular space diffuse across the membrane into the aCSF, which is collected in timed fractions (e.g., every 10-20 minutes).

  • After collecting several stable baseline samples, administer the test compound (e.g., via intraperitoneal injection).

  • Continue collecting dialysate samples for 2-3 hours post-administration.

3. Sample Analysis:

  • Analyze the concentration of dopamine, serotonin, and their metabolites in the dialysate fractions using high-performance liquid chromatography with electrochemical detection (HPLC-ED). [25]This technique is sensitive enough to detect the low nanomolar concentrations of neurotransmitters in the brain. [21] 4. Data Analysis:

  • Quantify the neurotransmitter concentration in each sample.

  • Express the results as a percentage change from the average baseline concentration.

  • Plot the percent change over time to visualize the neurochemical profile of the compound.

Expected Outcome Saline (Vehicle) d-Amphetamine (Releaser) Test Compound (Hypothesis)
Extracellular Dopamine No change (~100% of baseline).Rapid, robust, and sustained increase (>500% of baseline).Expected rapid and robust increase.
Extracellular Serotonin No change.Moderate increase.Effect is unknown; could be selective for dopamine or have mixed effects.

A significant increase in extracellular dopamine following systemic administration provides powerful in vivo evidence that the compound is a functionally active dopamine releasing agent.

Part 6: Synthesizing the Evidence - A Comparative Summary

Validation Pillar Method Principle Strength Weakness
1: Biochemical Uptake Inhibition AssayMeasures functional blockade of neurotransmitter transport into synaptosomes.High-throughput; quantifies potency (IC50) at the transporter.Cannot distinguish between inhibitors and releasers.
2: Cell-Based In Vitro Release AssayDirectly measures compound-induced efflux of pre-loaded neurotransmitter from cells.Unambiguously identifies a releasing agent; quantifies efficacy (Emax) and potency (EC50) of release.Lacks physiological context (e.g., metabolism, BBB penetration).
3: In Vivo MicrodialysisMeasures real-time neurotransmitter levels in the brain of a living animal.Gold-standard physiological relevance; confirms CNS activity and MoA in an intact system.Lower throughput; technically demanding; subject to animal welfare regulations.

Conclusion

References

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A Preclinical Benchmarking Guide: Evaluating 1-(1-Methyl-1H-pyrazol-4-yl)propan-2-amine Against Standard-of-Care Therapeutics for Rheumatoid Arthritis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Rheumatoid Arthritis Therapeutics

Rheumatoid Arthritis (RA) is a chronic, systemic autoimmune disease characterized by persistent inflammation of the synovial joints, leading to progressive cartilage and bone degradation. The current therapeutic landscape is dominated by conventional synthetic disease-modifying antirheumatic drugs (csDMARDs) and biologic DMARDs (bDMARDs). Methotrexate, a csDMARD, is often the first-line treatment for patients with moderate to high disease activity due to its efficacy, safety profile, and cost-effectiveness.[1][2] For patients with an inadequate response to methotrexate, biologic agents such as Adalimumab, a monoclonal antibody targeting Tumor Necrosis Factor-alpha (TNF-α), represent a significant advancement in RA management.[3][4]

Despite these advances, a substantial number of patients either do not respond to or develop resistance to current therapies, highlighting the unmet need for novel therapeutic agents with alternative mechanisms of action. The pyrazole scaffold is a well-established pharmacophore present in numerous biologically active compounds, with derivatives exhibiting a wide range of pharmacological activities, including anti-inflammatory, analgesic, and neuroprotective properties.[5] Notably, certain pyrazole derivatives have been identified as inhibitors of key inflammatory mediators, suggesting their potential as a new class of therapeutics for autoimmune diseases like RA.

This guide presents a hypothetical preclinical benchmarking framework for a novel pyrazole-containing compound, 1-(1-Methyl-1H-pyrazol-4-yl)propan-2-amine (designated as PYRA-1 for this guide), against the standard-of-care drugs, Methotrexate and Adalimumab. We will outline a series of validated in vitro and in vivo assays to compare their efficacy in modulating key pathological pathways of RA. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of next-generation RA therapeutics.

Benchmarking Strategy: A Multi-tiered Approach

Our comparative analysis will be conducted in a stepwise manner, beginning with cellular assays to assess the direct anti-inflammatory properties of PYRA-1 and progressing to a well-established animal model of RA to evaluate its in vivo efficacy.

cluster_0 In Vitro Evaluation cluster_1 In Vivo Efficacy TNF_alpha TNF-α Secretion Assay (RAW 264.7 Macrophages) NF_kB NF-κB Activation Assay (HEK293 Reporter Cells) TNF_alpha->NF_kB Mechanistic Insight CIA_Model Collagen-Induced Arthritis (CIA) (DBA/1 Mice) NF_kB->CIA_Model In Vivo Validation

Caption: A multi-tiered workflow for benchmarking PYRA-1.

In Vitro Assessment of Anti-Inflammatory Activity

Inhibition of TNF-α Secretion in LPS-Stimulated Macrophages

Causality Behind Experimental Choice: Macrophages play a pivotal role in the pathogenesis of RA by producing pro-inflammatory cytokines, most notably TNF-α. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to robust TNF-α secretion. This assay will provide a direct measure of PYRA-1's ability to suppress a key inflammatory cytokine and allow for a head-to-head comparison with Methotrexate and Adalimumab.

Experimental Protocol:

  • Cell Culture: Murine macrophage-like RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere for 24 hours.[6]

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of PYRA-1, Methotrexate, or Adalimumab. Cells are pre-incubated with the compounds for 1-3 hours.[7]

  • LPS Stimulation: Following pre-incubation, cells are stimulated with 1 µg/mL of LPS for 18-24 hours to induce TNF-α production.[6][8]

  • Supernatant Collection: After the incubation period, the cell culture supernatants are collected.

  • TNF-α Quantification: The concentration of TNF-α in the supernatants is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.[9]

Modulation of NF-κB Signaling Pathway

Causality Behind Experimental Choice: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including TNF-α. Therefore, assessing the effect of PYRA-1 on NF-κB activation will provide crucial mechanistic insights into its anti-inflammatory properties.

Experimental Protocol:

  • Cell Culture: Human Embryonic Kidney 293 (HEK293) cells stably transfected with an NF-κB-driven luciferase reporter gene are cultured in DMEM with 10% FBS and 1% Penicillin-Streptomycin.

  • Cell Seeding: Cells are seeded into white, opaque 96-well plates at a density of 3 x 10⁵ cells/well and incubated overnight.[10]

  • Compound Treatment: The medium is replaced with fresh medium containing various concentrations of PYRA-1 or Methotrexate. Adalimumab will be used as a negative control in this assay as its primary mechanism is extracellular TNF-α neutralization. Cells are pre-treated for 1 hour.

  • Stimulation: Cells are then stimulated with a known NF-κB activator, such as TNF-α (10 ng/mL) or Phorbol 12-myristate 13-acetate (PMA) (50 ng/mL), for 5-6 hours.[11]

  • Cell Lysis and Luciferase Assay: After stimulation, the cells are lysed, and luciferase activity is measured using a luciferase assay reagent and a luminometer.[12] The luminescence signal is proportional to the level of NF-κB activation.

LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocation Proinflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α) Nucleus->Proinflammatory_Genes Induces Transcription PYRA1 PYRA-1 (Hypothesized Target) PYRA1->IKK Inhibits?

Caption: Hypothesized mechanism of PYRA-1 in the NF-κB pathway.

In Vivo Efficacy in a Murine Model of Rheumatoid Arthritis

Collagen-Induced Arthritis (CIA) Model

Causality Behind Experimental Choice: The CIA model in DBA/1 mice is a widely used and well-characterized animal model of RA. It shares many immunological and pathological features with the human disease, including synovitis, pannus formation, and cartilage and bone erosion.[1][13] This model is therefore ideal for evaluating the in vivo therapeutic efficacy of PYRA-1 in a complex biological system.

Experimental Protocol:

  • Animals: Male DBA/1 mice, 8-10 weeks old, will be used for this study.[5]

  • Induction of Arthritis:

    • Day 0: Mice are immunized at the base of the tail with an emulsion of bovine type II collagen in Complete Freund's Adjuvant (CFA).[13]

    • Day 21: A booster immunization of bovine type II collagen in Incomplete Freund's Adjuvant (IFA) is administered.[13]

  • Treatment Groups: Upon the first signs of arthritis (typically around day 24-28), mice will be randomized into the following treatment groups (n=10 per group):

    • Vehicle control (e.g., saline or appropriate solvent)

    • PYRA-1 (dose to be determined from pilot studies)

    • Methotrexate (e.g., 1 mg/kg, intraperitoneally, 3 times a week)

    • Adalimumab (e.g., 10 mg/kg, intraperitoneally, twice a week)

  • Clinical Assessment:

    • Mice will be monitored daily for the onset and severity of arthritis.

    • Arthritis will be scored on a scale of 0-4 for each paw, with a maximum score of 16 per mouse.[5] Paw swelling will also be measured using a caliper.

  • Endpoint Analysis (Day 42):

    • Histopathology: At the end of the study, mice will be euthanized, and their paws will be collected for histological analysis. Tissues will be fixed, decalcified, and embedded in paraffin. Sections will be stained with Hematoxylin and Eosin (H&E) to assess inflammation, synovitis, and pannus formation, and with Safranin O to evaluate cartilage damage.[14][15]

    • Serum Cytokine Levels: Blood will be collected, and serum levels of TNF-α and other relevant cytokines (e.g., IL-6, IL-1β) will be measured by ELISA.

Day0 Day 0: Primary Immunization (Collagen + CFA) Day21 Day 21: Booster Immunization (Collagen + IFA) Day0->Day21 Arthritis_Onset Arthritis Onset (Day ~24-28) Day21->Arthritis_Onset Treatment Initiate Treatment: - Vehicle - PYRA-1 - Methotrexate - Adalimumab Arthritis_Onset->Treatment Monitoring Daily Clinical Scoring & Paw Measurement Treatment->Monitoring Day42 Day 42: Endpoint Analysis (Histology, Cytokines) Monitoring->Day42

Caption: Timeline for the in vivo collagen-induced arthritis study.

Comparative Data Summary

The following tables present a template for summarizing the hypothetical data obtained from the described experiments.

Table 1: In Vitro Anti-Inflammatory Activity

CompoundTNF-α Inhibition IC₅₀ (µM)NF-κB Inhibition IC₅₀ (µM)
PYRA-1[Insert Value][Insert Value]
Methotrexate[Insert Value][Insert Value]
Adalimumab[Insert Value]N/A

Table 2: In Vivo Efficacy in CIA Model

Treatment GroupMean Arthritis Score (Day 42)Paw Swelling (mm, Day 42)Histological Score (Inflammation)Histological Score (Cartilage Damage)Serum TNF-α (pg/mL)
Vehicle[Insert Value][Insert Value][Insert Value][Insert Value][Insert Value]
PYRA-1[Insert Value][Insert Value][Insert Value][Insert Value][Insert Value]
Methotrexate[Insert Value][Insert Value][Insert Value][Insert Value][Insert Value]
Adalimumab[Insert Value][Insert Value][Insert Value][Insert Value][Insert Value]

Conclusion and Future Directions

This guide outlines a rigorous and scientifically sound framework for the preclinical evaluation of this compound (PYRA-1) as a potential therapeutic agent for Rheumatoid Arthritis. By benchmarking against established standard-of-care drugs, Methotrexate and Adalimumab, across a range of validated in vitro and in vivo models, a comprehensive understanding of PYRA-1's efficacy and mechanism of action can be achieved.

The hypothetical data generated from these studies would provide the necessary foundation for further preclinical development, including toxicology studies and pharmacokinetic/pharmacodynamic (PK/PD) modeling. A favorable outcome from this benchmarking cascade would strongly support the advancement of PYRA-1 into clinical trials as a novel treatment for patients with Rheumatoid Arthritis.

References

  • Management of Rheumatoid Arthritis: Update From ACR. (n.d.). American Academy of Family Physicians. Retrieved from [Link]

  • Rheumatoid Arthritis Treatment Guidelines. (n.d.). Arthritis Foundation. Retrieved from [Link]

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  • HEK293 Cell Line - NF-κB Reporter (Luc). (n.d.). BPS Bioscience. Retrieved from [Link]

  • LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. (n.d.). PMC. Retrieved from [Link]

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Safety Operating Guide

Navigating the Disposal of 1-(1-Methyl-1H-pyrazol-4-yl)propan-2-amine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of scientific research and drug development, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper disposal of these compounds is a critical, yet often overlooked, aspect of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-(1-Methyl-1H-pyrazol-4-yl)propan-2-amine, a compound of interest in various research applications. By integrating established safety protocols with the chemical-specific considerations for pyrazole and amine derivatives, this document aims to empower researchers to manage their chemical waste streams confidently and in full regulatory compliance.

Understanding the Compound: A Prerequisite for Safe Disposal
  • Pyrazole Derivatives: Many pyrazole-based compounds are recognized for their biological activity, which necessitates careful handling to avoid unintended environmental release. Some pyrazole derivatives may exhibit aquatic toxicity.

  • Amine Compounds: Amines as a class can be corrosive, flammable, and toxic.[1] They can also cause skin and eye irritation.[2]

Given these characteristics, this compound should be treated as a hazardous chemical waste in the absence of definitive data to the contrary. This precautionary approach ensures the highest level of safety for laboratory personnel and the environment.

Core Principles of Chemical Waste Management

The disposal of any laboratory chemical is governed by a set of fundamental principles that are mandated by regulatory bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) in the United States.[3][4] These principles are designed to minimize risk and prevent pollution.

  • Segregation: Never mix incompatible waste streams.[5] This is crucial to prevent dangerous chemical reactions.

  • Labeling: All waste containers must be clearly and accurately labeled with their contents.[6]

  • Containment: Use appropriate, leak-proof, and chemically compatible containers for waste collection.[7]

  • Professional Disposal: The final disposal of hazardous chemical waste must be carried out by a licensed and certified waste management company.[1]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the necessary steps for the safe and compliant disposal of this compound from a laboratory setting.

Phase 1: Personal Protective Equipment (PPE) and Engineering Controls

Proper PPE is the first line of defense against chemical exposure. When handling this compound for disposal, the following should be worn:

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are essential.

  • Body Protection: A standard laboratory coat should be worn.

All handling of the compound, especially if it is in a solid, powder form, should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.

Phase 2: Waste Characterization and Segregation
  • Hazardous Waste Determination: Based on the precautionary principle, classify all waste containing this compound as hazardous chemical waste.

  • Segregation:

    • Solid Waste: Collect any unused or contaminated solid this compound in a dedicated, clearly labeled, and sealable waste container.[8] This includes contaminated weighing papers, spatulas, and disposable labware.

    • Liquid Waste: If the compound is in a solution, collect it in a separate, compatible, and leak-proof container designated for hazardous liquid waste. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

    • Contaminated Materials: Any grossly contaminated materials, such as absorbent pads from a spill cleanup, should be placed in the solid hazardous waste container.[8]

Phase 3: Waste Collection and Labeling
  • Container Selection: Choose a container that is compatible with amines and pyrazoles. High-density polyethylene (HDPE) containers are generally a good choice. The container must have a secure, screw-top lid.[9]

  • Labeling: Immediately label the waste container with the following information:

    • The words "Hazardous Waste"[6]

    • The full chemical name: "this compound"

    • The approximate concentration and quantity of the waste

    • The date the waste was first added to the container

    • The name of the principal investigator or laboratory group

Phase 4: Temporary Storage and Disposal Request
  • Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[9] This area should be away from general traffic, drains, and incompatible chemicals.

  • Request for Pickup: Once the waste container is full or has been in storage for the maximum allowable time according to your institution's policy (often not to exceed one year for partially filled containers in an SAA), submit a hazardous waste pickup request to your EHS department.[5][9]

Phase 5: Professional Disposal

Your institution's EHS department will coordinate with a licensed hazardous waste disposal company for the final treatment and disposal of the chemical waste. The most common and environmentally sound method for the disposal of organic chemical waste is high-temperature incineration.[8]

Data Summary for Disposal Considerations

ParameterGuideline/RecommendationRationale
Waste Classification Hazardous Chemical WastePrecautionary principle due to the amine and pyrazole functional groups.
PPE Safety goggles, nitrile gloves, lab coatProtection against potential skin/eye irritation and absorption.
Engineering Controls Chemical fume hoodMinimizes inhalation risk of dust or vapors.
Solid Waste Container Labeled, sealed, compatible (e.g., HDPE)Prevents leaks and ensures proper identification.[9]
Liquid Waste Container Labeled, sealed, compatible (e.g., HDPE)Prevents leaks, reactions, and ensures proper identification.[9]
Storage Location Designated Satellite Accumulation Area (SAA)Complies with regulations and ensures safe temporary storage.[9]
Final Disposal Method High-temperature incineration by a licensed vendorEnsures complete destruction of the organic compound.[8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Waste Generation (this compound) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood classify Classify as Hazardous Waste fume_hood->classify segregate Segregate Waste Streams (Solid vs. Liquid) classify->segregate container_solid Collect Solid Waste in Labeled, Compatible Container segregate->container_solid container_liquid Collect Liquid Waste in Labeled, Compatible Container segregate->container_liquid storage Store Sealed Containers in Satellite Accumulation Area (SAA) container_solid->storage container_liquid->storage pickup_request Submit Hazardous Waste Pickup Request to EHS storage->pickup_request professional_disposal Professional Disposal (e.g., Incineration) pickup_request->professional_disposal end End: Disposal Complete professional_disposal->end

Caption: Disposal workflow for this compound.

By adhering to this comprehensive guide, researchers can ensure the safe, responsible, and compliant disposal of this compound, thereby fostering a culture of safety and environmental stewardship within the laboratory.

References

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A-Z Guide to Safety: Handling 1-(1-Methyl-1H-pyrazol-4-yl)propan-2-amine in a Research Environment

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

As researchers and scientists in the fast-paced world of drug development, we often work with novel chemical entities for which comprehensive safety data may not yet exist. This is the case for 1-(1-Methyl-1H-pyrazol-4-yl)propan-2-amine. In such instances, we must rely on our scientific expertise, applying a rigorous, risk-based approach to safety. This guide provides a procedural framework for the safe handling of this compound, grounded in the principles of chemical hygiene and risk mitigation. Our primary goal is to empower you to work safely and effectively, ensuring that procedural and operational integrity are maintained at all times.

Hazard Analysis: A Structurally-Based Assessment

Without a specific Safety Data Sheet (SDS), our analysis begins with the compound's structure. It comprises two key functional groups: a primary amine and a substituted pyrazole ring .

  • Primary Amines: This functional group is well-known for its potential to cause skin and eye irritation or, in more severe cases, chemical burns.[1] Amines can be readily absorbed through the skin and may cause respiratory tract irritation if inhaled.[1][2]

  • Pyrazole Derivatives: While the toxicological profile of this specific molecule is not fully investigated, related pyrazole compounds are known skin and eye irritants.[3][4][5]

Based on this structural assessment, we must assume that this compound is, at a minimum, a skin and eye irritant and potentially harmful if inhaled or absorbed through the skin. Therefore, all handling procedures must be designed to prevent direct contact and inhalation.

The Hierarchy of Controls: Your First Line of Defense

Personal Protective Equipment (PPE) is essential, but it is the last line of defense. The most effective safety measures are engineering and administrative controls.

Engineering Controls: The Chemical Fume Hood

All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[6][7][8][9][10]

Key Operational Practices for Fume Hood Use:

  • Verify Airflow: Before starting work, ensure the fume hood is operational by checking the airflow monitor.[10]

  • Work Deep Inside: All apparatus and chemical handling should occur at least 6 inches (15 cm) inside the hood to ensure effective vapor capture.[6][7][8][9]

  • Maintain Sash Height: Keep the sash at the lowest practical height, never exceeding the marked maximum operating level (typically 18 inches).[8][10]

  • Minimize Clutter: Do not use the fume hood for storage, as this can disrupt airflow and compromise its effectiveness.[6][8][9]

Administrative Controls
  • Designated Areas: Clearly demarcate the areas where this compound is handled to prevent inadvertent exposure to other personnel.

  • Standard Operating Procedures (SOPs): Your laboratory should have specific SOPs for handling potent or novel compounds. All personnel must be trained on these procedures before working with this chemical.

  • Emergency Planning: Ensure that all personnel are aware of the location of safety showers, eyewash stations, and spill kits.

Personal Protective Equipment (PPE): A Task-Specific Approach

The selection of PPE must be based on a thorough hazard assessment for each specific task.[11][12][13][14] The following table outlines the minimum required PPE for handling this compound.

Task Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing Solid Compound Double-gloved with nitrile gloves.Chemical splash goggles and a face shield.[11]Laboratory coat and a chemically resistant apron.An N95 respirator is recommended to prevent inhalation of fine particles.
Preparing Solutions Double-gloved with nitrile gloves.Chemical splash goggles and a face shield.Laboratory coat and a chemically resistant apron.Not typically required if performed correctly within a fume hood.
Transferring Solutions Double-gloved with nitrile gloves.Chemical splash goggles.Laboratory coat.Not typically required if performed correctly within a fume hood.
Hand Protection

While nitrile gloves are a common choice in laboratories, it's important to note that they may offer only short-term splash protection against amines.[15][16]

  • Double Gloving: Always wear two pairs of nitrile gloves. This provides an additional barrier and allows for the safe removal of the outer glove if contamination occurs.

  • Immediate Replacement: If you know or suspect that your gloves have been contaminated, remove them immediately, wash your hands thoroughly, and put on new gloves.[17]

Eye and Face Protection
  • Chemical Splash Goggles: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against splashes.[11]

  • Face Shield: When handling larger quantities or when there is a significant risk of splashing, a face shield must be worn in addition to chemical splash goggles.[11][14]

Body Protection

A standard laboratory coat is the minimum requirement. For procedures with a higher risk of splashes, such as when handling larger volumes, a chemically resistant apron should be worn over the lab coat.

Operational and Disposal Plans

Safe Handling Workflow

The following workflow diagram illustrates the key steps for safely handling this compound.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_area Prepare & Demarcate Work Area prep_hood->prep_area handle_weigh Weigh Compound prep_area->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_transfer Transfer to Reaction Vessel handle_dissolve->handle_transfer clean_decontaminate Decontaminate Glassware & Surfaces handle_transfer->clean_decontaminate clean_dispose Dispose of Waste clean_decontaminate->clean_dispose clean_doff Doff PPE Correctly clean_dispose->clean_doff clean_wash Wash Hands Thoroughly clean_doff->clean_wash

Caption: A step-by-step workflow for handling the target compound.

Spill Management

Prompt and correct response to a chemical spill is critical.[18]

For a Minor Spill (contained within the fume hood):

  • Alert Colleagues: Inform others in the immediate vicinity.

  • Containment: Use a spill kit with an appropriate absorbent material (e.g., vermiculite or a commercial chemical absorbent) to dike and absorb the spill.[19]

  • Neutralization (if applicable): For amines, a weak acid solution can be used for neutralization after absorption. Check with your institution's safety officer for approved neutralizers.

  • Cleanup: Wearing appropriate PPE, carefully scoop the absorbed material into a designated hazardous waste container.[20][21]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

  • Disposal: All contaminated materials, including gloves and absorbent pads, must be disposed of as hazardous waste.[19][21]

For a Major Spill (outside of a fume hood or a large volume):

  • Evacuate: Immediately evacuate the laboratory, alerting all personnel.

  • Isolate: Close the laboratory doors to contain the vapors.

  • Call for Help: Contact your institution's emergency response team or the local fire department. Do not attempt to clean up a major spill unless you are specifically trained to do so.

spill_detected Spill Detected is_major Is the spill major or outside a fume hood? spill_detected->is_major evacuate Evacuate & Isolate Area is_major->evacuate Yes alert_colleagues Alert Colleagues is_major->alert_colleagues No call_emergency Call Emergency Response evacuate->call_emergency don_ppe Don Spill Response PPE alert_colleagues->don_ppe contain_spill Contain & Absorb Spill don_ppe->contain_spill cleanup_waste Collect & Dispose of Waste contain_spill->cleanup_waste decontaminate Decontaminate Area cleanup_waste->decontaminate

Caption: A decision tree for responding to a chemical spill.

Waste Disposal

All waste containing this compound, including contaminated PPE, absorbent materials, and empty containers, must be treated as hazardous waste.

  • Segregation: Keep amine waste separate from other chemical waste streams to prevent hazardous reactions.[22]

  • Containment: Use clearly labeled, sealed, and compatible containers for all waste.[22]

  • Disposal: Follow your institution's hazardous waste disposal procedures. Do not dispose of this chemical down the drain.[22][23]

By adhering to these rigorous safety protocols, you can confidently and safely advance your research while ensuring the well-being of yourself and your colleagues.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.